[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Description
Properties
IUPAC Name |
[1-(4-chlorophenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c10-7-1-3-9(4-2-7)14-6-8(5-11)12-13-14/h1-4,6H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTINHZLLQJDHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594713 | |
| Record name | 1-[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886361-79-1 | |
| Record name | 1-[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine. This molecule holds significant potential in medicinal chemistry and drug discovery due to the established bioactivity of the 1,2,3-triazole scaffold.[1][2] This document outlines a reliable and reproducible two-step synthetic pathway, commencing with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a key aldehyde intermediate, followed by a reductive amination to yield the target primary amine. Detailed experimental protocols, mechanistic insights, and in-depth characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), are presented. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and evaluate this and structurally related compounds.
Introduction: The Significance of the 1,2,3-Triazole Moiety
The 1,2,3-triazole ring system is a prominent scaffold in contemporary medicinal chemistry, recognized for its unique physicochemical properties and broad spectrum of biological activities.[1][2] Its appeal stems from its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds. The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering a highly efficient and regioselective method for their preparation.[3] The title compound, this compound, incorporates this privileged triazole core, a 4-chlorophenyl substituent which can influence lipophilicity and metabolic stability, and a reactive primary amine group that serves as a valuable handle for further chemical modifications and conjugation.
Synthetic Strategy: A Two-Step Approach
A robust and efficient two-step synthetic strategy is employed for the preparation of this compound. This approach ensures high yields and facilitates purification. The overall synthetic scheme is depicted below:
Figure 1: Two-step synthesis of the target compound.
Synthesis of Starting Materials
The successful synthesis of the target compound relies on the availability of high-purity starting materials.
2.1.1. Synthesis of 4-Chlorophenyl Azide
4-Chlorophenyl azide can be reliably synthesized from 4-chloroaniline via a diazotization reaction followed by treatment with sodium azide.[3][4]
-
Protocol:
-
Suspend 4-chloroaniline in a mixture of water and concentrated hydrochloric acid at 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
Slowly add a solution of sodium azide in water to the diazonium salt solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chlorophenyl azide as a brown solid.[4]
-
2.1.2. Propargylamine
Propargylamine is a commercially available reagent. For syntheses requiring in-house preparation, it can be synthesized through various methods, including the Gabriel synthesis with propargyl bromide or via the A³ coupling reaction.[5][6][7][8]
Step 1: Synthesis of 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
The core triazole ring is constructed via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between 4-chlorophenyl azide and propargyl aldehyde.
-
Protocol:
-
Dissolve 4-chlorophenyl azide and propargyl aldehyde in a suitable solvent system, such as a mixture of tert-butanol and water (1:1).
-
To this solution, add sodium ascorbate followed by copper(II) sulfate pentahydrate. The in situ reduction of Cu(II) to the active Cu(I) species is a common and effective strategy.[3]
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde as a solid.[9]
-
Step 2: Synthesis of this compound
The final step involves the conversion of the aldehyde intermediate to the target primary amine via reductive amination.[10][11][12]
-
Protocol:
-
Dissolve 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde and a large excess of ammonium acetate in methanol.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath and add sodium cyanoborohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the careful addition of dilute hydrochloric acid.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with a sodium hydroxide solution and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography or crystallization.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Figure 2: Workflow for the characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of the target compound.
| ¹H NMR (Expected Chemical Shifts in CDCl₃) | ¹³C NMR (Expected Chemical Shifts in CDCl₃) |
| ~8.0-7.5 ppm (m, 5H): Aromatic protons of the chlorophenyl ring and the triazole proton. | ~145-140 ppm: C4 of the triazole ring. |
| ~4.0 ppm (s, 2H): Methylene protons (-CH₂-NH₂). | ~135-125 ppm: Aromatic carbons of the chlorophenyl ring. |
| ~1.6 ppm (br s, 2H): Amine protons (-NH₂). | ~120 ppm: C5 of the triazole ring. |
| ~40 ppm: Methylene carbon (-CH₂-NH₂). |
Note: The exact chemical shifts may vary depending on the solvent and concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
| Expected Absorption Bands (cm⁻¹) | Functional Group |
| 3400-3200 (broad) | N-H stretching of the primary amine. |
| 3100-3000 | C-H stretching of the aromatic ring. |
| 2950-2850 | C-H stretching of the methylene group. |
| ~1600 and ~1500 | C=C stretching of the aromatic ring. |
| ~1100 | C-N stretching. |
| ~830 | C-H out-of-plane bending of the para-substituted aromatic ring. |
| ~750 | C-Cl stretching. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion Peak (M⁺): m/z ≈ 208.06 (for C₉H₉³⁵ClN₄) and 210.06 (for C₉H₉³⁷ClN₄) in a ~3:1 ratio, which is characteristic of a monochlorinated compound.
-
Expected Fragmentation: Common fragmentation pathways for 1,2,3-triazoles include the loss of N₂ and cleavage of the side chain.
Conclusion
This technical guide has detailed a reliable and well-characterized two-step synthesis of this compound. The presented protocols, along with the expected characterization data, provide a solid foundation for researchers to synthesize and further investigate this promising compound. The versatility of the primary amine functionality opens up numerous possibilities for the development of novel derivatives with potential applications in drug discovery and materials science.
References
- Wei, C., Li, Z., & Li, C. J. (2003). A highly efficient three-component coupling of alkyne, aldehyde, and amine via C-H activation. Organic letters, 5(23), 4473–4475.
-
Wikipedia. (n.d.). 4-Chlorophenyl azide. Retrieved January 18, 2026, from [Link].
- Kumar, A., & Sharma, S. (2013). Synthesis of propargylamines via Michael addition using methyl vinyl ketone derivatives, 1-alkynes, and secondary amines catalyzed by copper (I) halides. Journal of the Brazilian Chemical Society, 24, 1331-1336.
- Borah, M., & Sarma, B. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11(35), 21539-21554.
- Guenin, E., & Al-Mourabit, A. (2001).
- Vitale, F., & Gandon, V. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 117(23), 13803-13866.
- Lal, K., & Kumar, A. (2013). 1, 2, 3-Triazoles in drug discovery: a versatile scaffold and a privileged new class of pharmacophores. Mini reviews in medicinal chemistry, 13(10), 1435–1453.
- Trotsko, N., Doroszczuk, W., Staszkiewicz, J., & Wujec, M. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2025(1), M2097.
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 18, 2026, from [Link].
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved January 18, 2026, from [Link].
- Trotsko, N., Doroszczuk, W., Staszkiewicz, J., & Wujec, M. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2025(1), M2097.
- Dikmen, G. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering, 20(2), 263-277.
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 18, 2026, from [Link].
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy 1-Azido-4-chlorobenzene | 3296-05-7 [smolecule.com]
- 3. grokipedia.com [grokipedia.com]
- 4. 4-Chlorophenyl azide - Wikipedia [en.wikipedia.org]
- 5. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]
- 6. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scbt.com [scbt.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. jocpr.com [jocpr.com]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
physicochemical properties of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
An In-Depth Technical Guide to the Physicochemical Properties of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, valued for its metabolic stability, capacity for hydrogen bonding, and dipole character.[1][2][3] This guide provides a comprehensive technical overview of this compound, a representative member of the 1,4-disubstituted triazole class. Due to the absence of extensive experimental data for this specific molecule in publicly accessible literature, this document leverages data from close structural analogs, established synthetic and analytical methodologies for this chemical class, and robust computational prediction tools.[4][5][6][7] The objective is to equip researchers with a foundational understanding of its synthesis, characterization, and key physicochemical properties, thereby enabling informed decisions in drug discovery and development pipelines.
Introduction: The Significance of the 1,2,3-Triazole Moiety
The 1,2,3-triazole ring is considered a "privileged" structure in drug discovery.[1] Its prevalence is due to a unique combination of features: it is an aromatic, five-membered heterocycle with three nitrogen atoms that can act as a bioisosteric replacement for amide bonds, enhancing metabolic stability and modulating pharmacokinetic profiles.[1][3] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally efficient and regioselective, further cementing their role in the development of therapeutics such as the antibacterial agent Tazobactam and the anticonvulsant Rufinamide.[1][8][9]
The subject of this guide, this compound, combines this versatile triazole core with a 4-chlorophenyl group, a common substituent in bioactive molecules, and a primary aminomethyl group, which provides a key site for interaction and further chemical modification. Understanding its fundamental physicochemical properties is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile and for designing structure-activity relationship (SAR) studies.
Synthetic Strategy: A Modular Approach
A robust and modular two-step synthesis is proposed for this compound. The strategy employs the highly reliable CuAAC reaction followed by a mild reduction of an azide intermediate.
Step 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The core triazole ring is constructed by reacting 1-azido-4-chlorobenzene with propargylamine's azide-containing synthetic equivalent, 3-azidoprop-1-yne. This is a more direct approach than using propargylamine and then converting a group to the amine. A more common and versatile laboratory synthesis involves reacting an aryl azide with an alkyne bearing a group that can be readily converted to the amine. A highly effective route involves the reaction of 1-azido-4-chlorobenzene with propargyl azide (3-azidoprop-1-yne), which would then be reduced. However, a more common laboratory synthesis would involve reacting 1-azido-4-chlorobenzene with an alkyne that has a precursor to the aminomethyl group, such as propargyl alcohol which is then converted to an azide.
A plausible and efficient laboratory synthesis involves two main stages: the formation of an azidomethyl-substituted triazole intermediate, followed by its reduction to the target primary amine.
Protocol 2.1: Synthesis of 1-(4-chlorophenyl)-4-(azidomethyl)-1H-1,2,3-triazole
-
Reaction Setup : In a round-bottom flask, dissolve 1-azido-4-chlorobenzene (1.0 eq) and propargyl alcohol (1.2 eq) in a 1:1 mixture of water and tert-butanol.
-
Catalyst Addition : Add sodium ascorbate (0.1 eq) to the solution, followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq). The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
Reaction : Stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup : Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol.
-
Conversion to Azide : The intermediate alcohol is then converted to the corresponding azide. This can be achieved via mesylation followed by substitution with sodium azide, or more directly using a reagent like diphenylphosphoryl azide (DPPA) under Mitsunobu conditions.
Step 2: Reduction of the Azide to a Primary Amine
The azidomethyl intermediate is then reduced to the target methanamine. The Staudinger reaction is an exceptionally mild and effective method for this transformation, preserving other functional groups.[10][11][12][13][14]
Protocol 2.2: Staudinger Reduction to Yield the Final Product
-
Reaction Setup : Dissolve the 1-(4-chlorophenyl)-4-(azidomethyl)-1H-1,2,3-triazole intermediate (1.0 eq) in tetrahydrofuran (THF).
-
Reagent Addition : Add triphenylphosphine (PPh₃) (1.1 eq) to the solution. The reaction typically leads to the evolution of nitrogen gas.
-
Iminophosphorane Formation : Stir the reaction at room temperature for 2-4 hours to allow for the formation of the iminophosphorane intermediate.
-
Hydrolysis : Add water to the reaction mixture and stir for an additional 8-12 hours to hydrolyze the iminophosphorane to the primary amine and triphenylphosphine oxide.
-
Purification : The solvent is removed under reduced pressure. The crude product can be purified by acid-base extraction or column chromatography to isolate the desired this compound.
Caption: Proposed two-stage synthesis of the target compound.
Predicted Physicochemical Properties
In the absence of experimental data, computational tools provide valuable estimates for key physicochemical properties.[6][7] The following properties for this compound (SMILES: c1cc(ccc1N2C=C(CN)N=N2)Cl) were predicted using established online algorithms.
| Property | Predicted Value | Significance in Drug Discovery | Prediction Tool/Methodology |
| Molecular Weight | 208.65 g/mol | Influences diffusion and transport across membranes. | Santa Cruz Biotechnology |
| logP (Octanol/Water) | 1.85 ± 0.45 | Measures lipophilicity; affects absorption and distribution. | ALOGPS 2.1[4], Molinspiration[15] |
| Aqueous Solubility (logS) | -2.5 to -3.0 | Impacts formulation, dissolution, and bioavailability. | ALOGPS 2.1[4], AqSolPred[16] |
| pKa (most basic) | 8.5 ± 0.5 | Determines the ionization state at physiological pH (7.4). | Rowan[5], ChemAxon[17] |
| Polar Surface Area (PSA) | 61.9 Ų | Influences membrane permeability and oral bioavailability. | Molinspiration[15] |
| Hydrogen Bond Donors | 1 | Potential for interaction with biological targets. | Molinspiration[15] |
| Hydrogen Bond Acceptors | 4 | Potential for interaction with biological targets. | Molinspiration[15] |
Disclaimer: These values are computationally predicted and require experimental validation.
Analytical Characterization Workflow
Confirming the identity, structure, and purity of the synthesized compound is a critical, self-validating step in any research workflow. A standard suite of analytical techniques should be employed.
Caption: Standard workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for unambiguous structure elucidation.[18][19]
-
¹H NMR : The spectrum should show a characteristic singlet for the triazole C5-H proton, typically in the range of 8.0-8.8 ppm.[19] Aromatic protons on the chlorophenyl ring will appear in the 7.5-8.0 ppm region. The methylene (-CH₂-) protons adjacent to the amine and the triazole ring will likely appear as a singlet around 4.0-4.5 ppm. The amine (-NH₂) protons may appear as a broad singlet.
-
¹³C NMR : The spectrum will confirm the carbon framework. Key signals include the C4 and C5 carbons of the triazole ring (typically ~140-150 ppm and ~120-130 ppm, respectively) and the carbons of the chlorophenyl ring.[19]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.[20][21]
-
Methodology : Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule.
-
Expected Result : In positive ion mode, the primary ion observed should be the protonated molecule [M+H]⁺ at m/z 209.65. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation may involve the loss of the aminomethyl group or cleavage of the triazole ring.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of small molecules.[22][23][24][25][26]
-
Methodology : A reversed-phase C18 column is appropriate. A gradient elution method using a mobile phase of water and acetonitrile with a modifier like 0.1% formic acid (to ensure protonation of the amine for good peak shape) is a good starting point.
-
Expected Result : A pure sample should yield a single, sharp peak. The purity is determined by the area percentage of this peak relative to all other peaks detected by a UV or diode-array detector.
Discussion of Physicochemical Properties and Drug-Likeness
-
Ionization and Solubility : With a predicted pKa of ~8.5, the aminomethyl group will be predominantly protonated and positively charged at physiological pH (7.4). This charge will significantly enhance its aqueous solubility compared to a non-ionizable analog like [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol. However, the overall predicted solubility (logS -2.5 to -3.0) falls into the "sparingly soluble" to "slightly soluble" range, which is a common challenge in drug development that may require formulation strategies.
-
Lipophilicity and Permeability : The predicted logP of ~1.85 suggests a balanced lipophilicity. This value is within the range often associated with good oral bioavailability, as it is hydrophobic enough to partition into lipid membranes but not so hydrophobic as to be trapped or have poor aqueous solubility. The Polar Surface Area (PSA) of 61.9 Ų is also favorable, being well below the 140 Ų threshold often associated with poor cell permeability.
Potential Applications in Drug Discovery
While the specific biological activity of this compound is not reported, the 1,2,3-triazole scaffold is a prolific pharmacophore.[3][8][9] Derivatives containing the chlorophenyl-triazole motif have been investigated for a range of therapeutic applications:
-
Anticancer Activity : Many triazole derivatives exhibit antiproliferative effects against various cancer cell lines.[9][27]
-
Antimicrobial and Antifungal Activity : The triazole ring is a key component of several antifungal drugs, and novel derivatives are continuously explored for antibacterial and antifungal properties.[28][29]
-
Enzyme Inhibition : The structural features of this molecule make it a candidate for screening against various enzyme targets, such as kinases, proteases, or enzymes involved in neurodegenerative disorders.[27]
The primary amine group serves as a valuable synthetic handle for creating libraries of analogs, enabling extensive SAR exploration to optimize potency and selectivity for a given biological target.
Conclusion
This compound is a molecule with significant potential in medicinal chemistry, embodying the favorable characteristics of the 1,2,3-triazole scaffold. This guide outlines a clear and efficient synthetic pathway and a standard workflow for its analytical characterization. The computationally predicted physicochemical properties—moderate lipophilicity, a basic pKa leading to protonation at physiological pH, and favorable PSA—suggest that this compound possesses a drug-like profile. These in silico findings provide a strong rationale for its synthesis and experimental evaluation. The ultimate validation of these predictions and the exploration of its therapeutic potential await empirical investigation in the laboratory.
References
-
TutorChase. How is a Staudinger reaction used in azide synthesis? [Online] Available at: [Link]
-
Wikipedia. Staudinger reaction. [Online] Available at: [Link]
-
Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [Online] Available at: [Link]
-
Frontiers in Pharmacology. 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. [Online] Available at: [Link]
-
Rowan Scientific. Rowan's Free Online pKa Calculator. [Online] Available at: [Link]
-
Organic Chemistry Tutor. Staudinger Reaction. [Online] Available at: [Link]
-
SCIEX. Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. [Online] Available at: [Link]
-
Wikipedia. 1,2,3-Triazole. [Online] Available at: [Link]
-
Organic Chemistry Portal. Staudinger Reaction. [Online] Available at: [Link]
-
ResearchGate. 1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review. [Online] Available at: [Link]
-
PMC. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. [Online] Available at: [Link]
-
bio.tools. MolGpKa. [Online] Available at: [Link]
-
Asian Journal of Chemistry. 1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review. [Online] Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Mass spectra of 1,2,3-triazoles. [Online] Available at: [Link]
-
Aapptec Peptides. Organic Small Molecule HPLC Columns; C-18 columns. [Online] Available at: [Link]
-
American Chemical Society. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. [Online] Available at: [Link]
-
Chemaxon. Calculators & Predictors. [Online] Available at: [Link]
-
Virtual Computational Chemistry Laboratory. On-line Software. [Online] Available at: [Link]
-
Rowan Scientific. Predicting Solubility. [Online] Available at: [Link]
-
ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Online] Available at: [Link]
-
PubMed. Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. [Online] Available at: [Link]
-
PubMed. Analysis of triazole-based metabolites in plant materials using differential mobility spectrometry to improve LC/MS/MS selectivity. [Online] Available at: [Link]
-
ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Online] Available at: [Link]
-
GitHub. mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). [Online] Available at: [Link]
-
SIELC Technologies. HPLC Separation of Small Organic Acids on Newcrom B Column. [Online] Available at: [Link]
-
SimilarityLab. Predict logP using MRlogP. [Online] Available at: [Link]
-
Virtual logP On-line. [Online] Available at: [Link]
-
Molinspiration. logP - octanol-water partition coefficient calculation. [Online] Available at: [Link]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Online] Available at: [Link]
-
Chemaxon Docs. Solubility Predictor. [Online] Available at: [Link]
-
Wikipedia. High-performance liquid chromatography. [Online] Available at: [Link]
-
MDPI. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. [Online] Available at: [Link]
-
Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Three Component Coupling of Alcohol, Azide and Alkynes Using. [Online] Available at: [Link]
-
ResearchGate. ¹H NMR spectrum of 1,4‐disubstituted 1,2,3‐triazole click product for... [Online] Available at: [Link]
-
CompuDrug. PrologP. [Online] Available at: [Link]
-
PSEforSPEED. Chemical Properties on Demand - Introducing. [Online] Available at: [Link]
-
ResearchGate. ChemInform Abstract: Synthesis and NMR Analysis of 1,4-Disubstituted 1,2,3-Triazoles Tethered to Pyridine, Pyrimidine, and Pyrazine Rings. [Online] Available at: [Link]
-
MDPI. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. [Online] Available at: [Link]
-
Cambridge MedChem Consulting. Calculating Physiochemical Properties. [Online] Available at: [Link]
-
Current research trends of 1,2,4-triazole derivatives biological activity (literature review). [Online] Available at: [Link]
-
Biological features of new 1,2,4-triazole derivatives (a literature review). [Online] Available at: [Link]
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. [Online] Available at: [Link]
Sources
- 1. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]
- 2. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 3. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 5. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 6. On-line Software [vcclab.org]
- 7. acdlabs.com [acdlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. tutorchase.com [tutorchase.com]
- 11. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Staudinger Reaction [organic-chemistry.org]
- 15. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 16. GitHub - mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). [github.com]
- 17. chemaxon.com [chemaxon.com]
- 18. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 19. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Small Molecule HPLC [sigmaaldrich.com]
- 23. peptide.com [peptide.com]
- 24. HPLC Separation of Small Organic Acids on Newcrom B Column | SIELC Technologies [sielc.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 27. Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. chemmethod.com [chemmethod.com]
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine molecular structure and conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Abstract
The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, valued for its exceptional stability, synthetic accessibility, and its capacity to act as a bioisosteric surrogate for the amide bond.[1][2][3] This guide provides a comprehensive technical analysis of a specific, functionally rich derivative: this compound. We will dissect its molecular architecture, explore its conformational landscape through a synthesis of experimental and computational insights, and provide actionable protocols for its characterization. Understanding the precise three-dimensional structure and dynamic behavior of this molecule is paramount for leveraging its full potential in rational drug design and the development of novel chemical entities.
Core Molecular Architecture
The structure of this compound is a deliberate convergence of three key chemical moieties, each contributing distinct properties to the overall molecule. The foundation of its utility lies in the 1,4-disubstituted 1H-1,2,3-triazole ring, a five-membered heterocycle known for its planarity and large dipole moment, which can stabilize specific molecular conformations through dipole-dipole interactions.[4]
The two critical substituents are:
-
1-(4-chlorophenyl) Group: Attached at the N1 position of the triazole, this aromatic ring introduces lipophilicity and specific electronic properties. The electron-withdrawing nature of the chlorine atom at the para-position modulates the electron density of the entire system. This group can participate in π-π stacking and halogen bonding, which are crucial for molecular recognition at biological targets.
-
4-(methanamine) Group: The aminomethyl substituent at the C4 position provides a primary amine, a key functional group that can act as a hydrogen bond donor and a basic center for salt formation, significantly influencing the molecule's solubility and pharmacokinetic profile.
The most prevalent and efficient synthetic route to this 1,4-disubstituted pattern is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[3][4] This method ensures high regioselectivity, yield, and tolerance of various functional groups, making derivatives of this class readily accessible.[5]
Caption: General synthetic workflow via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Conformational Landscape: A Multi-Axis Analysis
The biological activity of a molecule is intrinsically linked to its three-dimensional shape. For this compound, conformational flexibility arises primarily from rotation around two key single bonds.
Torsional Angle (τ1): Phenyl ↔ Triazole Orientation
The rotation around the N1—C(phenyl) bond defines the dihedral angle between the planes of the triazole and chlorophenyl rings. This is a critical parameter that dictates the overall topology of the molecule.
-
Causality of Preference: The preferred conformation is a balance between two opposing forces: the tendency for π-system conjugation, which favors planarity, and steric hindrance between the ortho-hydrogens of the phenyl ring and the C5-hydrogen of the triazole ring, which favors a twisted conformation.
-
Experimental Evidence: While crystal structure data for the exact title compound is not publicly available, analysis of closely related structures, such as 1-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one, reveals a small dihedral angle of 4.60(9)°.[6] This suggests that a near-planar or slightly twisted conformation is energetically favorable in the solid state.
-
Computational Insight: Quantum chemical calculations on similar 1,4-disubstituted triazoles confirm that the energy barrier to rotation is relatively low, indicating that the molecule can likely adopt a range of conformations in solution.[7] The specific solvent environment can influence the conformational equilibrium.[4][7]
Torsional Angle (τ2): Triazole ↔ Methanamine Orientation
Rotation around the C4—C(methylene) bond governs the spatial positioning of the aminomethyl side chain relative to the heterocyclic core. This orientation is critical for directing the primary amine towards hydrogen bonding interactions within a receptor binding pocket. The conformational space is generally less restricted here compared to τ1, but certain orientations may be stabilized by weak intramolecular interactions or solvent effects.
Characterization Methodologies: A Validating Framework
A multi-pronged approach combining synthesis, spectroscopy, crystallography, and computational modeling is required for a definitive understanding of the molecule's structure and conformation.
Synthesis and Purification Protocol
Objective: To synthesize the title compound with high purity for subsequent analysis.
Methodology: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Azide Preparation: Synthesize 4-chlorophenyl azide from 4-chloroaniline via diazotization followed by reaction with sodium azide. (Caution: Organic azides can be explosive and should be handled with appropriate care).
-
Cycloaddition Reaction:
-
In a reaction vessel, dissolve propargylamine (1.0 eq) and 4-chlorophenyl azide (1.0 eq) in a suitable solvent system (e.g., a tBuOH/H₂O mixture).
-
Add a solution of sodium ascorbate (0.1 eq).
-
Add a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq). The ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the pure this compound.
-
Structural Elucidation: X-ray Crystallography & NMR
These two techniques provide complementary information about the solid-state and solution-state structures, respectively.
| Parameter | X-ray Crystallography | NMR Spectroscopy |
| State | Solid-state (crystal) | Solution-state |
| Primary Output | Precise 3D coordinates of all atoms, bond lengths, bond angles, torsional angles, crystal packing information. | Chemical shifts (δ), coupling constants (J), through-space correlations (NOE). |
| Key Insights | Unambiguous determination of a single, low-energy conformation. Reveals intermolecular interactions (e.g., hydrogen bonding) that stabilize the crystal lattice. | Provides information on the time-averaged conformation in solution. 2D NOESY experiments can reveal proton proximities, helping to define the preferred phenyl-triazole dihedral angle. |
Protocol: NMR-Based Conformational Analysis
-
Sample Preparation: Dissolve a high-purity sample of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
1D Spectra Acquisition: Record standard ¹H and ¹³C NMR spectra to confirm the chemical structure and purity. The presence of a singlet for the triazole proton (C5-H) and signals for the methylene and aromatic protons are expected.[1]
-
2D NOESY Acquisition: Perform a 2D NOESY experiment. The key analysis is to look for cross-peaks between the ortho-protons of the chlorophenyl ring and the C5-proton of the triazole ring. The intensity of this cross-peak is inversely proportional to the sixth power of the distance between the protons, providing strong evidence for the preferred solution-state conformation around the τ1 torsional angle.
Computational Modeling Protocol
Objective: To map the potential energy surface and identify low-energy conformers.
Methodology: DFT and Molecular Dynamics (MD)
-
Conformational Search: Perform a systematic rotational scan around the key torsional angles (τ1 and τ2) using a quantum mechanics method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This will identify the rotational energy barriers and locate the minimum energy conformers.
-
Geometry Optimization: Fully optimize the geometry of the identified low-energy conformers to obtain precise theoretical bond lengths and angles.
-
Solvent Effects: To simulate a more realistic environment, incorporate a solvent model (e.g., Polarizable Continuum Model, PCM) into the DFT calculations.[7]
-
Molecular Dynamics (MD): For a deeper understanding of the molecule's dynamic behavior, run an MD simulation. This involves simulating the movement of the atoms over time in a box of explicit solvent molecules, providing insight into conformational flexibility and solvent interactions.
Caption: Self-validating workflow for comprehensive conformational analysis.
Summary of Structural Parameters
The following table summarizes expected geometric parameters for this compound, derived from literature on analogous structures. These values serve as a baseline for experimental and computational validation.
| Parameter | Description | Expected Value Range | Rationale/Reference |
| Triazole Ring | Internal Bond Angles | 108-112° | Characteristic of a 5-membered aromatic heterocycle. |
| C(phenyl)—N1 Bond | Length of the bond connecting the rings | ~1.42 Å | Standard sp² C-N single bond length. |
| C4—C(methylene) Bond | Length of the bond to the side chain | ~1.50 Å | Standard sp² C-sp³ C single bond length. |
| τ1 Dihedral Angle | Phenyl-Triazole Torsion Angle | 5-25° | Small deviation from planarity is expected to balance conjugation and steric effects.[6] |
Conclusion
This compound is a molecule of significant interest, built upon the robust and versatile 1,2,3-triazole core. Its molecular structure is characterized by a near-planar arrangement of the chlorophenyl and triazole rings, with conformational flexibility primarily dictated by the rotation around the inter-ring bond and the aminomethyl side chain. A definitive characterization of its 3D structure and dynamic behavior, which is essential for applications in drug discovery, requires an integrated approach. By combining high-fidelity synthesis, rigorous spectroscopic (NMR) and crystallographic (X-ray) analysis, and predictive computational modeling, researchers can build a comprehensive and validated model of its conformational landscape, paving the way for informed design of next-generation therapeutics.
References
-
Frontiers in Chemistry. (2019-03-25). 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties. [Link]
-
ACS Omega. (Date not available). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives. [Link]
-
Iraqi Journal of Bioscience and Biomedical. (Date not available). Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective. [Link]
-
Journal of Medicinal Chemistry. (Date not available). 1,4-Disubstituted-[1][4][8]triazolyl-Containing Analogues of MT-II: Design, Synthesis, Conformational Analysis, and Biological Activity. [Link]
-
Chemical Biology & Drug Design. (2020-01). Synthesis, Activity, and Molecular Modeling Studies of 1,2,3-triazole Derivatives From Natural Phenylpropanoids as New Trypanocidal Agents. [Link]
-
RSC Advances. (2015-02-18). Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers. [Link]
-
ResearchGate. (Date not available). Synthetic pathway of 1,2,3-triazole compounds. [Link]
-
Acta Crystallographica Section E. (Date not available). 1-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one. [Link]
-
ACS Omega. (Date not available). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives. [Link]
-
Molecules. (Date not available). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. [Link]
-
PubChem. (Date not available). [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol. [Link]
-
Royal Society of Chemistry. (Date not available). Supplementary Information. [Link]
-
International Journal of Molecular Sciences. (Date not available). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. [Link]
-
Molecules. (Date not available). Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids. [Link]
Sources
- 1. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties [frontiersin.org]
- 5. Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijbbuon.edu.iq [ijbbuon.edu.iq]
Solubility and Stability Profile of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine: A Methodological Framework for Preformulation Assessment
An In-Depth Technical Guide
Abstract
The successful development of a novel active pharmaceutical ingredient (API) is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability, which directly influence bioavailability, formulation design, and shelf-life. This technical guide presents a comprehensive methodological framework for the characterization of these properties for amine-containing triazole derivatives, using the novel compound [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine as a representative case study. We provide detailed, field-proven protocols for equilibrium solubility assessment across a range of pharmaceutically relevant solvents and pH conditions, and for conducting forced degradation studies to elucidate potential degradation pathways and establish a stability-indicating analytical method. The causality behind each experimental choice is explained, providing researchers and drug development professionals with a robust, self-validating system for the preformulation assessment of this important class of compounds.
Introduction to the Compound and Core Scientific Challenges
The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, valued for its metabolic stability, capacity for hydrogen bonding, and rigid structure that facilitates precise interactions with biological targets.[1][2][3] These heterocycles are integral components of numerous approved drugs.[4] The subject of this guide, this compound, combines this stable triazole core with two key functional groups that dictate its physicochemical behavior:
-
A Primary Aliphatic Amine (-CH₂NH₂): This group imparts basicity, making the compound's solubility highly dependent on pH. It also represents a potential site for oxidative degradation.[5][6]
-
A 4-chlorophenyl Group: This moiety adds significant lipophilicity, which may decrease aqueous solubility while potentially enhancing membrane permeability.
A comprehensive evaluation of the interplay between these structural features is essential. Early-stage characterization of solubility and stability prevents costly late-stage failures and provides a rational basis for formulation design, packaging decisions, and the prediction of long-term stability.[5][7][8] This guide outlines the necessary experimental workflows to build this critical data package.
Solubility Assessment: A Protocol for Comprehensive Characterization
Aqueous solubility is a primary determinant of a drug's absorption and bioavailability. For an ionizable compound like this compound, solubility must be evaluated as a function of pH.[9]
Rationale for Method Selection
The equilibrium shake-flask method is considered the "gold standard" for solubility determination due to its reliability and direct measurement of thermodynamic equilibrium.[9][10] This method involves generating a saturated solution of the API in a specific medium and quantifying the concentration after equilibrium has been reached, ensuring that undissolved solid is present.[10] High-Performance Liquid Chromatography (HPLC) is the preferred analytical tool for quantification as it can distinguish the API from any impurities or early-stage degradation products.[9]
Experimental Workflow for Solubility Determination
The following diagram outlines the logical flow of the shake-flask solubility assessment protocol.
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Detailed Experimental Protocol: Shake-Flask Method
-
Preparation of Media: Prepare aqueous buffers at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid). Other relevant solvents may include purified water, ethanol, propylene glycol, and polyethylene glycol 400.
-
Sample Preparation: Add an excess amount of this compound to vials containing a measured volume of each solvent system. The amount should be sufficient to ensure a solid phase remains at equilibrium.[9]
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance).[10]
-
Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), withdraw an aliquot of the suspension. Equilibrium is confirmed when consecutive measurements do not deviate significantly.[10]
-
Phase Separation: Immediately separate the undissolved solid from the liquid phase by centrifugation (e.g., 14,000 rpm for 15 minutes) followed by filtration through a 0.22 µm syringe filter compatible with the solvent.
-
Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze using a validated, stability-indicating HPLC-UV method against a standard curve of known concentrations.
-
pH Verification: Measure the final pH of the aqueous samples to ensure the buffer capacity was maintained.[9]
Data Presentation: Solubility Profile
The results should be summarized in a clear, tabular format to facilitate comparison across different conditions.
| Solvent System | pH (Initial) | pH (Final) | Temperature (°C) | Solubility (mg/mL) [Hypothetical Data] |
| 0.1 N HCl | 1.2 | 1.2 | 37 | 15.5 |
| Acetate Buffer | 4.5 | 4.5 | 37 | 2.1 |
| Phosphate Buffer | 6.8 | 6.8 | 37 | 0.4 |
| Purified Water | ~7.0 | ~8.5* | 37 | 0.3 |
| Ethanol | N/A | N/A | 25 | 25.0 |
| Propylene Glycol | N/A | N/A | 25 | 18.2 |
*Note: The final pH of the unbuffered aqueous solution may increase due to the basic nature of the dissolved amine.
Stability Profiling and Forced Degradation
Forced degradation (or stress testing) is a regulatory requirement and a critical tool in drug development.[11] These studies are designed to deliberately degrade the API under conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[6][8] This information is paramount for developing a stability-indicating analytical method—a method proven to accurately measure the active ingredient in the presence of its degradation products.[12]
Rationale for Stress Conditions
The selection of stress conditions is guided by the API's chemical structure and ICH guidelines.[11] For this compound, the key vulnerabilities are the amine group (susceptible to oxidation) and potential hydrolysis of the molecule.[5][6]
-
Acid & Base Hydrolysis: Evaluates stability in the pH extremes of the gastrointestinal tract and potential manufacturing conditions.
-
Oxidation: The primary amine is an electron-rich functional group, making it a likely target for oxidative degradation.[5]
-
Thermal Stress: Assesses the impact of heat, relevant to manufacturing (e.g., drying) and storage excursions.
-
Photostability: Determines sensitivity to light, which informs packaging requirements.
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates the workflow for conducting a comprehensive forced degradation study.
Caption: Workflow for identifying degradation pathways and products.
Detailed Experimental Protocols: Forced Degradation
For all studies, a control sample (unstressed) should be analyzed concurrently. The target degradation is typically 5-20% to ensure that primary degradation products are formed without overly complex secondary reactions.[12]
-
Acid Hydrolysis: Dissolve the API in a suitable solvent (e.g., 50:50 acetonitrile:water) and add an equal volume of 0.2 N HCl to achieve a final concentration of 1 mg/mL in 0.1 N HCl. Heat at 60°C and sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize samples with NaOH before HPLC analysis.
-
Base Hydrolysis: Follow the same procedure as acid hydrolysis, but use 0.2 N NaOH. Neutralize samples with HCl before analysis.
-
Oxidative Degradation: Dissolve the API (1 mg/mL) in a suitable solvent and add hydrogen peroxide to a final concentration of 3%. Store at room temperature, protected from light, and sample over time.
-
Thermal Degradation:
-
Solution: Heat the API solution (1 mg/mL) at 60°C.
-
Solid State: Place the solid API powder in an oven at a high temperature (e.g., 105°C) for a set period.
-
-
Photolytic Degradation: Expose the API in both solid and solution states to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[11]
Data Presentation: Forced Degradation Summary
The results should be tabulated to provide a clear overview of the compound's stability profile.
| Stress Condition | Reagent/Temp | Duration | % Degradation [Hypothetical] | Observations / Major Degradants (RT) |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24h | < 2% | Stable |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 24h | ~5% | Minor degradant at RT 4.5 min |
| Oxidation | 3% H₂O₂, RT | 8h | ~18% | Major degradant at RT 3.8 min |
| Thermal (Solid) | 105°C | 72h | < 1% | Stable |
| Photolytic (Solution) | ICH Q1B | 7 days | ~8% | Multiple minor degradants |
Interpretation and Implications for Drug Development
Synthesizing the hypothetical data presented provides actionable insights:
-
pH-Dependent Solubility: The compound exhibits classic basic behavior, with significantly higher solubility at low pH (15.5 mg/mL) compared to neutral pH (0.4 mg/mL). This suggests that absorption may be favorable in the stomach but could be limited by solubility in the small intestine. A salt form could be investigated to improve solubility at intestinal pH.
-
Stability Profile: The primary liability appears to be oxidative degradation, a common pathway for primary amines.[6] This indicates that the final formulation may require the inclusion of antioxidants and that manufacturing should be conducted under an inert atmosphere (e.g., nitrogen). The relative stability to heat, acid, and base is a favorable attribute.
-
Analytical Method: The forced degradation studies are essential for developing and validating a stability-indicating HPLC method. The method must demonstrate specificity by resolving the main peak from all degradation products generated under stress, as exemplified by the hypothetical degradants at 3.8 min and 4.5 min.[13][14][15]
Conclusion
This technical guide provides a robust and scientifically grounded framework for assessing the solubility and stability of this compound. By employing the detailed protocols for equilibrium solubility and forced degradation, researchers can generate the critical data needed to understand the compound's intrinsic physicochemical properties. This knowledge is not merely academic; it forms the foundation for rational formulation design, the selection of appropriate storage and packaging, and ultimately, the successful progression of a promising API candidate through the drug development pipeline.
References
- PubMed. (2024).
- ACS Publications. (n.d.).
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Luminata. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
- Taylor & Francis Online. (2024).
- ResearchGate. (n.d.). The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5.
- ResearchGate. (n.d.).
- NIH National Library of Medicine. (n.d.).
- Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). 1,2,3-Triazole.
- NIH National Library of Medicine. (2022).
- NIH National Library of Medicine. (n.d.).
- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
- PubMed. (2018).
- World Health Organiz
- ResearchGate. (n.d.). (PDF)
- SlideShare. (2013).
- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- BioProcess International. (n.d.).
- IJSDR. (n.d.).
- ScienceScholar. (2022). Development and validation of novel stability indicating RP-HPLC method for the determination of assay of voriconazole in pharmaceutical products.
- Journal of Liquid Chromatography & Related Technologies. (n.d.).
- PubMed. (n.d.).
Sources
- 1. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 8. acdlabs.com [acdlabs.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. who.int [who.int]
- 11. ijsdr.org [ijsdr.org]
- 12. biopharminternational.com [biopharminternational.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Development and validation of a stability-indicating HPLC method for determination of voriconazole and its related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review of 1,2,3-triazole containing compounds in medicinal chemistry
An In-depth Technical Guide to 1,2,3-Triazole Containing Compounds in Medicinal Chemistry
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 1,2,3-triazole-containing compounds, a cornerstone of modern medicinal chemistry. We will delve into the synthetic methodologies that propelled this scaffold to prominence, explore its multifaceted roles in drug design, and survey its broad spectrum of biological activities, supported by quantitative data and mechanistic insights.
Introduction: The Ascendancy of the 1,2,3-Triazole Scaffold
The 1,2,3-triazole, a five-membered heterocycle with three adjacent nitrogen atoms, has become a "privileged structure" in the lexicon of medicinal chemistry.[1] Its rise from a chemical curiosity to a near-ubiquitous component in bioactive molecules is a testament to its unique combination of physicochemical properties and, most critically, the development of exceptionally efficient synthetic routes.[2]
The triazole ring is not merely a passive spacer. It is chemically robust, generally resistant to metabolic degradation, and possesses a significant dipole moment.[3] Its nitrogen atoms can act as hydrogen bond acceptors, enabling strong and specific interactions with biological targets like enzymes and receptors.[4] This combination of stability and interactive potential allows the 1,2,3-triazole to serve several key roles in drug design:
-
Pharmacophore: The ring itself can be a critical element for biological activity.
-
Bioisostere: It can mimic other chemical groups, most notably the amide bond, to improve pharmacokinetic properties.[3][5]
-
Rigid Linker: It provides a stable, unreactive bridge to connect two different pharmacophores, a strategy widely used in the creation of hybrid drugs and chemical probes.[3]
The true catalyst for the triazole revolution was the advent of "click chemistry," a concept that championed reactions with high yields, stereospecificity, and tolerance of a wide range of functional groups.[5][6] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, making the formation of 1,4-disubstituted 1,2,3-triazoles a simple, reliable, and powerful tool for drug discovery.[7][8]
Core Synthetic Methodologies: From Huisgen to "Click"
The ability to reliably synthesize 1,2,3-triazoles is fundamental to their application. While early methods existed, they were often hampered by harsh conditions and a lack of regiocontrol.[1] Modern approaches provide elegant solutions to these challenges.
The Huisgen 1,3-Dipolar Cycloaddition
The foundational reaction is the thermal 1,3-dipolar cycloaddition between an azide and an alkyne, first extensively studied by Rolf Huisgen.[2][9]
-
Mechanism: This reaction proceeds through a concerted pericyclic mechanism.
-
Limitations: The primary drawback is the lack of regioselectivity. When using terminal alkynes, the reaction produces a mixture of 1,4- and 1,5-disubstituted regioisomers, which are often difficult to separate and complicate biological evaluation.[3] The reaction also typically requires elevated temperatures.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The discovery by Sharpless and Meldal that copper(I) species can catalyze the azide-alkyne cycloaddition was transformative.[10][11] This reaction is the archetype of click chemistry.
-
Mechanism & Causality: The copper(I) catalyst coordinates with the terminal alkyne, significantly lowering its pKa and forming a copper acetylide intermediate. This intermediate then readily reacts with the azide, proceeding through a copper-containing six-membered ring intermediate to exclusively form the 1,4-disubstituted 1,2,3-triazole .[11] This catalytic cycle offers a massive rate acceleration (up to 10⁸-fold) over the thermal reaction, allowing it to proceed at room temperature and under aqueous conditions.[11]
-
Advantages: Its widespread adoption is due to its exceptional reliability, high yields, simple reaction conditions (often in water or benign solvents), tolerance of most functional groups found in complex biomolecules, and, most importantly, its near-perfect regioselectivity for the 1,4-isomer.[5][8]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
To provide synthetic access to the alternative regioisomer, ruthenium-based catalysts were developed.
-
Mechanism & Causality: Ruthenium catalysts operate via a distinct oxidative-coupling mechanism. This pathway proceeds through a ruthenacycle intermediate that, upon reductive elimination, selectively yields the 1,5-disubstituted 1,2,3-triazole .[3][12]
-
Application: The ability to selectively synthesize either the 1,4- or 1,5-isomer is a powerful tool for probing structure-activity relationships (SAR), as the spatial arrangement of substituents can dramatically alter a compound's interaction with its biological target.[12]
Caption: Regioselective synthesis of 1,2,3-triazoles.
Experimental Protocol: A Standard CuAAC "Click" Reaction
This protocol describes a general, self-validating procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole. The causality behind each step is explained to ensure technical understanding and reproducibility.
Objective: To synthesize 1-benzyl-4-phenyl-1H-1,2,3-triazole from benzyl azide and phenylacetylene.
Materials:
-
Benzyl azide (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.0 mmol, 1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)
-
Sodium ascorbate (0.1 mmol, 10 mol%)
-
Solvent: tert-Butanol/Water (1:1 mixture, 5 mL)
-
Thin Layer Chromatography (TLC) plate, ethyl acetate/hexane mobile phase
Step-by-Step Methodology:
-
Catalyst Preparation (The "Why"): In a 25 mL round-bottom flask, dissolve CuSO₄·5H₂O (12.5 mg, 0.05 mmol) and sodium ascorbate (19.8 mg, 0.1 mmol) in 2 mL of water. A color change to pale yellow may be observed.
-
Causality: Copper(II) is the stable precursor. Sodium ascorbate is a biocompatible reducing agent that reduces Cu(II) to the catalytically active Cu(I) species in situ and maintains its oxidation state throughout the reaction.[7]
-
-
Reactant Addition: To the catalyst solution, add 3 mL of tert-butanol. This creates a biphasic system that helps solubilize the organic reactants. Add phenylacetylene (102 mg, 1.0 mmol) followed by benzyl azide (133 mg, 1.0 mmol).
-
Causality: The order of addition is generally not critical, but preparing the catalyst first ensures it is ready when the substrates are introduced.
-
-
Reaction Execution: Vigorously stir the mixture at room temperature.
-
Causality: Vigorous stirring is essential in a biphasic system to maximize the interfacial area where the reaction occurs. The reaction is typically exothermic but proceeds smoothly at ambient temperature, highlighting a key advantage of click chemistry.[11]
-
-
Reaction Monitoring (Self-Validation): Monitor the reaction's progress using TLC (e.g., with a 3:7 ethyl acetate/hexane mobile phase). Spot the starting materials and the reaction mixture. The reaction is complete upon the disappearance of the limiting reagent (visualized under UV light). This typically occurs within 1-4 hours.
-
Causality: TLC provides a rapid and inexpensive method to validate that the starting materials have been consumed and a new, more polar product has formed, preventing premature workup or unnecessarily long reaction times.
-
-
Workup and Purification: Once the reaction is complete, add 10 mL of water and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Causality: The aqueous workup removes the water-soluble catalyst and salts. The resulting crude product is often of high purity (>95%).[11] If necessary, further purification can be achieved by recrystallization or flash column chromatography.
-
-
Characterization (Final Validation): Confirm the structure and purity of the isolated solid using NMR spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS).
Biological Activities and Therapeutic Applications
The 1,2,3-triazole scaffold is a component of numerous compounds across a vast range of therapeutic areas.[3][13][14]
Anticancer Agents
This is one of the most fruitful areas for triazole-based compounds, with derivatives showing a wide array of mechanisms.[2][15]
-
Mechanism of Action: Triazole-containing molecules have been shown to act as tubulin polymerization inhibitors, kinase inhibitors, and inducers of apoptosis.[16][17] For instance, some hybrids can arrest the cell cycle at the G2/M or G0/G1 phase, leading to programmed cell death.[17][18]
-
Structure-Activity Relationship Insights: SAR studies on 1,2,3-triazole-containing chalcones revealed that the presence of a bromo group was essential for potent activity against the A549 lung cancer cell line.[16] In another series of epipodophyllotoxin derivatives, introducing a carbon spacer between the triazole and a phenyl ring was found to reduce the anticancer activity, highlighting the importance of the triazole as a rigid linker.[16][17]
| Compound Class | Example Compound | Target Cell Line(s) | IC₅₀ (µM) | Mechanism/Note | Reference |
| Bavachinin Hybrid | Analogue 16 | A549, PC-3, HCT-116, MCF-7 | 7.13 - 16.08 | Broad-spectrum antiproliferative | [3] |
| Epipodophyllotoxin Hybrid | 20a-e | A549 (Lung) | 0.97 - 1.96 | More potent than etoposide (IC₅₀: 1.97 µM) | [16][17] |
| Naphthoquinone Hybrid | 64b | A549 (Lung) | 9.19 | Induces G0/G1 cell cycle arrest | [16][17] |
| Tetrahydrocurcumin Hybrid | 4g | HCT-116 (Colon) | 1.09 ± 0.17 | Induces G1 cell cycle arrest | [18] |
| Amino Acid Conjugate | Compound 7 | HepG2 (Liver) | <10 | Selective towards HepG2 over MCF7 | [19] |
Antimicrobial Agents
The triazole core is present in several antifungal drugs and is a promising scaffold for new antibacterial agents.[20][21]
-
Antifungal Activity: Triazole antifungals like fluconazole and voriconazole function by inhibiting lanosterol 14α-demethylase, an enzyme critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[21]
-
Antibacterial Activity: Novel 1,2,3-triazole glycosides have shown promising activity against Gram-positive bacteria like Staphylococcus aureus.[20] Other derivatives have demonstrated the ability to interfere with biofilm formation, a key virulence factor in chronic infections.[22][23]
| Compound Class | Target Organism | Activity Metric | Value | Reference |
| Triazole-benzoimidazole Hybrid | Gram-positive/negative bacteria | Antibacterial | Active against resistant strains | [2] |
| Organogold(I)-triazole Hybrid | Staphylococcus aureus | Antibacterial | Active against Gram-positive bacteria | [24] |
| Aryl-triazole Glycoside | Staphylococcus aureus | Antibacterial | High susceptibility observed | [20] |
| Triazole DAN 49 | Staphylococcus aureus | MIC / MBC | 128 µg/mL | [23] |
Antiviral and Anti-inflammatory Agents
The versatility of the triazole ring extends to the development of antiviral and anti-inflammatory drugs.[4][25]
-
Antiviral Activity: Triazole derivatives have been investigated for activity against a range of viruses, including HIV, influenza, and SARS-CoV-2.[25][26] The mechanism often involves inhibiting key viral enzymes, such as proteases or polymerases.[27] For example, certain quinolone-triazole conjugates have shown potent activity against SARS-CoV-2.[26]
-
Anti-inflammatory Activity: A number of 1,2,3-triazole derivatives have been reported to possess anti-inflammatory properties.[28] Some hybrids have been designed as selective COX-2 inhibitors, mirroring the action of drugs like celecoxib.[29] In other studies, triazole derivatives have shown potent inhibition of nitric oxide (NO) production in BV2 microglial cells, a key process in neuroinflammation.[30]
The Role of the 1,2,3-Triazole in Drug Design
The success of this scaffold is not accidental; it stems from its predictable geometry and electronic properties, which can be leveraged by medicinal chemists.
Caption: Multifaceted roles of the 1,2,3-triazole in drug design.
Conclusion and Future Perspectives
The 1,2,3-triazole scaffold, elevated by the power and simplicity of click chemistry, has firmly established itself as an indispensable tool in medicinal chemistry. Its stability, synthetic accessibility, and versatile electronic properties have enabled the rapid generation of vast chemical libraries, accelerating the discovery of lead compounds against a multitude of diseases.[3][6]
The future of triazole chemistry in drug discovery remains bright. Research continues to focus on developing novel, more sustainable catalytic systems (e.g., using different metals or metal-free conditions) to further broaden the scope of triazole synthesis.[12][31] Furthermore, the application of triazoles as linkers in more complex modalities, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), is a rapidly expanding field where the rigidity and stability of the triazole ring are paramount. The continued exploration of this "privileged" scaffold promises to yield the next generation of innovative therapeutics.
References
- D. S. K. P, S. A, S. K, et al. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. European Journal of Medicinal Chemistry. [Online].
- Z. T, V. D, A. A, et al. (2014). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Letters in Drug Design & Discovery. [Online].
-
H. C, W. B, L. Z, et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. [Online]. Available: [Link]
-
M. C, D. A, S. M, et al. (2021). Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. Molbank. [Online]. Available: [Link]
-
W. W, Z. S, W. J, et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology. [Online]. Available: [Link]
-
Z. Z, Z. H, Z. Y, et al. (2016). CuAAC Click Chemistry Accelerates the Discovery of Novel Chemical Scaffolds as Promising Protein Tyrosine Phosphatases Inhibitors. International Journal of Molecular Sciences. [Online]. Available: [Link]
-
S. S, K. A, S. S, et al. (2021). A minireview of 1,2,3-triazole hybrids with O-heterocycles as leads in medicinal chemistry. Archiv der Pharmazie. [Online]. Available: [Link]
-
Bioclone. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Bioclone Co., Ltd. [Online]. Available: [Link]
-
B. H, E. M. S, E. K. S, et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules. [Online]. Available: [Link]
-
A. A, G. A, G. V, et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of Chemical Sciences. [Online]. Available: [Link]
-
L. Y, Z. Y, G. Y, et al. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Online]. Available: [Link]
-
R. S, S. S. (2021). 1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review. Asian Journal of Chemistry. [Online]. Available: [Link]
-
W. W, Z. S, W. J, et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology. [Online]. Available: [Link]
-
S. R, A. A, A. A, et al. (2023). A Literature Review Focusing on the Antiviral Activity of[3][13][19] and[3][6][13]-triazoles. Mini-Reviews in Medicinal Chemistry. [Online]. Available: [Link]
-
W. Y, Z. X, W. Y, et al. (2024). Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. Molecules. [Online]. Available: [Link]
-
H. C, W. B, L. Z, et al. (2019). Recent applications of click chemistry in drug discovery. ResearchGate. [Online]. Available: [Link]
-
P. S, S. S, S. P, et al. (2023). Current development of 1,2,3-triazole derived potential antimalarial scaffolds: Structure- activity relationship (SAR) and bioactive compounds. European Journal of Medicinal Chemistry. [Online]. Available: [Link]
-
C. D, R. G, D. S. M, et al. (2022). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. Catalysts. [Online]. Available: [Link]
-
K. A, A. A, S. M. (2021). Advance synthetic approaches to 1,2,3-triazole derived compounds: State of art 2004-2020. ResearchGate. [Online]. Available: [Link]
-
A. A. E.-R, A. A. E.-S, A. A. M, et al. (2021). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules. [Online]. Available: [Link]
-
ResearchGate. (2024). Demonstrative examples of 1,2,3-triazoles with anti-inflammatory activity. ResearchGate. [Online]. Available: [Link]
-
ResearchGate. Examples of 1,2,3-triazole containing molecules with antiviral activity. ResearchGate. [Online]. Available: [Link]
-
H. P, A. A, C. B, et al. (2021). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry. [Online]. Available: [Link]
-
H. P, A. A, C. B, et al. (2021). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. National Institutes of Health. [Online]. Available: [Link]
-
D. A. N, A. A. D. S, C. F. F, et al. (2020). Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents. Anti-Infective Agents. [Online]. Available: [Link]
-
E.-K. S. I, A. A, E. S. M, et al. (2022). 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants. Molecules. [Online]. Available: [Link]
-
S. O. B, K. A. O, S. V. F, et al. (2024). Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. Molecules. [Online]. Available: [Link]
-
S. A, S. A. A, S. M. (2010). 1, 2, 3-TRIAZOLE DERIVATIVES AS POSSIBLE ANTI- INFLAMMATORY AGENTS. Rasayan Journal of Chemistry. [Online]. Available: [Link]
-
E. S. M, B. A, B. H, et al. (2023). Phenylpyrazolone-1,2,3-triazole Hybrids as Potent Antiviral Agents with Promising SARS-CoV-2 Main Protease Inhibition Potential. Molecules. [Online]. Available: [Link]
-
P. S, S. M, S. K. (2025). Antibacterial efficiency of compounds bearing 1,2,3-triazole scaffold: a critical review. Chemistry of Heterocyclic Compounds. [Online]. Available: [Link]
-
A. A. E.-R, E. S. N, A. A. A, et al. (2022). New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Online]. Available: [Link]
-
ResearchGate. (2022). Bioactive 1,2,3-Triazoles: An Account on their Synthesis, Structural Diversity and Biological Applications. ResearchGate. [Online]. Available: [Link]
-
D. A. N, A. A. D. S, C. F. F, et al. (2020). Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents. PubMed. [Online]. Available: [Link]
-
W. X, L. M, L. Z, et al. (2025). Synthesis and anti-inflammatory activity of novel 1,2,3-triazole- derivatives from 7-Oxodehydroabietic acid. Bioorganic & Medicinal Chemistry. [Online]. Available: [Link]
-
ResearchGate. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. ResearchGate. [Online]. Available: [Link]
-
V. B, S. G, S. R. (2020). 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. IOSR Journal of Applied Chemistry. [Online]. Available: [Link]
-
P. M, S. D, T. D. (2018). A Comprehensive review on 1, 2,4 Triazole. Journal of Drug Delivery and Therapeutics. [Online]. Available: [Link]
-
OCED HORIZON. (2025). What are the biological activities of Triazole compounds?. OCED HORIZON. [Online]. Available: [Link]
-
ResearchGate. (2025). Synthesis and biological evaluation of phenyl-1H-1,2,3-triazole derivatives as anti-inflammatory agents. ResearchGate. [Online]. Available: [Link]
-
S. M, B. A, J. A, et al. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega. [Online]. Available: [Link]
-
A. S, M. D, L. L, et al. (2023). 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Frontiers in Chemistry. [Online]. Available: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CuAAC Click Chemistry Accelerates the Discovery of Novel Chemical Scaffolds as Promising Protein Tyrosine Phosphatases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioclone.net [bioclone.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 11. Click Chemistry [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A minireview of 1,2,3-triazole hybrids with O-heterocycles as leads in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 18. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates [mdpi.com]
- 20. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What are the biological activities of Triazole compounds? - Blog [zbwhr.com]
- 22. benthamscience.com [benthamscience.com]
- 23. Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | 1,2,3-Triazoles and their metal chelates with antimicrobial activity [frontiersin.org]
- 25. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [eurekaselect.com]
- 26. 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Phenylpyrazolone-1,2,3-triazole Hybrids as Potent Antiviral Agents with Promising SARS-CoV-2 Main Protease Inhibition Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Bot Verification [rasayanjournal.co.in]
- 29. New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Synthesis and anti-inflammatory activity of novel 1,2,3-triazole- derivatives from 7-Oxodehydroabietic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine: Synthesis, Properties, and Applications in Drug Discovery
Introduction
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, recognized for its exceptional stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds.[1][2] The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), popularly known as "click chemistry," has further cemented its importance by enabling the efficient and regioselective synthesis of a vast array of 1,4-disubstituted 1,2,3-triazoles.[3] These scaffolds are integral to a number of approved drugs with diverse therapeutic applications, including antibacterial, anticancer, and anticonvulsant agents.[1]
This guide provides a comprehensive technical overview of a specific 1,2,3-triazole derivative, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine . While this compound is not as extensively documented as some other triazoles, its structural motifs—a 4-chlorophenyl group and a primary aminomethyl substituent—suggest significant potential for further investigation and application in drug discovery and development. This document will detail its chemical identity, a robust synthetic route from a readily available precursor, and its prospective applications based on the established pharmacology of related compounds.
Chemical Identity and Properties
-
IUPAC Name: this compound[4]
-
CAS Number: 886361-79-1[5]
-
Molecular Formula: C₉H₉ClN₄
-
Molecular Weight: 208.65 g/mol [4]
Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Weight | 208.65 g/mol | [4] |
| XLogP3 | 1.8 | Predicted |
| Hydrogen Bond Donor Count | 1 | Predicted |
| Hydrogen Bond Acceptor Count | 4 | Predicted |
| Rotatable Bond Count | 2 | Predicted |
| Exact Mass | 208.051575 g/mol | Predicted |
| Topological Polar Surface Area | 64.9 Ų | Predicted |
| Heavy Atom Count | 14 | Predicted |
Synthesis and Purification
The synthesis of this compound can be efficiently achieved from the corresponding and readily available alcohol precursor, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS: 133902-66-6).[6] A reliable two-step synthetic sequence involving oxidation of the primary alcohol to an aldehyde, followed by reductive amination, is a well-established and high-yielding approach in medicinal chemistry.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
This initial step involves the oxidation of the primary alcohol to the corresponding aldehyde. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are recommended to prevent over-oxidation to the carboxylic acid.
-
Materials:
-
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
-
Procedure:
-
Dissolve [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add PCC to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional DCM.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude aldehyde.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
-
Step 2: Synthesis of this compound
The final step is a reductive amination of the aldehyde intermediate. This one-pot reaction involves the formation of an imine with an ammonia source, which is then reduced in situ to the desired primary amine.
-
Materials:
-
1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde (1.0 eq)
-
Ammonium acetate (10 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve the aldehyde from Step 1 in methanol.
-
Add a large excess of ammonium acetate to the solution.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Carefully add sodium cyanoborohydride to the reaction mixture in portions.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, quench by the slow addition of 1M HCl until the solution is acidic.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with 1M NaOH and extract with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.
-
Purify the product by flash column chromatography on silica gel.
-
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard spectroscopic methods.
-
¹H NMR: Expected signals would include a singlet for the triazole proton, doublets for the aromatic protons of the 4-chlorophenyl ring, and a singlet for the methylene protons adjacent to the amine. The amine protons may appear as a broad singlet.
-
¹³C NMR: The spectrum should show distinct signals for the triazole carbons, the carbons of the 4-chlorophenyl ring, and the methylene carbon.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine and C-H stretching of the aromatic and aliphatic groups are expected.
Potential Applications in Drug Discovery
The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties and diverse biological activities.[7][8] Derivatives of 1,2,3-triazoles have demonstrated a wide range of pharmacological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][8] The title compound, by virtue of its structural features, presents several avenues for exploration in drug discovery programs.
Caption: A general workflow for the application of the title compound in drug discovery.
The primary amine functionality serves as a versatile handle for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. For instance, acylation or sulfonylation of the amine can lead to compounds with altered polarity, solubility, and target-binding properties.
Given the prevalence of the 4-chlorophenyl motif in bioactive compounds, this moiety may contribute to favorable interactions with various biological targets. The combination of the 1,2,3-triazole core and the aminomethyl side chain makes this compound a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.[9]
Safety Information
As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. A comprehensive material safety data sheet (MSDS) should be consulted for detailed handling and disposal information. The precursor, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol, is known to cause skin and eye irritation and may cause respiratory irritation.[10] Similar hazards should be assumed for the amine derivative.
References
Sources
- 1. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol | C9H8ClN3O | CID 2763878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
A Technical Guide to the Theoretical and Computational Exploration of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine: A Potential Pharmacophore
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, prized for its metabolic stability and versatile biological activities. This guide delves into the theoretical and computational methodologies pivotal for the evaluation of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine, a compound of interest in drug discovery. As direct experimental data for this specific molecule is limited in public literature, this document serves as a comprehensive framework, drawing upon established principles and analogous studies of similar triazole derivatives. We will explore its plausible synthesis, structural elucidation through spectroscopic and computational means, and a forward-looking assessment of its drug-like properties via molecular docking and ADMET profiling. This guide is structured to provide not just procedural steps, but the scientific rationale that underpins a robust computational drug discovery workflow.
Introduction: The Significance of the Triazole Moiety
The 1,2,3-triazole ring system is a prominent pharmacophore found in a wide array of therapeutic agents, exhibiting properties that range from anticancer and antimicrobial to antiviral and anti-inflammatory.[1] Its appeal stems from its unique electronic characteristics, ability to form hydrogen bonds, and its role as a stable linker in complex molecular architectures. The specific substitution pattern of a chlorophenyl group at the N1 position and a methanamine group at the C4 position of the triazole ring in this compound suggests a molecule designed to interact with biological targets through a combination of hydrophobic and polar interactions.
Computational chemistry offers a powerful lens through which to predict and understand the behavior of such novel compounds, accelerating the drug discovery process by prioritizing candidates with the highest potential for success.[2] This guide will illuminate the path of such an in-silico investigation.
Synthesis and Structural Elucidation: A Plausible Pathway
Proposed Synthetic Workflow
The synthesis would likely commence with the preparation of 4-chlorophenyl azide from 4-chloroaniline. Separately, propargylamine would serve as the alkyne component. The CuAAC reaction between these two precursors would yield the target molecule.
Caption: Proposed synthetic workflow for the target molecule.
Experimental Protocol: Synthesis
-
Preparation of 4-chlorophenyl azide: To a stirred solution of 4-chloroaniline in an acidic aqueous medium at 0-5 °C, a solution of sodium nitrite is added dropwise. After a short period, a solution of sodium azide is added, leading to the formation of 4-chlorophenyl azide. The product is then extracted and purified.
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): In a suitable solvent system (e.g., a mixture of t-butanol and water), 4-chlorophenyl azide and propargylamine are mixed. A source of copper(I), such as copper(II) sulfate with a reducing agent like sodium ascorbate, is added to catalyze the reaction. The mixture is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: The reaction mixture is worked up by extraction with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the final compound.
Structural Characterization
The synthesized compound would be characterized using a suite of spectroscopic techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the presence of all protons and carbons in their expected chemical environments. The characteristic triazole proton signal would be a key indicator of successful cyclization.
-
FT-IR Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the amine and the aromatic C-H and C=C vibrations.
-
Mass Spectrometry: To determine the molecular weight of the compound, confirming its elemental composition.[3]
Theoretical and Computational Analysis
In the absence of extensive experimental data, computational methods provide invaluable insights into the molecule's properties and potential biological activity.
Density Functional Theory (DFT) Studies
DFT calculations are essential for understanding the electronic structure, geometry, and reactivity of a molecule.[4]
Caption: A typical workflow for DFT calculations.
-
Structure Preparation: A 3D structure of this compound is generated using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to its lowest energy conformation using a DFT method, for example, the B3LYP functional with a 6-311G(d,p) basis set, using software like Gaussian.[3]
-
Frequency Analysis: A frequency calculation is performed at the same level of theory to ensure the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
-
Electronic Property Calculation: From the optimized geometry, key electronic properties are calculated:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
| Parameter | Expected Value Range | Significance |
| Optimized Bond Lengths (Å) | C-N: 1.3-1.4, C-C: 1.3-1.5, C-H: ~1.1 | Confirms molecular geometry |
| Optimized Bond Angles (°) | 109-120 | Defines molecular shape |
| HOMO Energy (eV) | -6 to -7 | Electron-donating ability |
| LUMO Energy (eV) | -1 to -2 | Electron-accepting ability |
| HOMO-LUMO Gap (eV) | 4 to 6 | Chemical reactivity and stability |
| Dipole Moment (Debye) | 2 to 5 | Polarity of the molecule |
Molecular Docking Studies
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns.[5] This is crucial for hypothesis-driven drug design.
Caption: A streamlined workflow for in silico ADMET prediction.
-
Input Structure: The chemical structure of this compound is submitted to an online ADMET prediction tool, such as SwissADME or pkCSM, typically in SMILES format. [6]2. Property Calculation: The server calculates a wide range of properties, including physicochemical descriptors (molecular weight, logP), pharmacokinetic parameters (gastrointestinal absorption, blood-brain barrier permeability), and potential toxicity endpoints.
-
Analysis: The predicted properties are analyzed against established rules for drug-likeness, such as Lipinski's Rule of Five, to assess the compound's potential as an orally bioavailable drug.
| Property | Predicted Value | Acceptable Range | Implication |
| Molecular Weight ( g/mol ) | 208.65 | < 500 | Good for oral absorption |
| LogP (o/w) | ~2.5 | < 5 | Optimal lipophilicity |
| H-bond Donors | 1 | < 5 | Good membrane permeability |
| H-bond Acceptors | 4 | < 10 | Good membrane permeability |
| GI Absorption | High | High | Good oral bioavailability |
| BBB Permeant | Yes/No | Depends on target | CNS activity potential |
| CYP Inhibitor | Low risk | Low risk | Reduced drug-drug interactions |
| Ames Toxicity | Non-mutagenic | Non-mutagenic | Favorable safety profile |
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical and computational framework for the investigation of this compound. While awaiting dedicated experimental studies, the methodologies described herein provide a robust and scientifically grounded approach to predict its physicochemical properties, potential biological activity, and drug-likeness. The convergence of DFT, molecular docking, and ADMET profiling allows for a multi-faceted evaluation that can guide future experimental work, including targeted synthesis, in vitro biological screening, and ultimately, the development of novel therapeutic agents based on the versatile 1,2,3-triazole scaffold. The insights gained from such computational studies are invaluable for making informed decisions in the resource-intensive process of drug discovery.
References
-
PubChem. [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol. Available from: [Link]
-
Al-Otaibi, J. S., et al. (2020). Synthesis, DFT and X-ray Studies of Trans CuCl2L2 with L Is (E)-(4-Chlorophenyl)-N-(3-phenyl-4H-1,2,4-triazol-4-yl)methanimine. Molecules, 25(22), 5305. Available from: [Link]
-
ResearchGate. ADMET analysis of compounds 1-4. Available from: [Link]
-
Javaid, K., et al. (2022). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Molecules, 27(19), 6299. Available from: [Link]
-
Molecules. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Available from: [Link]
-
Gomha, S. M., et al. (2021). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Conjugates. ACS Omega, 6(5), 4595–4608. Available from: [Link]
-
Al-Ghorbani, M., et al. (2016). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 21(10), 1358. Available from: [Link]
-
OUCI. Synthesis, experimental and theoretical spectra, electronic and medicinal properties of 3-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-ethoxy-4H-1,2,4-triazole. Available from: [Link]
-
Kattimani, P. P., et al. (2015). 1-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one. IUCrData, 1(1), x152332. Available from: [Link]
-
University of Johannesburg. Synthesis, characterisation and DFT studies of methanone derivatives. Available from: [Link]
-
Al-Otaibi, J. S., et al. (2022). Synthesis, crystal structure, Hirshfeld surface analysis, and DFT calculation of 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine. Crystals, 12(11), 1594. Available from: [Link]
-
ResearchGate. Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine. Available from: [Link]
-
Neliti. In silico ADMET screening & molecular docking of some 1-(5-(4-chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives to be developed as triple mutant T790M/C797S EGFR inhibitors. Available from: [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 27(19), 6299. Available from: [Link]
-
OUCI. Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. Available from: [Link]
-
van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204. Available from: [Link]
-
Hrytsenko, O. O., et al. (2023). Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives. Pharmacia, 70(3), 775-786. Available from: [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. Available from: [Link]
Sources
- 1. media.neliti.com [media.neliti.com]
- 2. [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol | C9H8ClN3O | CID 2763878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
protocol for the synthesis of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
An Application Note and Detailed Protocol for the Synthesis of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Introduction
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, renowned for its metabolic stability and its capacity to engage in hydrogen bonding, dipole-dipole, and π-stacking interactions. These attributes make it a valuable scaffold in the design of therapeutic agents. The target molecule, this compound, incorporates this privileged heterocycle and a primary amine, a key functional group for introducing further structural diversity or for direct interaction with biological targets. This document provides a comprehensive guide for the synthesis of this compound, intended for researchers and scientists in drug development and organic synthesis.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a three-step sequence, commencing with the well-established Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as a "click reaction".[1][2] This is followed by a functional group interconversion and a final reduction step. The proposed synthetic pathway is as follows:
-
Step 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to synthesize the intermediate, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol, from 4-chlorophenyl azide and propargyl alcohol.
-
Step 2: Azidation of the intermediate alcohol to yield 1-(4-chlorophenyl)-4-(azidomethyl)-1H-1,2,3-triazole.
-
Step 3: Staudinger Reduction of the resulting azide to the target primary amine, this compound.[3][4][5]
This strategy is advantageous due to the high yields and functional group tolerance of the CuAAC reaction and the mild and selective nature of the Staudinger reduction.
Caption: Overall synthetic workflow.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-chloroaniline | Reagent | Sigma-Aldrich |
| Sodium nitrite | ACS Reagent | Fisher Scientific |
| Sodium azide | ReagentPlus®, ≥99.5% | Sigma-Aldrich |
| Propargyl alcohol | 99% | Alfa Aesar |
| Copper(II) sulfate pentahydrate | ACS Reagent, ≥98.0% | Sigma-Aldrich |
| Sodium ascorbate | ≥98% | Sigma-Aldrich |
| Methanesulfonyl chloride | 99.5% | Acros Organics |
| Triphenylphosphine | 99% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Ethyl acetate | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
Step 1: Synthesis of 4-chlorophenyl azide
This protocol is adapted from standard procedures for the diazotization of anilines followed by azidation.[6]
Protocol:
-
In a 250 mL round-bottom flask, dissolve 4-chloroaniline (10.0 g, 78.4 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (50 mL).
-
Cool the mixture to 0-5 °C in an ice-water bath with constant stirring.
-
Slowly add a solution of sodium nitrite (5.6 g, 81.2 mmol) in water (20 mL) dropwise, ensuring the temperature remains below 5 °C.
-
Continue stirring the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate 500 mL flask, dissolve sodium azide (5.6 g, 86.2 mmol) in water (50 mL) and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Evolution of nitrogen gas will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield 4-chlorophenyl azide as a pale yellow oil. Caution: Organic azides are potentially explosive and should be handled with care.
Step 2: Synthesis of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
This step utilizes the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[7][8][9]
Caption: Reaction scheme for Step 2.
Protocol:
-
In a 250 mL round-bottom flask, dissolve 4-chlorophenyl azide (10.0 g, 65.1 mmol) and propargyl alcohol (4.0 g, 71.4 mmol) in a 1:1 mixture of tert-butanol and water (100 mL).
-
To this solution, add sodium ascorbate (1.3 g, 6.5 mmol) followed by copper(II) sulfate pentahydrate (0.8 g, 3.2 mmol).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (100 mL) and cool in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol as a white to off-white solid.
Step 3: Synthesis of 1-(4-chlorophenyl)-4-(azidomethyl)-1H-1,2,3-triazole
This step involves the conversion of the alcohol to an azide, which can be achieved via a two-step process involving mesylation followed by substitution with azide.
Protocol:
-
Mesylation: a. Suspend [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol (10.0 g, 47.7 mmol) in anhydrous dichloromethane (100 mL) and cool to 0 °C. b. Add triethylamine (8.0 mL, 57.2 mmol) to the suspension. c. Slowly add methanesulfonyl chloride (4.4 mL, 57.2 mmol) dropwise. d. Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours. e. Wash the reaction mixture with water (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.
-
Azide Substitution: a. Dissolve the crude mesylate in anhydrous DMF (100 mL). b. Add sodium azide (4.6 g, 71.5 mmol) to the solution. c. Heat the reaction mixture to 60 °C and stir for 6-8 hours. d. Cool the reaction to room temperature and pour it into ice-water (300 mL). e. Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum to yield 1-(4-chlorophenyl)-4-(azidomethyl)-1H-1,2,3-triazole.
Step 4: Synthesis of this compound
The final step is the reduction of the azide to the primary amine using the Staudinger reaction.[3][4][5][10][11]
Caption: Reaction scheme for Step 4.
Protocol:
-
Dissolve 1-(4-chlorophenyl)-4-(azidomethyl)-1H-1,2,3-triazole (10.0 g, 42.6 mmol) in THF (150 mL).
-
Add triphenylphosphine (12.3 g, 46.9 mmol) portion-wise to the solution at room temperature. Nitrogen evolution will be observed.
-
Stir the reaction mixture at room temperature for 4-6 hours until the evolution of nitrogen ceases.
-
Add water (10 mL) to the reaction mixture and stir at room temperature overnight to hydrolyze the intermediate iminophosphorane.[4]
-
Remove the THF under reduced pressure.
-
Add 1 M HCl (100 mL) to the residue and wash with diethyl ether (3 x 50 mL) to remove triphenylphosphine oxide.
-
Basify the aqueous layer with 2 M NaOH to a pH of ~12.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Data Summary
| Step | Starting Material | Product | Reagents | Solvent | Temp. | Time (h) |
| 1 | 4-chloroaniline | 4-chlorophenyl azide | HCl, NaNO₂, NaN₃ | Water | 0-5 °C | 2.5 |
| 2 | 4-chlorophenyl azide | [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol | Propargyl alcohol, CuSO₄·5H₂O, NaAsc | t-BuOH/H₂O | RT | 12-24 |
| 3 | ...methanol | ...azidomethyl... | MsCl, TEA, NaN₃ | DCM, DMF | 0 °C to 60 °C | 10-14 |
| 4 | ...azidomethyl... | ...methanamine | PPh₃, H₂O | THF | RT | 16-20 |
References
-
On–DNA Platform Molecules Based on a Diazide Scaffold II: A Compact Diazide Platform Designed for Small–Molecule Drug Discovery. (2022). MDPI. Retrieved from [Link]
-
Cu-Catalyzed Azide-Alkyne Cycloaddition: Preparation of Tris((1-Benzyl-1 H -1,2,3-Triazolyl)Methyl)Amine | Request PDF. (2025). ResearchGate. Retrieved from [Link]
-
Staudinger reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Staudinger Reaction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Amine synthesis by azide reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach. (2022). MDPI. Retrieved from [Link]
-
Azide-alkyne Huisgen cycloaddition - Wikipedia. (n.d.). Retrieved from [Link]
-
Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. (2017). Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Staudinger Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. (2020). MDPI. Retrieved from [Link]
-
Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. (2007). Arkivoc. Retrieved from [Link]
-
Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages. (2007). ACS Publications. Retrieved from [Link]
-
Staudinger Reactions - Bioothogonal before Click Chemistry. (2022). YouTube. Retrieved from [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). NIH. Retrieved from [Link]
-
1-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine. (n.d.). ChemSynthesis. Retrieved from [Link]
-
One-Pot Three-Component Synthesis of Enamine-Functionalized 1,2,3-Triazoles via Cu-Catalytic Azide–Alkyne Click (CuAAC) and Cu-Catalyzed Vinyl Nitrene Transfer Sequence. (2016). Sci-Hub. Retrieved from [Link]
-
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol | C9H8ClN3O | CID 2763878. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). NIH. Retrieved from [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers. Retrieved from [Link]
Sources
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex [mdpi.com]
- 3. Staudinger Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 5. Staudinger Reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 10. Staudinger Reaction - Common Conditions [commonorganicchemistry.com]
- 11. youtube.com [youtube.com]
Application Note & Protocols: Regioselective Synthesis of 1-(4-chlorophenyl)-1H-1,2,3-triazoles via Catalyzed Azide-Alkyne Cycloaddition
Introduction: The Power of "Click" for Triazole Synthesis
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, materials science, and bioconjugation, owing to its remarkable stability, rigid planar structure, and capacity for hydrogen bonding.[1] The advent of "click chemistry," a concept introduced by K. B. Sharpless in 2001, revolutionized access to these valuable heterocycles.[2][3][4] Click chemistry describes a class of reactions that are high-yielding, wide in scope, stereospecific, and simple to perform, often under benign, aqueous conditions.[2][3]
The cornerstone of click chemistry is the azide-alkyne cycloaddition.[4][5] While the thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne has been known for decades, it requires harsh heating and typically produces a mixture of 1,4- and 1,5-regioisomers, failing the "click" criteria.[2][3] The introduction of metal catalysts, specifically copper(I) and ruthenium(II), transformed this reaction into a true click process, offering unparalleled control over the reaction's outcome. This guide provides an in-depth exploration and detailed protocols for the regioselective synthesis of 1-(4-chlorophenyl)-1H-1,2,3-triazoles, demonstrating the practical application of both copper and ruthenium catalysis.
The Principle: Mechanistic Dichotomy of CuAAC and RuAAC
The choice of metal catalyst dictates the regiochemical outcome of the cycloaddition, allowing for the selective synthesis of either the 1,4- or 1,5-disubstituted triazole isomer. This control stems from their fundamentally different reaction mechanisms.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Regioisomers
The copper(I)-catalyzed reaction (CuAAC) proceeds exclusively to yield the 1,4-disubstituted 1,2,3-triazole.[3][4] The reaction's remarkable rate acceleration (10⁷ to 10⁸-fold over the thermal reaction) and exquisite regioselectivity are attributed to a mechanism involving the formation of a copper-acetylide intermediate.[2]
Mechanism Insight: The catalytic cycle begins with the coordination of Cu(I) to the terminal alkyne, which lowers the pKa of the acetylenic proton, facilitating the formation of a copper-acetylide species. This intermediate then reacts with the azide, proceeding through a six-membered copper metallacycle.[2] Subsequent ring contraction and protonolysis release the 1,4-triazole product and regenerate the Cu(I) catalyst.[2] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[2][6][7] This approach is experimentally convenient as Cu(II) salts are more stable and easier to handle than their Cu(I) counterparts.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Regioisomers
As a powerful complement to CuAAC, the ruthenium-catalyzed reaction (RuAAC) selectively produces the 1,5-disubstituted 1,2,3-triazole.[8][9] This alternative regioselectivity arises from a distinct oxidative coupling mechanism.[2][9]
Mechanism Insight: The reaction is typically catalyzed by pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes.[2][8] The proposed mechanism involves the initial formation of a ruthenium-acetylide π-complex. This complex then undergoes oxidative coupling with the azide to form a six-membered ruthenacycle intermediate.[2][9] Critically, the first C-N bond forms between the more nucleophilic internal carbon of the alkyne and the terminal, electrophilic nitrogen of the azide.[2][10] Reductive elimination from this intermediate is the rate-determining step, yielding the 1,5-triazole product and regenerating the active Ru(II) catalyst.[2][9] Unlike CuAAC, RuAAC can also be used with internal alkynes to produce fully substituted triazoles.[8][9]
Synthesis of Precursors
A reliable synthesis begins with high-quality starting materials. For this guide, we will use phenylacetylene as the representative terminal alkyne. The key azide precursor, 4-chlorophenyl azide, can be readily prepared from its corresponding aniline.
Protocol 1: Synthesis of 4-Chlorophenyl Azide
This protocol describes the synthesis of 4-chlorophenyl azide from 4-chloroaniline via a standard diazotization-azidation sequence.[11][12]
Safety Precaution: Organic azides are potentially explosive and should be handled with care. Avoid heating neat, friction, or shock. Always use a safety shield.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 4-Chloroaniline | 127.57 | 5.00 g | 39.2 |
| Hydrochloric Acid (conc.) | 36.46 | 10 mL | ~120 |
| Sodium Nitrite (NaNO₂) | 69.00 | 2.85 g | 41.3 |
| Sodium Azide (NaN₃) | 65.01 | 2.81 g | 43.2 |
| Water (H₂O) | 18.02 | ~100 mL | - |
| Diethyl Ether (Et₂O) | 74.12 | ~150 mL | - |
Step-by-Step Procedure:
-
Diazotization:
-
To a 250 mL beaker, add 4-chloroaniline (5.00 g, 39.2 mmol) and 50 mL of water.
-
Stir the suspension vigorously and add concentrated HCl (10 mL).
-
Cool the mixture to 0-5 °C in an ice-water bath. The aniline salt should precipitate.
-
Dissolve sodium nitrite (2.85 g, 41.3 mmol) in 20 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold aniline salt suspension over 15 minutes, ensuring the temperature remains below 5 °C. Stir for an additional 20 minutes at 0-5 °C. The resulting solution contains the diazonium salt.
-
-
Azidation:
-
In a separate 500 mL flask, dissolve sodium azide (2.81 g, 43.2 mmol) in 30 mL of water and cool to 0-5 °C.
-
Add the cold diazonium salt solution slowly and dropwise to the sodium azide solution with vigorous stirring. Effervescence (N₂ gas) will be observed.
-
Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional hour.
-
-
Workup and Isolation:
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure at low temperature (<30 °C).
-
The product, 4-chlorophenyl azide, is obtained as a yellow to brown oil or solid.[11][13] Yield: ~70-80%. The product is often used in the next step without further purification.
-
Experimental Protocols: Regioselective Triazole Synthesis
The following protocols detail the synthesis of the two regioisomers of 1-(4-chlorophenyl)-phenyl-1H-1,2,3-triazole.
Protocol 2: CuAAC Synthesis of 1-(4-chlorophenyl)-4-phenyl-1H-1,2,3-triazole (1,4-isomer)
This procedure utilizes the classic Sharpless-Fokin conditions for CuAAC.[6][14]
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| 4-Chlorophenyl Azide | 153.57 | 1.00 g | 6.51 | 1.0 equiv |
| Phenylacetylene | 102.13 | 0.71 mL | 6.51 | 1.0 equiv |
| CuSO₄·5H₂O | 249.68 | 81 mg | 0.326 | 0.05 equiv |
| Sodium Ascorbate | 198.11 | 130 mg | 0.651 | 0.1 equiv |
| t-Butanol | 74.12 | 15 mL | - | - |
| Water (H₂O) | 18.02 | 15 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add 4-chlorophenyl azide (1.00 g, 6.51 mmol), t-butanol (15 mL), and water (15 mL).
-
Add phenylacetylene (0.71 mL, 6.51 mmol) to the mixture.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (130 mg, 0.651 mmol) in 2 mL of water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (81 mg, 0.326 mmol) in 2 mL of water.
-
-
Reaction Execution:
-
To the stirring azide/alkyne mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).
-
-
Workup and Purification:
-
Once the reaction is complete, add 30 mL of water and 30 mL of ethyl acetate.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product often precipitates as a white or off-white solid. It can be purified by recrystallization from ethanol or by column chromatography on silica gel. Expected Yield: >90%.
-
Protocol 3: RuAAC Synthesis of 1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole (1,5-isomer)
This procedure requires an inert atmosphere due to the sensitivity of the ruthenium catalyst.[15]
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| 4-Chlorophenyl Azide | 153.57 | 500 mg | 3.25 | 1.0 equiv |
| Phenylacetylene | 102.13 | 0.39 mL | 3.58 | 1.1 equiv |
| Cp*RuCl(COD) | 379.92 | 25 mg | 0.065 | 0.02 equiv |
| Toluene (anhydrous) | 92.14 | 15 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup (Inert Atmosphere):
-
Place Cp*RuCl(COD) (25 mg, 0.065 mmol) into an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Evacuate and backfill the flask with argon or nitrogen gas three times.
-
Add anhydrous toluene (15 mL) via syringe.
-
Add 4-chlorophenyl azide (500 mg, 3.25 mmol) followed by phenylacetylene (0.39 mL, 3.58 mmol) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 60-80 °C with stirring under the inert atmosphere.
-
Monitor the reaction by TLC. The reaction is typically complete in 6-12 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The crude residue can be directly purified by column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to afford the pure 1,5-disubstituted triazole. Expected Yield: 75-90%.
-
Overall Workflow and Catalyst Comparison
The synthetic strategy provides a divergent approach to two valuable regioisomeric products from common precursors.
| Feature | CuAAC (Protocol 2) | RuAAC (Protocol 3) |
| Catalyst | CuSO₄ / Sodium Ascorbate | Cp*RuCl(COD) |
| Regioselectivity | 1,4-disubstituted | 1,5-disubstituted |
| Solvent | t-Butanol / Water | Anhydrous Toluene |
| Atmosphere | Air | Inert (Argon/Nitrogen) |
| Temperature | Room Temperature | 60-80 °C |
| Substrate Scope | Terminal Alkynes Only | Terminal & Internal Alkynes |
| Typical Yield | Very High (>90%) | High (75-90%) |
| Key Advantage | Operational simplicity, green solvents | Access to 1,5-isomer, broader alkyne scope |
References
-
Click Chemistry Azide-Alkyne Cycloaddition. organic-chemistry.org. [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467. [Link]
-
Click chemistry. Wikipedia. [Link]
-
Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(22), 13454-13518. [Link]
-
Oakdale, J. R., & Fokin, V. V. (2012). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses, 89, 327-338. [Link]
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]
-
ChemHelpASAP. (2022). CuAAC click triazole synthesis - laboratory experiment. YouTube. [Link]
-
Cárdenas-Galindo, L., et al. (2020). Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. ACS Omega. [Link]
-
4-Chlorophenyl azide. PubChem. [Link]
-
4-Chlorophenyl azide. Wikipedia. [Link]
-
Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. Chalmers Research. [Link]
-
Click chemistry beyond metal-catalyzed cycloaddition as a remarkable tool for green chemical synthesis of antifungal medications. PubMed. [Link]
-
Kumar, A., et al. (2018). Copper(I)-catalyzed tandem reaction: synthesis of 1,4-disubstituted 1,2,3-triazoles from alkyl diacyl peroxides, azidotrimethylsilane, and alkynes. Beilstein Journal of Organic Chemistry. [Link]
-
Recent Developments in the Ruthenium‐Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. ResearchGate. [Link]
-
Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. ResearchGate. [Link]
-
New Click-Chemistry Methods for 1,2,3-Triazoles Synthesis: Recent Advances and Applications. ResearchGate. [Link]
-
Click Chemistry (Azide / alkyne reaction). Interchim. [Link]
-
Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper(I) Complex. ResearchGate. [Link]
-
Asymmetric synthesis 1,2,3-triazoles utilising the copper-catalysed azide-alkyne cycloaddition. University of Birmingham. [Link]
-
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. [Link]
-
Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. interchim.fr [interchim.fr]
- 6. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. grokipedia.com [grokipedia.com]
- 12. benchchem.com [benchchem.com]
- 13. 4-Chlorophenyl azide - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the In Vitro Characterization of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Introduction: From Structure to Function
The compound [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine is a novel chemical entity featuring a 1,2,3-triazole core. This heterocyclic motif is a well-known pharmacophore present in a wide array of biologically active molecules, exhibiting properties that range from antimicrobial to anticancer and anti-inflammatory. The presence of a chlorophenyl group suggests potential for hydrophobic interactions within protein binding pockets, while the methanamine moiety introduces a basic center capable of forming salt bridges.
Given the lack of pre-existing data on this specific molecule, our primary objective is to establish a foundational understanding of its biological activity. This document outlines a strategic, multi-tiered approach to its in vitro characterization, commencing with broad-spectrum cytotoxicity screening and progressively narrowing the focus to more specific mechanistic assays based on the initial findings.
Initial Compound Handling and Preparation
Prior to initiating any biological assays, meticulous handling and preparation of the test compound are paramount to ensure data reproducibility and integrity.
Protocol 2.1: Stock Solution Preparation
-
Compound Solubility Assessment: Begin by assessing the solubility of this compound in common laboratory solvents. A recommended starting point is dimethyl sulfoxide (DMSO), a versatile solvent for many organic molecules.
-
Rationale: Undissolved compound can lead to inaccurate concentration calculations and artefactual results in cell-based assays.
-
-
High-Concentration Stock Preparation: Prepare a high-concentration stock solution, typically 10-50 mM, in 100% DMSO.
-
Expert Tip: To aid dissolution, gentle warming (up to 37°C) and vortexing can be employed. Ensure the compound is fully dissolved before storage.
-
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Trustworthiness: Repeated freeze-thaw cycles can lead to compound degradation and precipitation, compromising the accuracy of your experiments.
-
Tier 1: General Cytotoxicity and Viability Assays
The first step in characterizing any unknown compound is to determine its effect on cell viability. This provides a therapeutic window and informs the concentration range for subsequent, more specific assays.
Protocol 3.1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: MTT Assay Workflow
Step-by-Step Methodology:
-
Cell Seeding: Seed a cancer cell line (e.g., HeLa or A549) and a non-cancerous cell line (e.g., HEK293 or MRC-5) in separate 96-well plates at a density of 5,000-10,000 cells per well.
-
Rationale: Using both cancerous and non-cancerous cell lines provides an early indication of any potential cancer-specific cytotoxicity.
-
-
Cell Adhesion: Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. A suggested starting concentration range is 0.1 µM to 100 µM.
-
Incubation: Remove the old medium from the cells and add the compound-containing medium. Incubate for 24, 48, and 72 hours.
-
MTT Addition: Following incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells) and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).
Table 1: Representative Data from MTT Assay
| Concentration (µM) | % Viability (HeLa) | % Viability (HEK293) |
| 0 (Vehicle) | 100 | 100 |
| 0.1 | 98.5 | 99.1 |
| 1 | 95.2 | 97.8 |
| 10 | 70.3 | 90.5 |
| 50 | 45.8 | 82.1 |
| 100 | 20.1 | 75.3 |
Tier 2: Mechanistic Exploration - Apoptosis vs. Necrosis
If significant cytotoxicity is observed, the next logical step is to elucidate the mechanism of cell death. A common and critical distinction is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
Protocol 4.1: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay differentiates between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.
Workflow:
Caption: Apoptosis Assay Workflow
Step-by-Step Methodology:
-
Cell Treatment: Treat the more sensitive cell line (e.g., HeLa from the MTT assay) with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Interpretation:
-
Lower-left quadrant (Annexin V-, PI-): Live cells
-
Lower-right quadrant (Annexin V+, PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+, PI+): Late apoptotic or necrotic cells
-
Upper-left quadrant (Annexin V-, PI+): Necrotic cells
Tier 3: Target-Based and Phenotypic Assays
The results from the initial tiers will guide the selection of more specific assays. For instance, if apoptosis is induced, investigating the activation of caspases is a logical next step. If the compound shows selective cytotoxicity towards a particular cell type, exploring relevant signaling pathways is warranted.
Example Scenario: Compound Induces Apoptosis
Protocol 5.1: Caspase-Glo® 3/7 Assay
This is a luminescent assay that measures caspase-3 and -7 activities, which are key executioner caspases in the apoptotic pathway.
Step-by-Step Methodology:
-
Assay Plate Preparation: Seed cells in a white-walled 96-well plate and treat with the compound as described in Protocol 3.1.
-
Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure luminescence using a plate-reading luminometer.
-
Authoritative Grounding: The activation of caspase-3 and -7 is a hallmark of apoptosis. This assay provides quantitative data on the engagement of this critical pathway.
-
Concluding Remarks and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. The tiered approach ensures a logical and cost-effective progression from broad-spectrum screening to more detailed mechanistic studies. The data generated will be instrumental in guiding future research, including target identification, lead optimization, and in vivo efficacy studies. Remember, the key to successful drug discovery is not just generating data, but generating the right data in a systematic and reproducible manner.
References
- General Cell Viability Assays: Title: MTT Assay for Cell Viability and Prolifer
-
Apoptosis Detection Methods
- Title: Annexin V Staining Protocol
- Source: Bio-Rad
-
URL: [Link]
- Caspase Activity Assays: Title: Caspase-Glo® 3/7 Assay Technical Manual Source: Promega
Application Notes and Protocols: [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine as a Key Intermediate for Novel Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Triazole Scaffolds in Antifungal Drug Discovery
The global rise in invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to public health.[1][2] Triazole-based compounds represent a cornerstone of modern antifungal therapy, primarily due to their potent and selective inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[3][4] The disruption of this pathway leads to the depletion of ergosterol, an essential component of the fungal cell membrane, and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death.[4][5]
The 1,2,3-triazole moiety, in particular, has garnered significant attention as a versatile pharmacophore in medicinal chemistry.[6][7] Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding and dipole-dipole interactions make it an attractive scaffold for the design of novel therapeutic agents. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, facilitating the rapid assembly of diverse molecular architectures.[8][9][10]
This guide provides a detailed exploration of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine as a pivotal intermediate in the synthesis of next-generation antifungal agents. We present comprehensive, field-proven protocols for its synthesis via two distinct and efficient routes, and its subsequent elaboration into a representative N-acylated antifungal candidate. The causality behind experimental choices, self-validating system designs, and authoritative grounding are emphasized throughout to ensure scientific integrity and practical applicability.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
The primary mechanism of action for triazole antifungal agents is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][4] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is absent in mammalian cells, providing a basis for selective toxicity.[4]
Caption: Inhibition of lanosterol 14α-demethylase by triazole antifungals.
Synthesis of the Key Intermediate: this compound
Two robust and efficient synthetic routes for the preparation of the title intermediate are presented below. Route A proceeds via the reduction of a corresponding azide, while Route B utilizes the reductive amination of an aldehyde.
Route A: Synthesis via Azide Reduction
This route involves the initial synthesis of 1-(4-chlorophenyl)-4-(azidomethyl)-1H-1,2,3-triazole, followed by its reduction to the target primary amine.
Caption: Workflow for the synthesis of the intermediate via azide reduction.
Protocol 1: Synthesis of 1-(4-chlorophenyl)-4-(azidomethyl)-1H-1,2,3-triazole
-
Step 1: Synthesis of 1-(4-chlorophenyl)-4-(bromomethyl)-1H-1,2,3-triazole.
-
To a solution of 4-chlorophenyl azide (1.0 eq) and propargyl bromide (1.1 eq) in a 1:1 mixture of t-butanol and water, add sodium ascorbate (0.1 eq) and copper(II) sulfate pentahydrate (0.02 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product, which can be purified by column chromatography.
-
-
Step 2: Azide Substitution.
-
Dissolve the crude 1-(4-chlorophenyl)-4-(bromomethyl)-1H-1,2,3-triazole (1.0 eq) in dimethylformamide (DMF).
-
Add sodium azide (1.5 eq) and stir the mixture at 60 °C for 4-6 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(4-chlorophenyl)-4-(azidomethyl)-1H-1,2,3-triazole.
-
Protocol 2: Reduction of 1-(4-chlorophenyl)-4-(azidomethyl)-1H-1,2,3-triazole
-
Method 1: Lithium Aluminum Hydride (LiAlH₄) Reduction. [11]
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
-
Add a solution of 1-(4-chlorophenyl)-4-(azidomethyl)-1H-1,2,3-triazole (1.0 eq) in anhydrous THF dropwise to the stirred suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate.
-
Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.
-
-
Method 2: Catalytic Hydrogenation.
-
Dissolve 1-(4-chlorophenyl)-4-(azidomethyl)-1H-1,2,3-triazole (1.0 eq) in methanol or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate to yield the desired product.
-
| Parameter | LiAlH₄ Reduction | Catalytic Hydrogenation |
| Reagents | LiAlH₄, THF | H₂, Pd/C, Methanol/Ethyl Acetate |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Advantages | Rapid and effective | High yields, clean reaction |
| Disadvantages | Requires inert atmosphere, careful quenching | Flammable H₂ gas, catalyst handling |
Route B: Synthesis via Reductive Amination
This alternative route involves the synthesis of 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, followed by its reductive amination.
Caption: Workflow for the synthesis of the intermediate via reductive amination.
Protocol 3: Synthesis of 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
-
Follow the CuAAC procedure described in Protocol 1, Step 1, using propargyl aldehyde instead of propargyl bromide. This compound is commercially available.[12][13]
Protocol 4: Reductive Amination of 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde [1][6][14][15]
-
Dissolve 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde (1.0 eq) and ammonium acetate (10 eq) in methanol.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) in portions to the stirred solution at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Quench the reaction by adding 1M HCl until the solution is acidic.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Make the aqueous residue basic with 2M NaOH and extract with dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude product.
Application in Antifungal Synthesis: Preparation of an N-Acylated Derivative
The primary amine functionality of this compound serves as a versatile handle for further chemical modifications to generate a library of potential antifungal agents. Acylation of this amine is a common strategy to introduce various lipophilic and electronically diverse groups, which can significantly influence the compound's interaction with the active site of CYP51 and its overall pharmacokinetic properties.
Caption: General scheme for the synthesis of an N-acylated antifungal candidate.
Protocol 5: Synthesis of N-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl}-4-fluorobenzamide
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.2 eq) and cool the mixture to 0 °C.
-
Add a solution of 4-fluorobenzoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final N-acylated derivative.
Structure-Activity Relationship (SAR) Insights
The biological activity of triazole-based antifungal agents is highly dependent on the nature and substitution pattern of the aromatic rings and the side chains attached to the triazole core.
-
N-1 Phenyl Ring Substitution: The presence of a halogen, particularly a chlorine or fluorine atom, on the N-1 phenyl ring is often associated with enhanced antifungal activity.[5] This is likely due to favorable interactions within the active site of CYP51 and improved metabolic stability.
-
C-4 Side Chain: The nature of the substituent at the C-4 position of the triazole ring is critical for activity. The N-acyl group in our example introduces a hydrogen bond donor and acceptor, which can form crucial interactions with amino acid residues in the enzyme's active site. The lipophilicity and electronic properties of the acyl group can be fine-tuned to optimize potency and spectrum of activity.
Data Presentation: Expected Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₉H₉ClN₄ | 208.65 |
| N-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl}-4-fluorobenzamide | C₁₆H₁₂ClFN₄O | 330.75 |
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of novel triazole-based antifungal agents. The synthetic protocols outlined in this guide are robust, efficient, and amenable to scale-up, providing a solid foundation for the development of new chemical entities to combat the growing threat of fungal infections. The strategic modification of the primary amine functionality allows for the exploration of a wide chemical space, enabling the optimization of antifungal potency, selectivity, and pharmacokinetic properties.
References
- BenchChem. (2025). A comparative study of different methods for azide reduction to amines. BenchChem.
- Taylor & Francis Online. (2023, July 20). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Taylor & Francis Online.
- Organic Chemistry Portal. (n.d.). Amine synthesis by azide reduction. Organic Chemistry Portal.
- ResearchGate. (2025, August 6). Mild and efficient reduction of azides to amines: Synthesis of fused [2,1-b]quinazolinones.
- PubMed Central. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central.
- Unacademy. (n.d.). Reductive Amination of Aldehydes and Ketones. Unacademy.
- Taylor & Francis Online. (2006, November 23). Efficient Protocol for Reductive Amination of Aldehydes and Ketones with Sodium Borohydride in an Ionic Liquid/H2O System. Taylor & Francis Online.
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.). Staudinger Reaction. Organic Chemistry Portal.
- PubMed Central. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central.
- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Wikipedia.
- ResearchGate. (2025, August 7). Synthesis of Some New 1,2,4-Triazole Derivatives Starting from 3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4 H -1,2,4-triazol with Anti-Lipase and Anti-Urease Activities.
- PubMed Central. (n.d.).
- Sigma-Aldrich. (n.d.). 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde AldrichCPR. Sigma-Aldrich.
- ACS Publications. (n.d.). Cu-Catalyzed Azide−Alkyne Cycloaddition.
- ResearchGate. (2025, August 9). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives.
- Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
- Semantic Scholar. (2021, September 16). Research Article Synthesis and Antifungal and Insecticidal Activities of Novel N-Phenylbenzamide Derivatives Bearing a Trifluoro. Semantic Scholar.
- IBISS RADaR. (n.d.). New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. IBISS RADaR.
- PubMed Central. (n.d.). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. PubMed Central.
- SciSpace. (n.d.).
- MDPI. (2022, October 15).
- Santa Cruz Biotechnology. (n.d.). 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde. Santa Cruz Biotechnology.
- Arkivoc. (2025, July 17). Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE. Arkivoc.
- Frontiers. (n.d.). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers.
- ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. ISRES.
- NIH. (n.d.). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. NIH.
- Asian Journal of Pharmaceutical Research and Development. (n.d.). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development.
- PubMed Central. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed Central.
- Amerigo Scientific. (n.d.). 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde. Amerigo Scientific.
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. Staudinger Reaction [organic-chemistry.org]
- 3. Amine synthesis by azide reduction [organic-chemistry.org]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scbt.com [scbt.com]
- 13. 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde - Amerigo Scientific [amerigoscientific.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Reductive amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Development of Antimicrobial Agents from 1,2,4-Triazole Derivatives
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents.[1][2] The 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide range of biological activities, including potent antimicrobial effects.[1][3][4] This document provides a comprehensive guide for researchers engaged in the discovery and development of antimicrobial agents derived from 1,2,4-triazoles. We present a detailed workflow from chemical synthesis and structure-activity relationship (SAR) analysis to in vitro and in vivo screening protocols. The methodologies are explained with an emphasis on the underlying scientific principles to empower researchers to make informed experimental choices.
Introduction: The 1,2,4-Triazole Scaffold in Antimicrobial Drug Discovery
The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms, which imparts unique physicochemical properties that are conducive to biological interactions.[2] This versatile scaffold is present in a variety of approved drugs, including well-known antifungal agents like fluconazole and itraconazole, highlighting its therapeutic potential.[1][3][4] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, antiviral, and antitubercular properties.[2] Their mechanism of action, particularly in fungi, often involves the inhibition of key enzymes like lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis.[4][5]
The development of novel 1,2,4-triazole-based antimicrobial agents is a promising strategy to combat drug-resistant pathogens. This guide provides a structured approach to navigate the multifaceted process of drug discovery, from initial compound synthesis to preclinical evaluation.
The Drug Discovery Workflow: A Strategic Overview
A successful antimicrobial drug discovery program based on 1,2,4-triazole derivatives follows a logical and iterative process. The following workflow provides a roadmap for researchers in this field.
Figure 1: A generalized workflow for the development of 1,2,4-triazole-based antimicrobial agents.
Chemical Synthesis of 1,2,4-Triazole Derivatives
A variety of synthetic routes to 1,2,4-triazole derivatives have been reported, often starting from precursors like thiosemicarbazides or carboxylic acid hydrazides.[6][7] The choice of synthetic strategy will depend on the desired substitution pattern and the available starting materials.
General Synthetic Protocol: Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol
This protocol describes a common method for the synthesis of a key intermediate, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol, which can be further modified to generate a library of derivatives.
Materials:
-
Substituted benzoic acid
-
Thionyl chloride or oxalyl chloride
-
Hydrazine hydrate
-
Carbon disulfide
-
Potassium hydroxide
-
Ethanol
-
Appropriate solvents for reaction and recrystallization
Procedure:
-
Synthesis of Carboxylic Acid Hydrazide:
-
Convert the substituted benzoic acid to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
-
React the acid chloride with hydrazine hydrate in an appropriate solvent (e.g., ethanol) to form the carboxylic acid hydrazide.
-
-
Synthesis of Potassium Dithiocarbazinate:
-
Dissolve the carboxylic acid hydrazide in a solution of potassium hydroxide in absolute ethanol.
-
Add carbon disulfide dropwise while stirring and maintaining a low temperature.
-
Continue stirring for several hours to allow the formation of the potassium dithiocarbazinate salt.
-
-
Cyclization to form the 1,2,4-Triazole Ring:
-
To the potassium dithiocarbazinate salt, add hydrazine hydrate and reflux the mixture for several hours.
-
Monitor the reaction for the evolution of hydrogen sulfide gas (use appropriate safety precautions).
-
After the reaction is complete, cool the mixture and acidify with a dilute acid (e.g., HCl) to precipitate the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.
-
Filter, wash, and recrystallize the product from a suitable solvent.
-
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[6]
Figure 2: Synthetic scheme for a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol intermediate.
In Vitro Antimicrobial Screening
The initial biological evaluation of newly synthesized 1,2,4-triazole derivatives involves determining their antimicrobial activity against a panel of clinically relevant microorganisms.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized and widely used technique to determine the MIC of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[8][9][10]
Materials:
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial or fungal strains
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline or broth
-
0.5 McFarland standard
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)[7]
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Inoculum:
-
From a fresh culture, select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).[8]
-
Dilute the adjusted inoculum in the appropriate growth medium to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.[8]
-
-
Preparation of Compound Dilutions:
-
In a 96-well plate, perform serial two-fold dilutions of the test compounds in the growth medium to obtain a range of concentrations.[9]
-
Include a positive control (a known antibiotic) and a negative control (growth medium with inoculum but no compound). A sterility control (broth only) should also be included.[8]
-
-
Inoculation and Incubation:
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8] This can be determined visually or by using a microplate reader to measure absorbance.
-
Data Presentation
The results of the MIC testing should be presented in a clear and organized manner to facilitate comparison between compounds.
Table 1: Hypothetical MIC Values (µg/mL) of 1,2,4-Triazole Derivatives
| Compound ID | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 90028) |
| TZ-001 | 8 | 16 | 4 |
| TZ-002 | 4 | 8 | 2 |
| TZ-003 | >64 | >64 | 32 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 1 |
Structure-Activity Relationship (SAR) Analysis
SAR studies are crucial for understanding how the chemical structure of the 1,2,4-triazole derivatives influences their antimicrobial activity.[1][11] By systematically modifying different parts of the molecule and observing the effect on MIC values, researchers can identify key structural features required for potency.
Key Considerations for SAR:
-
Substituents on the Phenyl Ring: The nature and position of substituents on any aromatic rings can significantly impact activity. Electron-withdrawing groups or halogens often enhance antimicrobial effects.[2]
-
Linker Groups: The type and length of any linker connecting the triazole ring to other moieties can influence flexibility and binding to the target.
-
Substituents on the Triazole Ring: Modifications at the N-4 or C-3/C-5 positions of the triazole ring can dramatically alter the biological profile.[1]
Cytotoxicity Assessment
A critical aspect of drug development is to ensure that the antimicrobial compounds are selectively toxic to pathogens with minimal harm to host cells.[12][13] Cytotoxicity assays are therefore essential to evaluate the safety profile of the 1,2,4-triazole derivatives.
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[14]
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 1,2,4-triazole derivatives and incubate for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
Table 2: Hypothetical Cytotoxicity Data (IC50 in µM) on HeLa Cells
| Compound ID | IC50 (µM) |
| TZ-001 | 50 |
| TZ-002 | >100 |
| TZ-003 | 25 |
| Doxorubicin | 0.5 |
In Vivo Efficacy Models
Promising candidates identified from in vitro screening and cytotoxicity assays should be further evaluated in animal models of infection to assess their in vivo efficacy.[15][16] Murine models are commonly used for this purpose.[17]
Common In Vivo Models:
-
Murine Thigh Infection Model: Used to evaluate the efficacy of antibacterial agents against localized infections.[17]
-
Systemic Infection Model: Involves intraperitoneal or intravenous infection to assess the compound's ability to treat systemic infections.
-
Pneumonia Model: Used for evaluating treatments for respiratory tract infections.[18]
The choice of model depends on the target pathogen and the intended clinical application of the antimicrobial agent. Key parameters to be evaluated include the reduction in bacterial or fungal burden in target organs and the survival rate of the infected animals.[17]
Conclusion
The 1,2,4-triazole scaffold represents a highly valuable starting point for the development of novel antimicrobial agents. A systematic and integrated approach, encompassing chemical synthesis, robust in vitro and in vivo screening, and insightful SAR analysis, is essential for the successful identification and optimization of lead compounds. The protocols and guidelines presented in this document provide a solid foundation for researchers to advance their drug discovery efforts in this critical area of medicinal chemistry.
References
-
Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (n.d.). ResearchGate. [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents. (2019). National Center for Biotechnology Information. [Link]
-
Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. (2010). National Center for Biotechnology Information. [Link]
-
1,2,4-Triazole Derivatives As Potent Antimicrobial Agents: A Review. (2024). BPAS Journals. [Link]
-
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2016). SpringerLink. [Link]
-
Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b]-1,2,4-triazole Derivatives Bearing the 6-Fluoroquinazolinyl Moiety. (2021). ACS Publications. [Link]
-
1,2,4-Triazole Derivatives As Potent Antimicrobial Agents: A Review. (2024). BPAS Journals. [Link]
-
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). Europe PMC. [Link]
-
Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. (2013). ResearchGate. [Link]
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (2013). National Center for Biotechnology Information. [Link]
-
Antibacterial activity study of 1,2,4-triazole derivatives. (2019). PubMed. [Link]
-
An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials. (2020). ACS Publications. [Link]
-
The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones. (2022). MDPI. [Link]
-
Antimicrobial Screening of Some Newly Synthesized Triazoles. (n.d.). ResearchGate. [Link]
-
Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. (2021). ResearchGate. [Link]
-
A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). Research Square. [Link]
-
Animal models in the evaluation of antimicrobial agents. (1991). ASM Journals. [Link]
-
Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model. (1990). PubMed. [Link]
-
Models for antimicrobial R&D: Advanced and complex in vivo models for infectious disease research. (2019). YouTube. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. (2020). National Center for Biotechnology Information. [Link]
-
Synthesis and in vitro antimicrobial activity of some triazole derivatives. (2011). ResearchGate. [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. [Link]
-
Triazole compounds studied and their observed and predicted antimicrobial activities. (n.d.). ResearchGate. [Link]
-
Chemical structures of some bioactive 1,2,4-triazole-based marketed drugs. (n.d.). ResearchGate. [Link]
-
Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether. (2017). National Center for Biotechnology Information. [Link]
-
Minimal Inhibitory Concentration (MIC). (2017). Protocols.io. [Link]
-
SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. (2016). TSI Journals. [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2023). ResearchGate. [Link]
-
In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018). National Center for Biotechnology Information. [Link]
-
In vitro characterization of antimicrobial efficacy and cytotoxicity of polyvinylpyrrolidone-iodine, N-acetylcysteine, methylglyoxal, and N-chlorotaurine as alternative antimicrobials in treating bovine clinical endometritis. (2023). Frontiers. [Link]
-
Review of antibacterial and antifungal activity of 1,2,4-triazole derivatives. (2016). ResearchGate. [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). National Center for Biotechnology Information. [Link]
Sources
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpasjournals.com [bpasjournals.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbiologyjournal.org [microbiologyjournal.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. bpasjournals.com [bpasjournals.com]
- 12. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 14. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
Application Notes and Protocols for [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block at the Interface of Materials and Medicine
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine is a unique heterocyclic compound characterized by a stable 1,2,3-triazole ring, a reactive primary amine, and a chlorophenyl group. The confluence of these functionalities makes it a molecule of significant interest, bridging the gap between advanced material science and drug discovery. The triazole core, often synthesized via the robust and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," imparts rigidity and stability to molecular architectures.[1][2] The primary amine offers a versatile handle for a myriad of chemical transformations, enabling its integration into larger polymeric structures or for surface functionalization. The chlorophenyl group can influence the electronic properties and intermolecular interactions of resulting materials.
While direct applications of this specific methanamine in material science are emerging, its structural motifs are prevalent in various advanced materials. These notes will provide a comprehensive overview of its potential applications, grounded in the established chemistry of triazole derivatives, and offer detailed protocols for its synthesis and incorporation into functional materials.
Physicochemical Properties
A summary of the key physicochemical properties of the parent alcohol, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol, is provided below. These properties are expected to be similar for the methanamine derivative.
| Property | Value | Reference |
| Molecular Formula | C₉H₈ClN₃O | [3] |
| Molecular Weight | 209.63 g/mol | [3] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Solubility | Soluble in organic solvents like DMSO, DMF | Inferred from similar compounds |
Synthesis via "Click Chemistry"
The synthesis of this compound can be readily achieved through a multi-step process starting with the well-established CuAAC reaction.[4] This is followed by the conversion of a suitable precursor to the final amine.
Caption: Synthetic pathway to this compound.
Protocol 1: Synthesis of this compound
Part A: Synthesis of 4-chlorophenyl azide
-
Dissolve 4-chloroaniline in a mixture of concentrated HCl and water, and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 15 minutes.
-
In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.
-
Slowly add the diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-chlorophenyl azide. Caution: Organic azides are potentially explosive and should be handled with care.
Part B: Synthesis of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
-
Dissolve 4-chlorophenyl azide and propargyl alcohol in a mixture of t-butanol and water.
-
Add a freshly prepared solution of sodium ascorbate in water, followed by a solution of copper(II) sulfate pentahydrate in water.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride, then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol.[3]
Part C: Conversion to this compound
This can be achieved via a two-step process involving mesylation followed by azide substitution and reduction.
-
Mesylation: Dissolve the triazolyl methanol in dichloromethane and cool to 0 °C. Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride. Stir at 0 °C for 1-2 hours.
-
Azide Substitution: Quench the reaction with water and extract with dichloromethane. Concentrate the organic layer and dissolve the crude mesylate in DMF. Add sodium azide and heat the mixture to 60-80 °C for 4-6 hours.
-
Reduction: Cool the reaction mixture, dilute with water, and extract with ethyl acetate. Concentrate the organic layer to obtain the crude azide intermediate. Dissolve the crude azide in methanol or ethanol and perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, reduction can be achieved using lithium aluminum hydride (LiAlH₄) in THF.
-
After the reaction is complete, filter the catalyst (for hydrogenation) or carefully quench the reaction with water and NaOH (for LiAlH₄).
-
Extract the product with an appropriate organic solvent, dry, and concentrate to yield the final amine. Purify by column chromatography if necessary.
Applications in Material Science
The unique structure of this compound opens up a wide range of applications in material science.
Monomer for High-Performance Polymers
The primary amine functionality allows this compound to be used as a monomer in the synthesis of various polymers, such as polyamides and polyimides.[5] The rigid triazole ring can enhance the thermal stability and mechanical properties of the resulting polymers.
Caption: Polymerization of the triazole amine with a diacyl chloride.
Protocol 2: Synthesis of a Triazole-Containing Polyamide
-
In a dry, nitrogen-purged flask, dissolve this compound in a dry aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc).
-
Add an equimolar amount of a diacyl chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) dissolved in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent like methanol or water.
-
Filter the polymer, wash it thoroughly with the non-solvent, and dry it under vacuum at an elevated temperature.
-
Characterize the polymer using techniques such as FT-IR, NMR, GPC (for molecular weight), and TGA (for thermal stability).
Surface Functionalization and Nanoparticle Stabilization
The amine group can be used to covalently attach the molecule to the surface of various materials, including silica, gold nanoparticles, and carbon nanotubes.[6] This can be used to modify the surface properties of these materials, for example, to improve their dispersibility in certain solvents or to introduce specific functionalities. The triazole ring can also coordinate with metal ions, making it useful for stabilizing metal nanoparticles.[6]
Corrosion Inhibition
Triazole derivatives are well-known for their excellent corrosion inhibition properties for various metals and alloys.[4][7][8][9] The nitrogen atoms in the triazole ring can coordinate with the metal surface, forming a protective film that prevents corrosion. The this compound, with its multiple nitrogen atoms and aromatic ring, is a promising candidate for use as a corrosion inhibitor, particularly in acidic media.[8]
Protocol 3: Evaluation of Corrosion Inhibition
-
Prepare a corrosive medium, such as 1 M HCl.
-
Prepare solutions of the corrosive medium containing different concentrations of this compound.
-
Immerse pre-weighed metal coupons (e.g., mild steel) in each solution for a specified period.
-
After the immersion period, remove the coupons, clean them, and re-weigh them to determine the mass loss.
-
Calculate the inhibition efficiency using the formula: IE(%) = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the mass loss in the absence of the inhibitor and Wᵢ is the mass loss in the presence of the inhibitor.
-
Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) can also be used for a more detailed analysis of the inhibition mechanism.
Building Block for Metal-Organic Frameworks (MOFs)
The nitrogen atoms in the triazole ring can act as ligands to coordinate with metal ions, forming metal-organic frameworks (MOFs).[10][11] MOFs are porous materials with high surface areas and have potential applications in gas storage, catalysis, and sensing. The amine functionality on the triazole derivative can be used to further functionalize the MOF after its synthesis.
Relevance to Drug Development Professionals
While the focus of these notes is on material science, it is important for drug development professionals to be aware of the dual-use potential of such molecules. The 1,2,3-triazole moiety is a well-known pharmacophore present in numerous approved drugs.[12][13] The ability to incorporate this molecule into materials opens up possibilities for:
-
Drug Delivery Systems: The compound can be used to create drug-eluting coatings for medical devices or to functionalize nanoparticles for targeted drug delivery.
-
Biomaterials: Triazole-containing polymers may exhibit interesting biological properties and could be explored for use in tissue engineering scaffolds or as biocompatible coatings.
-
Antimicrobial Surfaces: Given the known antimicrobial activity of some triazole derivatives, surfaces functionalized with this compound could be designed to resist biofilm formation.
Safety and Handling
This compound and its precursors should be handled with appropriate safety precautions. The parent alcohol is classified as a skin and eye irritant and may cause respiratory irritation.[3][14] It is recommended to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. As mentioned, organic azides are potentially explosive and require careful handling.
Conclusion
This compound is a promising and versatile building block for the development of advanced functional materials. Its synthesis via "click chemistry" is efficient and scalable, and its reactive amine group allows for its incorporation into a wide range of material architectures. From high-performance polymers to corrosion inhibitors and functionalized nanoparticles, the potential applications of this molecule are vast and ripe for exploration by researchers in both material science and drug development.
References
-
A Review on 1,2,4-Triazole Derivatives as Corrosion Inhibitors - ResearchGate. (2017). Retrieved from [Link]
-
N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - NIH. (n.d.). Retrieved from [Link]
-
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol | C9H8ClN3O | CID 2763878 - PubChem. (n.d.). Retrieved from [Link]
-
Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Preparation of New Poly(ester triazole) and Poly(amide triazole) by "Click Chemistry". (n.d.). Retrieved from [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Retrieved from [Link]
-
Triazole-linked polyamides and polyesters derived from cholic acid - RSC Publishing. (n.d.). Retrieved from [Link]
-
Metal corrosion inhibition by triazoles: A review. (2022). Retrieved from [Link]
-
Triazole and thiazole derivatives as corrosion inhibitors for AA2024 aluminium alloy | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Photoluminescent Lanthanide(III) Coordination Polymers with Bis(1,2,4-Triazol-1-yl)Methane Linker - MDPI. (2023). Retrieved from [Link]
-
The application of click chemistry in the synthesis of agents with anticancer activity - PMC. (2015). Retrieved from [Link]
-
(PDF) Triazole-based cross-linkers in radical polymerization processes: tuning mechanical properties of poly(acrylamide) and poly( N,N -dimethylacrylamide) hydrogels - ResearchGate. (2018). Retrieved from [Link]
-
Structure and properties of 1,3,5-triazine and 1,2,4-triazole linked energetic derivatives with varied energetic functional groups - PubMed. (2025). Retrieved from [Link]
-
Poly[bis[μ-1,4-bis(1,2,4-triazol-1-ylmethyl)benzene-κ2 N 4:N 4′]dichloridomanganese(II)] - PMC - NIH. (n.d.). Retrieved from [Link]
-
Click Dendrimers and Triazole-Related Aspects: Catalysts, Mechanism, Synthesis, and Functions. A Bridge between Dendritic Architectures and Nanomaterials | Accounts of Chemical Research. (n.d.). Retrieved from [Link]
-
Synthesis of New polymers of Triazole Derivatives - NTU Journal. (2024). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol | C9H8ClN3O | CID 2763878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.ntu.edu.iq [journals.ntu.edu.iq]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ijcsi.pro [ijcsi.pro]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Poly[bis[μ-1,4-bis(1,2,4-triazol-1-ylmethyl)benzene-κ2 N 4:N 4′]dichloridomanganese(II)] - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 14. 133902-66-6|(1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methanol|BLD Pharm [bldpharm.com]
Application Notes and Protocols: A Guide to Investigating the Kinetics of Reactions Involving [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Introduction: The Significance of Triazole Derivatives and Their Reaction Kinetics
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry and drug development. Compounds incorporating this heterocyclic scaffold exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The specific compound of interest, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine, is a primary amine derivative that holds significant potential as a versatile building block for the synthesis of novel therapeutic agents. The primary amine group serves as a reactive handle for a variety of chemical transformations, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures.
Understanding the kinetics of reactions involving this key intermediate is paramount for several reasons. From a process chemistry perspective, kinetic data are crucial for optimizing reaction conditions, maximizing yield, ensuring consistent product quality, and enabling safe and efficient scale-up. In the context of drug discovery, elucidating reaction mechanisms and quantifying reaction rates can provide invaluable insights into the structure-activity relationships of newly synthesized derivatives. This knowledge empowers researchers to design more potent and selective drug candidates.
This comprehensive guide provides a detailed experimental framework for studying the kinetics of a representative reaction involving this compound: its N-acylation with acetic anhydride. This reaction is a fundamental transformation in organic synthesis, leading to the formation of a stable amide bond.[2][3] We will explore the application of three powerful analytical techniques for monitoring the reaction progress in real-time: Ultraviolet-Visible (UV-Vis) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
I. Foundational Concepts in Chemical Kinetics
Before delving into the experimental protocols, it is essential to grasp the fundamental principles of chemical kinetics that underpin this study.
A. The Rate Law and Reaction Order
The rate of a chemical reaction is mathematically described by the rate law, which expresses the relationship between the reaction rate and the concentrations of the reactants. For the N-acylation of this compound (abbreviated as TC-NH₂ ) with acetic anhydride ((Ac)₂O), the general form of the rate law is:
Rate = k[TC-NH₂]ˣ[(Ac)₂O]ʸ
Here, 'k' is the rate constant, a proportionality constant that is specific to the reaction and temperature. The exponents 'x' and 'y' represent the order of the reaction with respect to each reactant and must be determined experimentally. The overall order of the reaction is the sum of the individual orders (x + y).
B. The Influence of Temperature: The Arrhenius Equation
Temperature exerts a profound influence on reaction rates. The Arrhenius equation quantifies this relationship:
k = A * e(-Ea/RT)
Where:
-
k is the rate constant.
-
A is the pre-exponential factor, related to the frequency of collisions between reactant molecules.
-
Eₐ is the activation energy, the minimum energy required for a reaction to occur.
-
R is the ideal gas constant.
-
T is the absolute temperature in Kelvin.
By determining the rate constant at different temperatures, the activation energy for the reaction can be calculated, providing deeper insight into the reaction mechanism.
II. Experimental Design and Strategy
A robust experimental design is critical for obtaining reliable and reproducible kinetic data. The following sections outline the necessary materials, safety precautions, and the strategic approach to this investigation.
A. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store in a cool, dry place. |
| Acetic Anhydride | Reagent Grade | Commercially Available | Corrosive and moisture-sensitive. Handle in a fume hood. |
| Acetonitrile (MeCN) | HPLC Grade | Commercially Available | Anhydrous, for reaction solvent. |
| Triethylamine (TEA) | Reagent Grade | Commercially Available | Base catalyst. Handle in a fume hood. |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Commercially Available | For NMR analysis. |
| Tetramethylsilane (TMS) | NMR Grade | Commercially Available | Internal standard for NMR. |
B. Safety Precautions: A Self-Validating System of Prudence
Chemical research necessitates an unwavering commitment to safety. All experimental procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory at all times.
-
This compound: While specific toxicity data for this compound may be limited, it is prudent to treat it as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.
-
Acetic Anhydride: Is corrosive and a lachrymator. It reacts exothermically with water. Ensure all glassware is dry before use.
-
Triethylamine: Is a flammable and corrosive liquid with a strong, unpleasant odor. It can cause severe skin and eye irritation.
-
Waste Disposal: All chemical waste must be disposed of in accordance with institutional and local regulations.
III. Detailed Experimental Protocols
This section provides step-by-step protocols for conducting the kinetic analysis of the N-acylation of this compound using UV-Vis Spectroscopy, HPLC, and NMR Spectroscopy.
A. Protocol 1: Kinetic Analysis by UV-Vis Spectroscopy
UV-Vis spectroscopy is a widely accessible technique for monitoring reactions that involve a change in the chromophoric system of the reactants or products.
1. Preparation of Stock Solutions:
- Prepare a 10 mM stock solution of this compound in anhydrous acetonitrile.
- Prepare a 1 M stock solution of acetic anhydride in anhydrous acetonitrile.
- Prepare a 100 mM stock solution of triethylamine in anhydrous acetonitrile.
2. Determination of the Wavelength of Maximum Absorbance (λmax):
- Record the UV-Vis spectrum of a dilute solution of the starting material, this compound, in acetonitrile to determine its λmax.
- Record the UV-Vis spectrum of the N-acylated product (synthesized and purified separately) to identify a suitable wavelength for monitoring the reaction where the absorbance change is significant.
3. Kinetic Run:
- Equilibrate a quartz cuvette containing a magnetic stir bar and 2.0 mL of a 0.1 mM solution of this compound in acetonitrile in the spectrophotometer's thermostatted cell holder at the desired temperature (e.g., 25 °C).
- Add a small, precisely measured volume of the triethylamine stock solution to the cuvette and mix thoroughly.
- Initiate the kinetic measurement by rapidly adding a predetermined volume of the acetic anhydride stock solution to the cuvette. The concentration of acetic anhydride should be in large excess (pseudo-first-order conditions) to simplify the rate law.
- Record the absorbance at the chosen wavelength at regular time intervals until the reaction is complete.
4. Data Analysis:
- Plot absorbance versus time.
- For a pseudo-first-order reaction, a plot of ln(At - A∞) versus time will yield a straight line with a slope equal to -kobs, where kobs is the observed pseudo-first-order rate constant. (At is the absorbance at time t, and A∞ is the absorbance at the completion of the reaction).
Diagram 1: Experimental Workflow for UV-Vis Kinetic Analysis
Caption: Workflow for kinetic analysis using UV-Vis spectroscopy.
B. Protocol 2: Kinetic Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that allows for the direct monitoring of the concentrations of reactants, products, and any intermediates over time.[4][5]
1. Development of an HPLC Method:
- Develop a reverse-phase HPLC method capable of separating the starting material, this compound, from the N-acylated product.
- A C18 column is a good starting point.
- The mobile phase will likely be a gradient of acetonitrile and water, with a small amount of an additive like formic acid to improve peak shape.
- Optimize the gradient, flow rate, and detection wavelength (using a UV detector) to achieve good resolution and sensitivity.
2. Calibration Curves:
- Prepare a series of standard solutions of known concentrations for both the starting material and the purified product.
- Inject these standards into the HPLC and construct calibration curves by plotting peak area versus concentration. This is crucial for converting peak areas from the kinetic run into concentrations.
3. Kinetic Run:
- In a thermostatted reaction vessel equipped with a magnetic stirrer, combine a known concentration of this compound and triethylamine in anhydrous acetonitrile.
- Initiate the reaction by adding a known concentration of acetic anhydride.
- At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction by diluting it in a vial containing a suitable quenching agent (e.g., a dilute aqueous acid solution).
- Analyze the quenched samples by HPLC.
4. Data Analysis:
- Using the calibration curves, convert the peak areas of the reactant and product at each time point into their respective concentrations.
- Plot the concentration of the reactant and product as a function of time.
- Determine the reaction order and rate constant by applying the appropriate integrated rate laws (e.g., plotting ln[TC-NH₂] vs. time for a first-order reaction or 1/[TC-NH₂] vs. time for a second-order reaction).
Diagram 2: HPLC-Based Kinetic Study Workflow
Sources
Application Note & Protocols for the Quantitative Analysis of [1- (4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Introduction
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine is a novel heterocyclic compound featuring a substituted triazole ring, a structure of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with the triazole scaffold.[1][2] As with any potential therapeutic agent, robust and reliable analytical methods for its quantification are paramount for pharmacokinetic studies, formulation development, quality control, and ensuring product consistency. This document provides detailed protocols for the quantification of this primary amine-containing triazole derivative using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and the more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[3][4][5][6]
The primary amine functional group and the aromatic chlorophenyl and triazole moieties dictate the selection of analytical strategies. The presence of chromophores allows for UV detection, providing a widely accessible quantitative technique. For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the gold standard.[7][8][9]
Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of the analyte in bulk drug substance and simple formulations where high sensitivity is not a primary requirement.
Rationale for Method Selection
A reversed-phase HPLC (RP-HPLC) method is selected due to its versatility and compatibility with the analyte's moderate polarity. The C18 stationary phase provides excellent hydrophobic retention for the chlorophenyl group. An acidic mobile phase is chosen to ensure the primary amine is protonated, leading to better peak shape and retention time stability. UV detection is appropriate due to the presence of the phenyl and triazole rings, which are expected to have significant absorbance in the UV region.
Experimental Protocol
1.2.1. Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).
-
Reference Standard: this compound (Purity ≥ 98%).
1.2.2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 10 min, hold at 90% B for 2 min, return to 10% B in 1 min, equilibrate for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, 254 nm |
| Run Time | 15 minutes |
1.2.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using a 50:50 mixture of methanol and water to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in methanol to achieve a theoretical concentration within the calibration range.
Method Validation Protocol (ICH Q2(R2))
The method must be validated to demonstrate its suitability for its intended purpose.[4][6]
1.3.1. System Suitability Before each analytical run, inject a working standard (e.g., 20 µg/mL) five times. The acceptance criteria are:
-
Relative Standard Deviation (RSD) of peak area and retention time: ≤ 2.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
1.3.2. Specificity Analyze a blank (diluent), a placebo (formulation matrix without the active pharmaceutical ingredient), and a spiked sample. There should be no significant interference at the retention time of the analyte. Peak purity can be assessed using the DAD.
1.3.3. Linearity and Range Analyze the calibration standards in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.
1.3.4. Accuracy Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criterion: Mean recovery should be between 98.0% and 102.0%.
1.3.5. Precision
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst.
-
Acceptance Criterion: RSD ≤ 2.0% for both repeatability and intermediate precision.
1.3.6. Limits of Detection (LOD) and Quantification (LOQ) Determine LOD and LOQ based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
-
LOD: S/N ratio of 3:1
-
LOQ: S/N ratio of 10:1
1.3.7. Robustness Evaluate the effect of small, deliberate variations in method parameters, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).
-
Acceptance Criterion: The system suitability parameters should remain within the acceptance criteria.
Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is designed for the highly sensitive and selective quantification of the analyte in complex matrices such as plasma or tissue extracts, making it ideal for pharmacokinetic and bioanalytical studies.[7][10]
Rationale for Method Selection
LC-MS/MS offers unparalleled sensitivity and selectivity by utilizing Multiple Reaction Monitoring (MRM).[9][11] This technique isolates a specific precursor ion (the protonated molecule, [M+H]⁺), fragments it, and then detects a specific product ion. This process minimizes matrix interference and allows for quantification at very low concentrations. Electrospray ionization (ESI) in positive mode is chosen as it is highly effective for ionizing primary amines.
Experimental Protocol
2.2.1. Instrumentation and Materials
-
LC-MS/MS System: Sciex Triple Quad 6500+ or equivalent, coupled with an ExionLC AD system.
-
Data Acquisition Software: Analyst® software or equivalent.
-
Analytical Column: Kinetex C18 (2.1 x 50 mm, 2.6 µm) or equivalent.
-
Reagents: As in the HPLC-UV method. An internal standard (IS), such as a stable isotope-labeled version of the analyte or a structurally similar compound, is required.
2.2.2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 3 min, hold at 95% B for 1 min, return to 5% B in 0.5 min, equilibrate for 0.5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | 5 minutes |
2.2.3. Mass Spectrometer Conditions
| Parameter | Condition |
| Ionization Mode | ESI Positive |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500 °C |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| MRM Transitions | Analyte: m/z 209.1 → 111.1 (Quantifier), 209.1 → 83.1 (Qualifier) |
| Collision Energy | Optimized for each transition (e.g., 25 eV for quantifier) |
(Note: The exact m/z values for MRM transitions should be determined experimentally by infusing a standard solution of the analyte.)
Data Presentation and Validation
The validation for the LC-MS/MS method follows the same principles as the HPLC-UV method but with stricter acceptance criteria for bioanalytical applications, often guided by FDA or EMA guidelines.
2.3.1. Calibration Curve A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration. A weighted (1/x²) linear regression is typically used.
2.3.2. Summary of Validation Parameters
| Parameter | Acceptance Criteria (Typical for Bioanalysis) |
| Linearity (r²) | ≥ 0.995 |
| Accuracy | Mean recovery within ±15% of nominal (±20% at LLOQ) |
| Precision (RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | IS-normalized matrix factor should be consistent across lots (RSD ≤ 15%) |
| Recovery | Consistent and reproducible |
| Stability | Assessed under various conditions (freeze-thaw, short-term, long-term) |
Part 3: Visualizations and Workflows
General Analytical Workflow
The following diagram illustrates the overall process from sample receipt to final data reporting for the quantification of this compound.
Caption: General workflow for the quantification of the target analyte.
Method Validation Logic
This diagram outlines the logical relationship between the core validation parameters as defined by ICH guidelines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. m.youtube.com [m.youtube.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Small Molecule Analysis | AxisPharm [axispharm.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Welcome to the technical support center dedicated to the synthesis of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance yield and purity. Our focus is on the practical application of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," which is the primary method for constructing the 1,2,3-triazole core of this molecule.[1][2]
I. Synthetic Strategies: An Overview
The synthesis of this compound fundamentally relies on the formation of the 1,4-disubstituted triazole ring. This is most efficiently achieved through the CuAAC reaction between 4-chlorophenyl azide and a suitable three-carbon alkyne synthon. Two principal pathways are commonly employed to introduce the crucial aminomethyl group at the 4-position of the triazole ring.
Strategy A: The Direct Approach with Propargylamine
This strategy involves the direct cycloaddition of 4-chlorophenyl azide with propargylamine. While being the most atom-economical route, it presents challenges related to the potential interference of the primary amine with the copper catalyst.
Strategy B: The Precursor Approach with Propargyl Alcohol
This alternative route utilizes propargyl alcohol in the CuAAC reaction to form the intermediate [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol. This intermediate is then converted to the target amine in a subsequent step. This two-step process can offer better control and avoid the complications associated with a free amine in the "click" reaction.
Caption: Overview of synthetic routes to the target compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis, with a focus on the critical CuAAC step.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1] | - Ensure a reducing agent like sodium ascorbate is used in sufficient excess when starting with a Cu(II) salt (e.g., CuSO₄).[3] - If using a Cu(I) salt (e.g., CuI), handle it under an inert atmosphere (N₂ or Ar) to prevent oxidation. - Degas your solvents and reaction mixture to remove dissolved oxygen. |
| Poor Quality of Starting Materials: Impurities in the 4-chlorophenyl azide or the alkyne can poison the catalyst or lead to side reactions. | - Purify starting materials before use. 4-chlorophenyl azide can be synthesized from 4-chloroaniline and purified.[4] - Use freshly distilled or high-purity propargylamine or propargyl alcohol. | |
| Inappropriate Ligand or Ligand-to-Copper Ratio: The ligand stabilizes the Cu(I) catalyst and accelerates the reaction. An incorrect choice or ratio can be detrimental.[1] | - Tris-(benzyltriazolylmethyl)amine (TBTA) or bathophenanthroline disulfonate are commonly used ligands to protect the catalyst.[3] - Optimize the ligand-to-copper ratio; typically a 1:1 to 5:1 ratio is effective.[5] | |
| Formation of Side Products | Alkyne Homocoupling (Glaser Coupling): This is a common side reaction that consumes the alkyne starting material.[1] | - This is often a result of catalyst oxidation. Follow the recommendations for maintaining an active Cu(I) catalyst. - Using a stabilizing ligand can suppress this side reaction.[3] |
| Formation of Regioisomers: While CuAAC is highly regioselective for the 1,4-isomer, trace amounts of the 1,5-isomer can sometimes be observed, especially under thermal conditions without a catalyst.[6] | - Ensure the use of a copper catalyst to favor the formation of the 1,4-disubstituted product.[6] - Ruthenium catalysts, in contrast, favor the 1,5-regioisomer.[6] | |
| Reaction Stalls Before Completion | Low Reactant Concentration: Very low concentrations of either the azide or alkyne can significantly slow down the reaction rate.[1] | - If possible, increase the concentration of the limiting reagent. - Ensure efficient stirring to overcome diffusion limitations. |
| Catalyst Sequestration (Strategy A): The free amine of propargylamine can coordinate to the copper catalyst, reducing its activity. | - Consider using a protected form of propargylamine, such as a Boc-protected derivative. The protecting group can be removed after the cycloaddition. - Increase the catalyst and/or ligand loading. |
III. Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction is not working. What is the first thing I should check?
A: The most common point of failure is the copper catalyst.[1] Ensure you have an active Cu(I) source. If you are generating it in situ from a Cu(II) salt like CuSO₄, make sure your reducing agent (typically sodium ascorbate) is fresh and used in excess. A simple test is to run a control reaction with a model alkyne like propargyl alcohol to confirm the activity of your catalyst system.[5]
Q2: What is the best solvent for the CuAAC reaction?
A: The CuAAC reaction is remarkably versatile and can be performed in a wide range of solvents, including water, t-butanol, DMSO, and mixtures thereof.[5][7] For the synthesis of the target molecule, a mixture of water and a co-solvent like t-butanol or DMSO is often a good starting point to ensure the solubility of both the organic azide and the copper catalyst.
Q3: Is it necessary to run the reaction under an inert atmosphere?
A: While not always strictly necessary, especially when using a robust ligand and an excess of reducing agent, running the reaction under an inert atmosphere of nitrogen or argon is highly recommended to minimize the oxidation of the Cu(I) catalyst and prevent side reactions like Glaser coupling.[1]
Q4: How can I monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. You can spot the reaction mixture alongside your starting materials (4-chlorophenyl azide and the alkyne) to track the consumption of reactants and the formation of the triazole product. The triazole product is typically more polar than the starting azide and will have a lower Rf value.
Q5: In Strategy B, what is the best way to convert the intermediate alcohol to the amine?
A: There are several effective methods for this transformation:
-
Two-step via an azide: Convert the alcohol to a good leaving group (e.g., a tosylate or mesylate) and then displace it with sodium azide. The resulting azidomethyl triazole can then be cleanly reduced to the amine using a variety of methods, such as catalytic hydrogenation (H₂/Pd-C) or a Staudinger reaction (PPh₃, then H₂O).
-
Mitsunobu Reaction: This allows for a one-pot conversion of the alcohol to a protected amine using a phthalimide or an azide source.
Caption: A workflow for troubleshooting low yields in the CuAAC reaction.
IV. Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound.
Protocol 1: Synthesis of 4-Chlorophenyl Azide
-
Dissolve 4-chloroaniline in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, dissolve sodium azide in water.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-chlorophenyl azide. Caution: Organic azides are potentially explosive and should be handled with care.
Protocol 2A: CuAAC Reaction using Propargylamine (Direct Approach)
-
To a round-bottom flask, add 4-chlorophenyl azide (1.0 eq) and propargylamine (1.1 eq) in a 1:1 mixture of t-butanol and water.
-
In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.1 eq) in a small amount of water.
-
Add the catalyst solution to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting azide is consumed.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2B: CuAAC Reaction using Propargyl Alcohol (Precursor Approach)
-
Follow the procedure in Protocol 2A, but substitute propargylamine with propargyl alcohol (1.1 eq).
-
After purification, you will obtain [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol.
Protocol 3: Conversion of Alcohol to Amine (from Protocol 2B)
-
Mesylation: Dissolve [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol (1.0 eq) in anhydrous dichloromethane at 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 1-2 hours.
-
Wash the reaction mixture with cold water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude mesylate.
-
Azide Displacement: Dissolve the crude mesylate in DMF and add sodium azide (3.0 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.
-
Cool the reaction, pour it into water, and extract with ethyl acetate.
-
Wash the organic layers, dry, and concentrate to obtain 4-(azidomethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole.
-
Reduction to Amine: Dissolve the azidomethyl triazole in methanol or THF.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the final product.
V. References
-
BenchChem. (2025). Technical Support Center: Troubleshooting CuAAC Reactions.
-
Presolski, S. J., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
-
Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.
-
Gao, H., et al. (2017). The Use of Propargylamines to Synthesize Amino-1,2,3-triazoles via Cycloaddition of Azides with Allenamines. ResearchGate.
-
National Institutes of Health. (2022). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry.
-
MDPI. (2021). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC).
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
-
MDPI. (2022). On–DNA Platform Molecules Based on a Diazide Scaffold II: A Compact Diazide Platform Designed for Small–Molecule Drug Discovery.
-
ResearchGate. (2025). One-Pot Synthesis of 1-Monosubstituted 1,2,3-Triazoles from Propargyl Alcohol.
-
ResearchGate. (n.d.). Synthesis of the 1, 2,3‐triazoles from the various substituted anilines.
-
National Institutes of Health. (2013). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism.
-
National Institutes of Health. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
-
Frontiers Media. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
-
MDPI. (2022). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles.
-
BenchChem. (2025). side reactions in the synthesis of 1,2,4-triazoles and how to prevent them.
-
ACS Publications. (2006). Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages. Organic Letters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones [html.rhhz.net]
- 5. jenabioscience.com [jenabioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
purification techniques for [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
As a Senior Application Scientist, I've frequently guided researchers through the nuanced challenges of purifying nitrogen-containing heterocyclic compounds. The molecule [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine presents a classic purification puzzle: a moderately polar, stable triazole core coupled with a highly basic and interactive primary amine. This combination can lead to significant challenges on standard silica gel, such as peak tailing, low recovery, and even degradation.
This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific experimental outcomes. We will move from initial work-up strategies to advanced chromatographic techniques, ensuring you can isolate your target compound with the highest possible purity.
Section 1: Initial Work-up and Impurity Removal
The first step in any purification is to remove bulk impurities that can interfere with more refined techniques like chromatography. For a basic compound like this, a liquid-liquid acid-base extraction is an exceptionally powerful first pass.
Q1: My reaction is complete. What is the most effective initial work-up procedure before attempting chromatography?
A1: An aqueous acid-base extraction is the recommended first step. The primary amine group is basic and will become protonated and water-soluble in an acidic aqueous solution (pH < 2), allowing you to wash away non-basic organic impurities. Subsequently, neutralizing the aqueous layer will allow you to recover your product.
Protocol 1: Acid-Base Extraction Workflow
-
Dissolution: Quench the reaction mixture as appropriate and remove the reaction solvent under reduced pressure. Dissolve the crude residue in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl) (2 x 20 mL).
-
Causality: The target amine will be protonated to its ammonium salt form and will move into the aqueous layer. Unreacted starting materials (like 1-azido-4-chlorobenzene) and other non-basic impurities will remain in the organic layer.
-
-
Separation: Combine the acidic aqueous layers. The organic layer can be discarded at this stage after confirming by Thin Layer Chromatography (TLC) that it does not contain the product.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is > 9. Monitor the pH with litmus paper.
-
Causality: This deprotonates the ammonium salt, regenerating the neutral, organic-soluble free amine.
-
-
Product Extraction: Extract the product back into an organic solvent (e.g., DCM or EtOAc) (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude, but significantly cleaner, amine.
Section 2: Troubleshooting Guide: Selecting the Right Purification Strategy
After the initial work-up, TLC is critical for diagnosing potential issues and choosing the correct purification path. A common starting TLC eluent is 95:5 DCM/Methanol with 0.5-1% triethylamine (TEA).
Caption: Purification strategy decision workflow.
Section 3: Frequently Asked Questions & Detailed Protocols
This section provides detailed answers and step-by-step protocols for the most common purification scenarios.
FAQ 1: How do I perform flash chromatography on standard silica gel for this amine without streaking?
A1: The key is to neutralize the acidic silanol groups on the silica surface. This is achieved by adding a volatile basic modifier to your mobile phase.[1] Triethylamine (TEA) is common, but using a solution of ammonia in methanol is often more effective and easier to remove during final product concentration.
Protocol 2: Normal Phase Flash Chromatography with a Basic Modifier
-
Solvent System Selection: Develop a solvent system using TLC. The goal is an Rf value of ~0.25 for the product. Start with a base solvent (e.g., DCM or EtOAc) and increase the polarity with methanol. Crucially, add 1-2% of a basic modifier to the polar co-solvent.
-
Column Packing: Pack a flash chromatography column with silica gel using your chosen non-polar solvent (e.g., hexane or DCM).
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel (~1-2x the mass of your compound). Ensure the sample is fully dry, then load it evenly onto the top of the packed column.
-
Elution: Begin elution with your starting solvent mixture. Gradually increase the polarity according to the separation observed on TLC.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Concentration: Remove the solvent under reduced pressure. A high-vacuum line may be needed to fully remove residual TEA.
| TLC Eluent Composition (Example) | Recommended Starting Column Eluent | Notes |
| 95:5 DCM / (Methanol + 2% NH₃) | 98:2 DCM / (Methanol + 2% NH₃) | Start with lower polarity and gradually increase. |
| 90:10 EtOAc / (Hexane + 2% TEA) | 95:5 EtOAc / (Hexane + 2% TEA) | Suitable if impurities are much less polar. |
FAQ 2: Standard silica gel with modifiers isn't working. What are my alternatives?
A2: If severe tailing persists, the interaction between your amine and the stationary phase is too strong. Switching to a different stationary phase is the logical next step.
-
Amine-functionalized silica (NH₂-silica): This is an excellent choice as it has a basic surface that repels the basic amine, leading to much sharper peaks and better separation, often with less polar solvent systems (e.g., Hexane/EtOAc).[1]
-
Alumina (Neutral or Basic): Alumina is another alternative to silica and is particularly useful for purifying amines.[2]
-
Reversed-Phase (C18) Silica: For highly polar compounds, reversed-phase chromatography is ideal.[1][3] The compound is eluted with polar solvents like water and acetonitrile/methanol. Basic compounds like your target amine are best separated at a higher pH to keep them in their neutral, more retentive form.[1] A mobile phase of water/acetonitrile with 0.1% ammonia or TEA is a good starting point.
FAQ 3: My product is a solid and looks quite clean after the work-up. Can I use recrystallization?
A3: Absolutely. Recrystallization is the most effective method for achieving very high purity if your compound is crystalline and the crude purity is already high (>90%).[4][5] The process involves finding a solvent or solvent system in which the compound is soluble when hot but insoluble when cold.
Protocol 3: Recrystallization Solvent Screening and Procedure
-
Solvent Screening: In small test tubes, add ~20-30 mg of your crude product. Add a potential solvent dropwise at room temperature until the solid just dissolves. If it dissolves easily, the solvent is too good. If it is insoluble, heat the mixture to boiling. If it dissolves when hot, it's a good candidate.
-
Cooling: Allow the hot solution to cool slowly to room temperature, then in an ice bath. If high-quality crystals form, you have found a suitable solvent.
-
Procedure: Dissolve the bulk of your crude product in the minimum amount of the hot solvent identified in the screening. If there are insoluble impurities, perform a hot filtration.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.
| Solvent/System to Try | Rationale |
| Isopropanol or Ethanol | Good for moderately polar compounds. |
| Acetonitrile | Often a good choice for triazole derivatives.[4] |
| Toluene / Heptane | Dissolve in hot toluene, add heptane until cloudy, then cool. |
| Ethyl Acetate / Hexane | A common polar/non-polar pair. |
FAQ 4: My product is intended for biological screening. How do I ensure all copper catalyst from the synthesis is removed?
A4: Copper contamination is a significant concern for biological assays as it can be toxic to cells or interfere with the assay itself.[6] While the acid-base work-up helps, dedicated copper removal steps are recommended.
-
Ammonia Wash: During the work-up, washing the organic solution with aqueous ammonia can help chelate and remove copper salts.
-
Copper Scavengers: For trace amounts, stirring the organic solution of your product with a copper-chelating resin or silica-based scavenger for a few hours, followed by filtration, is highly effective.
References
-
Al-Masoudi, N. A., et al. (2022). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega. Available at: [Link]
-
D'yakonov, V. A., et al. (2021). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]
-
Flash Chemistry. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. Available at: [Link]
-
Singh, M., et al. (2023). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. Available at: [Link]
-
Bezold, M., et al. (2024). Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents. PeerJ. Available at: [Link]
-
Li, L., et al. (2019). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Omega. Available at: [Link]
-
Gaponova, I., et al. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. National Institutes of Health. Available at: [Link]
- Google Patents. Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. Available at: [Link]
-
Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. Available at: [Link]
-
Chemistry LibreTexts. Synthesis of Amines. Available at: [Link]
-
Organic Syntheses. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Chromatography [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2009078627A2 - Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
common side reactions in the synthesis of 1,2,3-triazoles and their prevention
A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Common Side Reactions
Welcome to the Technical Support Center for 1,2,3-triazole synthesis. As Senior Application Scientists, we understand that while azide-alkyne cycloaddition reactions are powerful tools, achieving high yields and purity can be challenging. This guide is designed to provide you with in-depth troubleshooting advice and practical solutions to common side reactions encountered in both Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) methodologies. Our goal is to explain the causality behind these issues and provide validated protocols to ensure the success of your experiments.
Section 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Troubleshooting & FAQs
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is celebrated for its efficiency and high regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles.[1][2][3] However, the reliance on a copper catalyst introduces specific vulnerabilities that can lead to side reactions and compromised yields.
FAQ 1: My CuAAC reaction has a low yield or failed completely. What are the likely causes?
Low or no product formation in CuAAC reactions is a common issue that typically points to problems with the catalytic cycle. The primary culprit is often the deactivation of the essential Cu(I) catalyst.
Answer: The most probable causes for low CuAAC yields are:
-
Oxidation of the Cu(I) Catalyst: The catalytically active Cu(I) oxidation state is readily oxidized to the inactive Cu(II) state by dissolved oxygen in the reaction mixture.[4][5] This is a critical point of failure, especially in reactions open to the atmosphere.
-
Inefficient Reduction of Cu(II) to Cu(I): Most CuAAC protocols start with a Cu(II) salt (e.g., CuSO₄) and a reducing agent (commonly sodium ascorbate) to generate Cu(I) in situ.[6][7] If the reducing agent is old, degraded, or used in insufficient excess, the Cu(I) concentration will be too low to sustain the reaction.
-
Presence of Inhibitory Buffer Components: Certain buffer components can chelate the copper catalyst, rendering it inactive. Buffers containing strong chelators like EDTA or those with high concentrations of thiols should be avoided.[8]
-
Poor Quality of Reagents: The purity of your azide and alkyne starting materials is crucial. Azides, in particular, can be unstable and degrade over time, especially if not stored correctly (cold and protected from light).[5][9]
Troubleshooting Guide: Reviving Your CuAAC Reaction
| Problem | Root Cause Analysis | Recommended Solution & Protocol |
| Low Yield/No Product | Catalyst Oxidation/Inactivation | 1. Degas Your Solvents: Before starting the reaction, thoroughly degas all aqueous buffers and solvents by sparging with an inert gas like argon or nitrogen for 15-30 minutes. This removes dissolved oxygen.[8][10] 2. Use an Inert Atmosphere: For particularly sensitive substrates or prolonged reactions, perform the entire experiment under a nitrogen or argon atmosphere.[8][10] 3. Ensure Fresh Reducing Agent: Always prepare a fresh stock solution of sodium ascorbate in degassed water immediately before use. Use a 3- to 10-fold molar excess relative to the copper catalyst.[6][8] |
| Reaction Stalls | Ligand Issues | 1. Add a Stabilizing Ligand: Nitrogen-based ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris(benzyltriazolylmethyl)amine) are essential. They stabilize the Cu(I) oxidation state, prevent oxidation, and accelerate the reaction.[2][10][11] THPTA is highly water-soluble and ideal for bioconjugation.[10] 2. Optimize Ligand-to-Copper Ratio: A common starting point is a 1:1 or 2:1 ligand-to-copper ratio, though using at least five equivalents of ligand relative to copper can be beneficial in bioconjugation to protect sensitive biomolecules.[8][12] |
| Inconsistent Results | Reagent Addition Order | Follow the recommended order of addition: 1. Premix the Cu(II) salt and the stabilizing ligand (e.g., CuSO₄ and THPTA) to allow for complex formation.[10][12] 2. Add this catalyst-ligand mixture to your solution containing the azide and alkyne substrates. 3. Initiate the reaction by adding the fresh sodium ascorbate solution last.[10][12] This sequence prevents the premature reduction of copper before it can be stabilized by the ligand.[12] |
FAQ 2: I'm observing an insoluble precipitate and a significant amount of a byproduct I suspect is from alkyne homocoupling. What is happening?
This is a classic sign of the Glaser coupling side reaction, which is a significant issue in CuAAC chemistry.
Answer: The side reaction you are observing is the oxidative homocoupling of your terminal alkyne to form a diyne byproduct.[13] This reaction is also mediated by copper ions, particularly in the presence of oxygen.[2][13]
-
Mechanism of Glaser Coupling: When the concentration of active Cu(I) is low and oxygen is present, the copper catalyst can promote the coupling of two alkyne molecules instead of the desired cycloaddition with the azide. This is more prevalent if the reduction of Cu(II) to Cu(I) is inefficient or if the reaction is not adequately protected from air.[4][13]
Prevention Protocol for Alkyne Homocoupling
-
Strict Oxygen Exclusion: As detailed above, rigorously degas all solutions and maintain an inert atmosphere throughout the reaction. This is the most critical step to suppress Glaser coupling.[4]
-
Sufficient Reducing Agent: Ensure a fresh and adequate supply of sodium ascorbate is present to keep the copper in the Cu(I) state, which favors the cycloaddition pathway.[2]
-
Use of a Stabilizing Ligand: Ligands like THPTA not only accelerate the desired CuAAC reaction but also help to stabilize the Cu(I) catalyst, making it less available for side reactions.[10][11]
FAQ 3: My protein/peptide is degrading or aggregating during the CuAAC reaction. How can I prevent this?
Biomolecule integrity is a major concern in bioconjugation. The standard CuAAC cocktail can unfortunately be harsh on sensitive proteins and peptides.
Answer: The combination of a copper salt and sodium ascorbate can generate reactive oxygen species (ROS), such as hydroxyl radicals.[8] These ROS can lead to the oxidative degradation of sensitive amino acid residues (e.g., histidine, arginine) and can cause intermolecular cross-linking, leading to protein aggregation.[6][8][9]
Optimized Protocol for Bioconjugation to Minimize Damage
| Parameter | Recommendation | Rationale |
| Copper Concentration | Keep Cu concentration as low as possible, generally between 50 and 100 µM.[12] | Minimizes the generation of ROS. |
| Ligand | Use a water-soluble, protective ligand like THPTA.[10] | THPTA chelates the copper, reducing its ability to generate ROS while accelerating the desired reaction.[8] |
| Additives | Include aminoguanidine in the reaction mixture.[8][12] | Aminoguanidine acts as a scavenger for reactive byproducts of ascorbate oxidation that can damage proteins.[8][12] |
| pH and Buffer | Use a non-coordinating buffer like PBS or HEPES around pH 7.[4] | Avoids buffer interference and maintains protein stability. |
| Reaction Time | Monitor the reaction and aim for the shortest time possible. | Reduces the exposure of the biomolecule to potentially damaging conditions. |
Section 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Troubleshooting & FAQs
SPAAC is a powerful, copper-free alternative that relies on the high ring strain of a cyclooctyne to react with an azide.[14][15][] Its bioorthogonal nature makes it ideal for use in living systems.[15][17] While it avoids the copper-related side reactions of CuAAC, it is not without its own challenges.
FAQ 4: My SPAAC reaction is very slow or gives a low yield. What's wrong?
Unlike the catalyzed CuAAC reaction, the kinetics of SPAAC are highly dependent on the intrinsic reactivity of the chosen cyclooctyne.
Answer: The primary reasons for slow or incomplete SPAAC reactions are:
-
Low Reactivity of the Cyclooctyne: Not all cyclooctynes are created equal. First-generation cyclooctynes can be sluggish.[15] More advanced cyclooctynes, such as dibenzocyclooctynes (DBCO) or bicyclononynes (BCN), have been engineered for much faster reaction kinetics.[15][18]
-
Poor Solubility: One or both of your reactants may have poor solubility in the chosen reaction solvent, leading to a slow reaction rate. This is a common issue in aqueous buffers.[19]
-
Steric Hindrance: Bulky substituents near the azide or alkyne functional groups can sterically hinder the approach of the two reactants, slowing down the cycloaddition.
Troubleshooting Guide: Accelerating Your SPAAC Reaction
// Nodes Start [label="Low SPAAC Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Cyclooctyne [label="Is the cyclooctyne highly reactive (e.g., DBCO, BCN)?"]; Upgrade_Cyclooctyne [label="Action: Switch to a faster cyclooctyne.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Solubility [label="Are both reactants fully soluble?"]; Modify_Solvent [label="Action: Add co-solvent (e.g., DMSO) or use surfactants.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Sterics [label="Is there potential steric hindrance?"]; Redesign_Linker [label="Action: Redesign linker to increase distance.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Reaction Optimized", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Check_Cyclooctyne; Check_Cyclooctyne -> Upgrade_Cyclooctyne [label="No"]; Check_Cyclooctyne -> Check_Solubility [label="Yes"]; Upgrade_Cyclooctyne -> Success;
Check_Solubility -> Modify_Solvent [label="No"]; Check_Solubility -> Check_Sterics [label="Yes"]; Modify_Solvent -> Success;
Check_Sterics -> Redesign_Linker [label="Yes"]; Check_Sterics -> Success [label="No"]; Redesign_Linker -> Success; } enddot Caption: A logical workflow for troubleshooting SPAAC reactions.
FAQ 5: Am I getting any side reactions in my SPAAC experiment?
While SPAAC is known for its high selectivity, side reactions are possible, particularly with highly reactive cyclooctynes or in complex biological media.
Answer: Yes, side reactions can occur. The high reactivity of strained alkynes makes them susceptible to reaction with other nucleophiles, although this is less common than with azides.
-
Reaction with Thiols: Some strained cyclooctynes are known to react slowly with free thiol groups (e.g., from cysteine residues in proteins).[20] This can lead to non-specific labeling and should be considered when working with protein samples.
-
Instability of Highly Strained Alkynes: While higher strain leads to faster kinetics, it can also lead to lower stability of the cyclooctyne reagent itself, potentially causing degradation before it can react with the target azide.[15]
Prevention Protocol for SPAAC Side Reactions
-
Choose the Right Cyclooctyne: Select a cyclooctyne that offers a good balance of reactivity and stability for your specific application. DBCO and BCN are widely used due to their favorable properties.[15][18]
-
Control Reaction Conditions: While SPAAC is robust, running reactions at physiological pH and temperature is generally recommended to maintain the stability of both the reagents and any biological substrates.[17]
-
Consider Thiol Blocking (for Bioconjugation): If non-specific labeling via cysteine residues is a concern, you can optionally block free thiols with reagents like N-ethylmaleimide (NEM) or iodoacetamide (IAM) prior to the SPAAC reaction.
-
Use Fresh Reagents: Ensure your cyclooctyne reagent has been stored properly (typically cold, dry, and protected from light) and use it promptly after preparing solutions.
By understanding the underlying causes of these common side reactions and implementing the detailed protocols in this guide, you can significantly improve the outcome of your 1,2,3-triazole syntheses, leading to higher yields, purer products, and more reliable results in your research and development efforts.
References
- Benchchem.
- Benchchem.
- Benchchem. Technical Support Center: Optimizing CuAAC Reactions.
- Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
- National Institutes of Health (NIH).
- National Institutes of Health (NIH).
- A Recent Concept of Importance: Click Chemistry.
- Benchchem. The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
- Suzhou Highfine Biotech. A Brief Introduction to Click Chemistry.
- Vector Labs.
- National Institutes of Health (NIH). lFacile quenching and spatial patterning of cylooctynes via strain-promoted alkyne–azide cycloaddition of inorganic azides.
- TCI AMERICA. Topics (Click Chemistry).
- National Institutes of Health (NIH). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.
- Wikipedia. Azide-alkyne Huisgen cycloaddition.
- National Institutes of Health (NIH). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences.
- Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
- National Institutes of Health (NIH).
- ResearchG
- Benchchem. minimizing side reactions in azidobenzene click chemistry.
- Benchchem. Technical Support Center: Azide-Alkyne Cycloaddition Reactions.
- Wikipedia. Click chemistry.
- TCI Chemicals.
- ACS Omega. Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities.
- Strain-Promoted Azide-Alkyne Cycloaddition.
- MDPI. Development of Novel Immobilized Copper–Ligand Complex for Click Chemistry of Biomolecules.
- The Royal Society of Chemistry.
- RSC Publishing. A practical flow synthesis of 1,2,3-triazoles.
- Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles.
- ACS Publications. Investigation of Strain-Promoted Azide–Alkyne Cycloadditions in Aqueous Solutions by Capillary Electrophoresis.
- National Institutes of Health (NIH). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents.
- Vector Labs. Copper-Free Click Chemistry (SPAAC).
- BOC Sciences. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC).
- Interchim. Click Chemistry (Azide / alkyne reaction).
- International Journal of Pharmaceutical Sciences. An Insight Into Click Chemistry.
- Enamine. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC).
- BOC Sciences. Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
- ResearchGate. A Survey of Strain‐Promoted Azide–Alkyne Cycloaddition in Polymer Chemistry.
- Benchchem.
- ACS Omega. Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I)
- Semantic Scholar.
- Frontiers. Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review.
- National Institutes of Health (NIH). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- Live Science. Metal compounds identified as potential new antibiotics, thanks to robots doing 'click chemistry'.
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. lFacile quenching and spatial patterning of cylooctynes via strain-promoted alkyne–azide cycloaddition of inorganic azides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Handling of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Introduction: This guide is intended for researchers, scientists, and drug development professionals working with [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine. Publicly available stability data for this specific molecule is limited. Therefore, this document provides guidance based on the fundamental chemistry of its constituent functional groups—the 1,2,3-triazole core, the chlorophenyl ring, and the primary aminomethyl group. The 1,2,3-triazole ring is known for its exceptional chemical stability, being largely resistant to hydrolysis, redox reactions, and moderate acidic or basic conditions.[1][2][3] Consequently, the primary stability concerns for this molecule arise from the exocyclic methanamine functionality. This guide offers troubleshooting advice and proactive protocols to ensure the integrity of your experimental results.
Part 1: Frequently Asked Questions (FAQs) on Core Stability
This section addresses the most common initial questions regarding the handling and storage of the compound.
Q1: What is the overall expected stability of this compound?
A1: The molecule's core structure, the 1,2,3-triazole ring, is an aromatic heterocycle renowned for its high thermal and chemical stability.[1] It is generally insensitive to hydrolysis, mild oxidation or reduction, and enzymatic degradation.[1] The primary point of chemical reactivity and potential instability is the methanamine (-CH₂NH₂) group. As a primary amine, it is basic and can be susceptible to oxidation, especially in the presence of trace metals or under prolonged exposure to air. The chlorophenyl group is also highly stable, though photolytic cleavage of the C-Cl bond can be a concern under intense UV exposure.
Q2: How should I store the compound in its solid and solution forms?
A2: Proper storage is critical to prevent degradation over time.
| Form | Recommended Storage Conditions | Rationale |
| Solid | Store at -20°C in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen). | Minimizes thermal degradation, oxidation from atmospheric oxygen, and photodegradation. The inert atmosphere is crucial for protecting the reactive amine group. |
| Stock Solution | Prepare fresh solutions for each experiment. If storage is unavoidable, aliquot into single-use vials, purge with inert gas, and store at -80°C for short periods (days to weeks). Avoid repeated freeze-thaw cycles. | Solvents can accelerate degradation pathways. Aliquoting prevents contamination and degradation associated with repeated access to the main stock. Freezing slows down chemical reactions. |
Q3: Which solvents are recommended for dissolving this compound, and are there any to avoid?
A3: The choice of solvent can significantly impact stability.
-
Recommended: High-purity, anhydrous solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are suitable for creating concentrated stock solutions. For aqueous buffers, use freshly prepared solutions and consider degassing them to remove dissolved oxygen.
-
To Avoid: Avoid long-term storage in protic solvents like methanol or ethanol, which can potentially participate in side reactions. Be cautious with solvents containing reactive impurities, such as peroxides in aged ethers (e.g., THF, diethyl ether) or aldehydes in DMSO, which can react with the primary amine.
Q4: My compound's purity seems to decrease over time, even when stored as a solid. What could be the cause?
A4: If the compound was not stored under an inert atmosphere, the primary amine is likely undergoing slow oxidation from atmospheric oxygen. Another possibility is the presence of residual acidic impurities from synthesis, which can form salts with the amine and potentially catalyze degradation. For long-term storage, re-purification followed by storage under argon or nitrogen at -20°C or below is recommended.
Part 2: Troubleshooting Experimental Inconsistencies
This section provides a question-and-answer guide to address specific issues that may arise during experimentation.
Q: I am observing new, unexpected peaks in my HPLC/LC-MS chromatogram after sample workup. What are they likely to be?
A: The appearance of new peaks is a classic sign of degradation. Given the molecule's structure, the most probable cause is the modification of the methanamine group.
-
Causality: The primary amine is a nucleophile and is susceptible to oxidation. Common laboratory conditions can facilitate this. For example, exposure to air, trace metal ions in buffers, or reactive oxygen species in biological media can oxidize the amine to an imine or other related species.
-
Troubleshooting Steps:
-
Analyze a Blank: Run a blank sample containing only the solvent/buffer that was incubated under the same conditions to rule out artifacts from the matrix.
-
Minimize Exposure: Keep sample preparation times to a minimum and work on ice to reduce thermal degradation. Use buffers that have been degassed to minimize oxidation.
-
Use Antioxidants: If compatible with your experiment, consider adding a small amount of an antioxidant like ascorbic acid or dithiothreitol (DTT) to your buffer system to protect the amine group.
-
Characterize Degradants: If the issue persists, use high-resolution mass spectrometry (HRMS) to obtain an accurate mass of the new peaks. An increase in mass corresponding to the addition of oxygen atoms is a strong indicator of oxidation.
-
Q: My biological assay results are inconsistent and show high variability between replicates. Could compound stability be the issue?
A: Absolutely. Inconsistent bioactivity is often linked to compound instability in the assay medium.
-
Causality: Biological assay media are complex aqueous environments, often incubated at 37°C for extended periods. These conditions are conducive to degradation. The compound could be degrading over the time course of the experiment, leading to a decrease in the effective concentration and thus variable results. The amine group may also non-specifically interact with proteins or other components in the medium.
-
Troubleshooting Protocol:
-
Perform a Time-Course Stability Study:
-
Prepare your compound in the final assay medium at the working concentration.
-
Incubate the solution under your exact assay conditions (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot, quench any reaction (e.g., by adding an equal volume of cold acetonitrile), and analyze by HPLC or LC-MS.
-
-
Quantify Remaining Parent Compound: Create a calibration curve and determine the percentage of the parent compound remaining at each time point. If you observe significant degradation (>10-15%) within your experimental timeframe, the protocol needs modification.
-
Mitigation Strategies:
-
Reduce the incubation time if the assay allows.
-
Replenish the compound during the experiment if feasible.
-
Modify the assay medium by adding stabilizers or antioxidants, if this does not interfere with the biological system.
-
-
Part 3: Proactive Stability Assessment: A Guide to Forced Degradation
For a compound with unknown stability, performing a forced degradation study is a proactive measure to identify potential liabilities before they compromise a research campaign.[4] These studies deliberately stress the compound under harsh conditions to predict its degradation pathways.[5][6]
Caption: Workflow for a forced degradation study.
Experimental Protocols for Forced Degradation
The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants from the parent peak.[4]
Protocol 1: Acid/Base Hydrolysis
-
Acid: To 1 mL of a 1 mg/mL stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Base: To 1 mL of a 1 mg/mL stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate samples at 60°C. Withdraw aliquots at 2, 6, and 24 hours.
-
Neutralization: Before analysis, neutralize the acid sample with an equivalent amount of NaOH and the base sample with an equivalent amount of HCl. This prevents damage to the HPLC column.
-
Analyze by HPLC.
-
Scientific Rationale: This tests for susceptibility to hydrolysis. While the triazole core is stable, extreme pH can affect the overall molecule's integrity.[1] The primary amine will be protonated under acidic conditions, which may protect it from some reactions but could influence solubility.
-
Protocol 2: Oxidative Degradation
-
To 1 mL of a 1 mg/mL stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.[5]
-
Incubate the sample at room temperature, protected from light.
-
Withdraw aliquots at 2, 6, and 24 hours.
-
Analyze by HPLC.
-
Scientific Rationale: This is a direct test of the molecule's susceptibility to oxidation. The primary amine is the most likely site of attack. This condition is crucial for predicting stability in aerobic environments.
-
Protocol 3: Photostability
-
Expose a thin layer of the solid compound and a solution of the compound (e.g., in quartz cuvettes) to a calibrated light source as specified by ICH guideline Q1B.
-
The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Include a dark control sample wrapped in aluminum foil to differentiate between thermal and photolytic degradation.
-
Analyze the samples after exposure.
-
Scientific Rationale: This test assesses the potential for photodegradation. The aromatic chlorophenyl ring and the triazole ring can absorb UV light, potentially leading to the cleavage of the C-Cl bond or other rearrangements.
-
Part 4: Recommended Analytical Methodology
A robust, stability-indicating analytical method is essential for monitoring the purity and degradation of your compound.
Recommended Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
| Parameter | Recommendation | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Standard reverse-phase chemistry provides good retention for this moderately polar molecule. Smaller particle size offers higher resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure the primary amine is consistently protonated, leading to sharp, symmetrical peak shapes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 10 minutes | A gradient elution is necessary to ensure that any potential degradation products, which may have very different polarities, are eluted and resolved. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce viscosity, but should be tested to ensure it does not cause on-column degradation. |
| Detection | UV/Vis Diode Array Detector (DAD) at 258 nm; Mass Spectrometry (MS) | The chlorophenyl group provides a strong chromophore.[7] DAD allows for peak purity assessment. MS detection is invaluable for identifying unknown degradation products. |
References
-
Breitenmoser, D., et al. (2022). Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. ACS Agricultural Science & Technology. Available at: [Link]
-
Li, Y., et al. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
-
Jiang, Y. & Qin, G. (Eds.). (n.d.). Special Issue: Synthesis and Application of 1,2,3-Triazole Derivatives. MDPI. Available at: [Link]
-
Zhou, Y., et al. (2021). Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). 1,2,3-Triazole. Available at: [Link]
-
Hussain, A., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. Available at: [Link]
-
Kamkhede, D.B. & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available at: [Link]
-
Jain, R. & Gupta, R. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Available at: [Link]
-
Latorre, A., et al. (2019). Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose. RSC Publishing. Available at: [Link]
-
Gupta, A., et al. (2012). Forced Degradation – A Review. International Journal of Drug Development and Research. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Available at: [Link]
-
Liu, D., et al. (2015). Study on the stereoselective degradation of three triazole fungicides in sediment. PubMed. Available at: [Link]
-
Notario, D., et al. (2025). Analytical method development and validation for the determination of triazole antifungals in biological matrices. ResearchGate. Available at: [Link]
-
Blondel, A., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. PubMed. Available at: [Link]
-
Singh, R. & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH National Library of Medicine. Available at: [Link]
-
JETIR. (n.d.). ANALYTICAL METHOD DEVELOPMENT, VALIDATION AND OPTIMIZATION FOR THE DETERMINATION OF TRIAZOLE FUNGICIDES BY GAS CHROMATOGRAPHY MASS SPECTROMETRY. Jetir.Org. Available at: [Link]
-
PubChem. (n.d.). [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol. Available at: [Link]
-
Gediya, L.K., et al. (2023). An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. PubMed Central. Available at: [Link]
Sources
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. biomedres.us [biomedres.us]
- 7. caymanchem.com [caymanchem.com]
troubleshooting guide for reactions involving [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Technical Support Center: [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process scientists who utilize this versatile building block. The unique combination of a substituted triazole ring and a primary amine makes this compound a valuable intermediate, but also presents specific challenges in synthesis, reaction, and purification. This guide provides in-depth, experience-based solutions to common problems in a direct question-and-answer format.
Part 1: Synthesis and Quality Control of the Starting Material
The quality of your starting material is paramount. Most issues in subsequent steps can be traced back to impurities or incomplete conversion during the synthesis of the title compound. The most common route involves a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," reaction.
FAQ 1.1: My CuAAC reaction to synthesize the triazole precursor is sluggish or has failed. What are the most common causes?
Failure in CuAAC reactions is common but almost always traceable to a few key factors related to the catalyst's active state. The reaction requires Copper(I) to be present and accessible.
The primary cause of failure is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state by dissolved oxygen.[1] Another frequent issue is the sequestration or "poisoning" of the copper catalyst by other coordinating species in the reaction mixture.[2]
Below is a troubleshooting table to diagnose and solve common CuAAC issues:
| Symptom | Potential Cause | Recommended Solution & Rationale |
| No reaction or very slow reaction | Oxidation of Cu(I) to Cu(II) by oxygen. | Degas your solvent thoroughly (e.g., by sparging with argon or nitrogen for 15-30 minutes). Use a Cu(II) salt (like CuSO₄·5H₂O) with an in situ reducing agent (like sodium ascorbate). The excess reducing agent will continually regenerate the active Cu(I) catalyst, making the reaction more robust to trace oxygen.[1] |
| Reaction starts but does not go to completion | Insufficient active catalyst; catalyst poisoning. | Add a fresh aliquot of the copper source and reducing agent.[3] If you suspect catalyst poisoning from a coordinating functional group on your substrate, consider adding a ligand like TBTA (tris(benzyltriazolylmethyl)amine), which stabilizes the Cu(I) oxidation state and accelerates the reaction.[4] |
| Formation of side products (e.g., alkyne dimerization) | High concentration of catalyst or absence of azide. | Ensure the azide is present and soluble before adding the copper catalyst. Use catalytic amounts of copper (typically 1-5 mol%). High catalyst loading can promote oxidative homocoupling of the alkyne (Glaser coupling). |
| Inconsistent results between batches | Purity of reagents or solvent quality. | Use high-purity, anhydrous solvents. Ensure your azide and alkyne starting materials are pure and fully characterized before starting the click reaction. |
Workflow for a Robust CuAAC Synthesis
The following diagram and protocol outline a reliable method for synthesizing the precursor, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol, which can then be converted to the target amine.
Step-by-Step Protocol:
-
Prepare Solutions: In separate flasks, prepare Solution A (azide and alkyne), Solution B (reducing agent), and Solution C (copper source) as described in the diagram.
-
Combine: Add Solution B to Solution A and stir to ensure complete mixing.
-
Initiate: Add the copper catalyst (Solution C) dropwise. A color change is often observed.
-
Monitor: Follow the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting materials are consumed.
-
Workup: Perform a standard aqueous workup and extraction.
-
Purify: The resulting alcohol precursor is typically a solid and can be purified by flash chromatography (e.g., using an ethyl acetate/hexanes gradient) or recrystallization.
Part 2: Troubleshooting Reactions Involving the Amine
The primary amine of this compound is a versatile nucleophile, commonly used in amide bond formations and N-alkylation reactions.
FAQ 2.1: My amide coupling reaction has low yield. How can I improve it?
Low yields in amide coupling are often due to poor activation of the carboxylic acid, side reactions involving the coupling agent, or suboptimal reaction conditions. The choice of coupling reagent and base is critical.
Causality: Amide bond formation requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group. Coupling reagents like EDC/HATU form a highly reactive activated ester in situ, which is then displaced by the amine nucleophile. If this activated intermediate is not rapidly consumed by the amine, it can decompose or react with other species, lowering the yield.
The following decision tree can help troubleshoot a failing amide coupling reaction.
FAQ 2.2: How can I prevent over-alkylation during N-alkylation reactions?
A common challenge with primary amines is controlling the reaction to achieve selective mono-alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines.[5]
Strategies for Selective Mono-alkylation:
-
Stoichiometric Control: Use a large excess of the primary amine relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant primary amine.
-
Controlled Addition: Add the alkylating agent slowly (e.g., via syringe pump) to a solution of the amine and base. This keeps the instantaneous concentration of the alkylating agent low, reducing the chance of the secondary amine product reacting further.
-
Competitive Protonation: In some systems, the basicity of the secondary amine product is higher than the primary amine reactant. By using a limited amount of base (e.g., 1.0 equivalent), the secondary amine product will be preferentially protonated and exist as an unreactive ammonium salt, preventing further alkylation.[6]
Part 3: Purification and Analytical FAQs
The combination of the polar triazole ring and the basic amine group makes this compound a polar, basic compound, which can be challenging to purify using standard silica gel chromatography.[7][8]
FAQ 3.1: My compound streaks badly on a silica gel column. What are my options?
Streaking (or tailing) on silica gel is a classic sign of strong, undesirable interactions between a basic compound and the acidic silanol groups on the silica surface.[9]
Purification Strategies for Polar Amines:
| Method | Description & Rationale | When to Use |
| Mobile Phase Modifier | Add a small amount of a basic modifier like triethylamine (0.5-2%) or ammonium hydroxide to the mobile phase (e.g., DCM/Methanol).[10] The modifier competes with your compound for the acidic sites on the silica, leading to sharper peaks. | For routine purifications where streaking is moderate. This is the simplest and first method to try. |
| Alternative Stationary Phase | Use a different stationary phase. Basic alumina is an excellent alternative for purifying basic compounds.[7][8] Amine-functionalized silica is another option that minimizes acidic interactions.[11] | When modifying the mobile phase is insufficient or when the compound is very basic. |
| Reversed-Phase Chromatography | Use a C18 column with a mobile phase like acetonitrile/water, often with a modifier like formic acid or TFA to protonate the amine and improve peak shape. | For highly polar compounds that have poor retention on normal phase, even with polar solvents.[11] |
| Salt Formation & Recrystallization | Convert the amine to a salt (e.g., hydrochloride or tartrate) and purify it by recrystallization. This avoids chromatography altogether. The free base can be regenerated later if needed. | When the compound is a solid and a suitable crystalline salt can be formed. This is ideal for large-scale purification.[8] |
FAQ 3.2: What are the key spectroscopic signatures for this compound?
Confirming the structure and purity of your final compound is essential. Below are the expected analytical characteristics for this compound.
| Analysis | Expected Result | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.0-8.1 (s, 1H), δ ~7.6-7.7 (d, 2H), δ ~7.4-7.5 (d, 2H), δ ~4.1 (s, 2H), δ ~1.7 (br s, 2H) | The sharp singlet between 8.0-8.1 ppm is the characteristic proton on the C5 position of the 1,2,3-triazole ring. The two doublets correspond to the AA'BB' system of the 4-chlorophenyl group. The singlet around 4.1 ppm is the methylene group (-CH₂-), and the broad singlet for the -NH₂ protons will exchange with D₂O. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~145 (C-triazole), δ ~135 (C-Cl), δ ~130 (CH-aryl), δ ~125 (C-triazole), δ ~121 (CH-aryl), δ ~35 (CH₂) | Note the two carbons of the triazole ring and the characteristic chemical shift of the methylene carbon. |
| HRMS (ESI+) | Calculated for C₉H₁₀ClN₄ [M+H]⁺: 210.0616. Found: 210.06xx | High-resolution mass spectrometry should confirm the elemental composition to within 5 ppm. |
Part 4: Stability and Handling
FAQ 4.1: How should I store this compound to prevent degradation?
The 1,2,3-triazole ring itself is very robust and metabolically stable.[12][13] However, like many primary amines, the methanamine portion can be susceptible to slow air oxidation or reaction with atmospheric carbon dioxide to form a carbamate salt.
Recommended Storage Conditions:
-
Temperature: Store at 2-8 °C for long-term stability.
-
Atmosphere: For high-purity samples or long-term storage, storing under an inert atmosphere (argon or nitrogen) is recommended to prevent oxidation and reaction with CO₂.
-
Container: Use a well-sealed vial, preferably amber glass, to protect from light, although the compound is not known to be exceptionally light-sensitive.
By understanding the key chemical principles behind these common procedures, you can effectively troubleshoot issues, optimize your reactions, and ensure the high quality of your experimental results.
References
- Bode, J. W., et al. (2017). Amide formation using primary amines and potassium acyltrifluoroborates. Journal of the American Chemical Society, 139.
-
ResearchGate Discussion. (2018). How can I isolate polar basic compound with silica gel column chromatography? ResearchGate. Available at: [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Available at: [Link]
-
Kandepi, V. R., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(53), 27953-27957. Available at: [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]
-
PubChem. [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate Publication. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. ResearchGate. Available at: [Link]
-
ResearchGate Discussion. (2018). Stability of 1,2,4-triazoles? ResearchGate. Available at: [Link]
-
Freiberg, K. M., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. Available at: [Link]
-
Chem-Space. (1-(2-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride. Chem-Space.com. Available at: [Link]
-
Reddit Discussion. (2023). Purification of strong polar and basic compounds. r/Chempros. Available at: [Link]
-
ACS Publications. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols. The Journal of Organic Chemistry. Available at: [Link]
-
NIH National Library of Medicine. (n.d.). Enzymatic, cell-based, and in silico evaluation of di-substituted aminomethyl-1,2,3-triazole–cinamamide hybrids. PubMed Central. Available at: [Link]
-
Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. Available at: [Link]
-
ResearchGate Discussion. (2021). Click chemistry: Why does it sometimes work and other times it doesn't? ResearchGate. Available at: [Link]
-
PubMed. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate Publication. (2025). Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine. ResearchGate. Available at: [Link]
-
University of Rochester Chemistry Department. Column chromatography. University of Rochester. Available at: [Link]
-
ACS Publications. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Taylor & Francis Online. (n.d.). SELECTIVE N-ALKYLATION OF PRIMARY AMINES WITH CHLOROACETAMIDES UNDER pH-CONTROLLED AQUEOUS CONDITIONS. Synthetic Communications. Available at: [Link]
-
Reddit Discussion. (2022). amide coupling help. r/Chempros. Available at: [Link]
-
RSC Publishing. (n.d.). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry. Available at: [Link]
-
IntechOpen. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. IntechOpen. Available at: [Link]
-
RSC Publishing. (n.d.). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry. Available at: [Link]
-
University of Rochester Chemistry Department. Purification: Tips for Flash Column Chromatography. University of Rochester. Available at: [Link]
-
NIH National Library of Medicine. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. PubMed Central. Available at: [Link]
-
Google Patents. (n.d.). Preparation of cis-2-(2,4- dichlorophenyl)-2-([7][14]- triazole-1-methyl )-[1][14] dioxolane -4-Methyl methanesulfonate. Google Patents. Available at:
-
Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Jena Bioscience. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
-
Preprints.org. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Preprints.org. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. jenabioscience.com [jenabioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Purification [chem.rochester.edu]
- 11. biotage.com [biotage.com]
- 12. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 14. Challenges and Breakthroughs in Selective Amide Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of N-Arylation of Triazoles
Welcome to the technical support center for the N-arylation of triazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial reaction. N-aryl-1,2,4-triazoles are foundational structures in numerous pharmaceuticals, including antifungal, antiviral, and anti-inflammatory agents.[1] The efficient synthesis of these compounds is paramount. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you to overcome common experimental hurdles and achieve optimal results.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-arylation of triazoles, offering causative explanations and actionable solutions.
Problem 1: Low to No Product Yield
Symptoms: TLC or LC-MS analysis shows primarily unreacted starting materials (triazole and aryl halide) with little to no desired product formation.
Possible Causes & Solutions:
-
Inactive Catalyst: The catalyst, whether copper- or palladium-based, may be inactive.
-
Copper Catalysts: Copper(I) species are prone to oxidation. Ensure you are using a fresh, high-quality copper source. If using copper nanoparticles, their activity can be influenced by their facet, with (111) facet CuO nanoparticles showing high reactivity at room temperature.[2]
-
Palladium Catalysts: For palladium-catalyzed reactions like the Buchwald-Hartwig amination, the active Pd(0) species is crucial. It's often beneficial to pre-heat the palladium source (e.g., Pd₂(dba)₃) with the phosphine ligand before adding the triazole and aryl halide. This pre-activation step can be critical as the triazole itself can inhibit the formation of the active catalytic complex.[3]
-
-
Inappropriate Ligand: The choice of ligand is critical, especially in palladium-catalyzed systems.
-
For Buchwald-Hartwig type reactions, bulky biaryl phosphine ligands are often necessary to promote the reaction.[3] N-heterocyclic carbene (NHC) ligands have also proven effective.[4] The steric and electronic properties of the ligand directly influence the efficiency of the catalytic cycle.
-
In some copper-catalyzed systems, diamine ligands have been shown to be effective.[5][6][7][8] However, ligand-free conditions using copper nanoparticles have also been successfully employed, simplifying the reaction setup.[2][9]
-
-
Incorrect Base: The base plays a crucial role in deprotonating the triazole, making it nucleophilic.
-
The strength of the base should be matched to the acidity of the triazole. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[2][3][10]
-
In some cases, a stronger base like t-BuONa may be required, but it's important to note that very strong bases can sometimes lead to undesired side reactions or may not be optimal for all catalytic systems.[2]
-
-
Suboptimal Solvent: The solvent affects the solubility of the reagents and the stability of the catalytic species.
-
Aprotic polar solvents like DMF and DMSO are commonly used and often give good results.[10][11] Toluene is another frequently used solvent, particularly in palladium-catalyzed reactions.[2][3]
-
The choice of solvent can significantly impact yield. For instance, in a study on the N-arylation of 1,2,4-triazole with iodobenzene, toluene gave a 65% yield, while acetonitrile and methanol resulted in lower conversions.[2]
-
-
Insufficient Temperature: Many N-arylation reactions require heating to proceed at a reasonable rate.
-
While some systems work at room temperature, particularly with highly reactive aryl iodides and specific catalysts, others may require temperatures ranging from 80°C to 120°C.[2][11][12]
-
A gradual increase in temperature can sometimes be the key to initiating a sluggish reaction.[11] However, excessively high temperatures can lead to catalyst decomposition and side product formation.
-
Problem 2: Formation of Significant Side Products
Symptoms: TLC or LC-MS analysis shows the desired product along with one or more significant, unidentified spots.
Possible Causes & Solutions:
-
Homocoupling of Aryl Halide: This can occur, particularly in palladium-catalyzed reactions, leading to the formation of biaryl compounds.
-
Solution: Optimizing the ligand-to-metal ratio and ensuring a highly active catalyst can minimize this side reaction. Slower addition of the aryl halide can also be beneficial in some cases.
-
-
Regioisomeric Products: Triazoles have multiple nitrogen atoms that can potentially be arylated, leading to a mixture of regioisomers.
-
1,2,3-Triazoles: N-arylation can occur at the N1 or N2 position. The regioselectivity is highly dependent on the catalytic system. For instance, palladium catalysis with bulky biaryl phosphine ligands can achieve high N2-selectivity.[3][13]
-
1,2,4-Triazoles: Arylation can occur at the N1 or N4 position. The reaction conditions, including the catalyst and solvent, will influence the isomeric ratio.
-
Solution: Careful selection of the catalyst and ligand system is paramount for achieving high regioselectivity. Literature precedent for the specific triazole substrate should be consulted.
-
-
Dehalogenation of Aryl Halide: The aryl halide can be reduced to the corresponding arene.
-
Solution: This is often a sign of an inefficient catalytic cycle. Re-evaluating the catalyst, ligand, and base combination is necessary. Ensuring an inert atmosphere (e.g., nitrogen or argon) can also help to prevent side reactions involving atmospheric components.
-
Problem 3: Difficulty in Product Isolation and Purification
Symptoms: The crude reaction mixture is complex, and the desired product is difficult to separate from starting materials or byproducts via column chromatography.
Possible Causes & Solutions:
-
Incomplete Reaction: If the reaction has not gone to completion, separating the product from the starting triazole and aryl halide can be challenging due to similar polarities.
-
Solution: Before scaling up, perform small-scale reactions to optimize for full conversion. Monitoring the reaction by TLC or LC-MS is crucial.
-
-
Residual Catalyst and Ligand: Metal catalysts and organic ligands can co-elute with the product.
-
Solution: An aqueous workup can help remove inorganic salts. Filtering the crude mixture through a pad of celite or silica gel before concentration can remove some catalyst residues. Specialized scavengers can also be used to remove residual metal catalysts.
-
-
Emulsion Formation During Workup: The use of certain solvents and bases can lead to stable emulsions during aqueous extraction.
-
Solution: Adding a saturated solution of NaCl (brine) can help to break up emulsions. Filtering the entire mixture through celite can also be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for copper-catalyzed N-arylation of triazoles?
A1: The mechanism of copper-catalyzed N-arylation, often referred to as an Ullmann-type reaction, is thought to proceed through a Cu(I)/Cu(III) catalytic cycle.[14][15] The key steps are:
-
Formation of a Copper-Amide Complex: The triazole is deprotonated by the base, and the resulting triazolate anion coordinates to the Cu(I) catalyst.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper center, forming a Cu(III) intermediate.
-
Reductive Elimination: The aryl group and the triazolyl group couple, and the N-arylated triazole product is eliminated from the copper center, regenerating the active Cu(I) catalyst.
Q2: When should I choose a palladium catalyst over a copper catalyst?
A2: The choice between palladium and copper catalysis depends on several factors:
-
Substrate Scope: Palladium catalysts, particularly with modern bulky phosphine ligands (Buchwald-Hartwig amination), often exhibit a broader substrate scope and can be effective for less reactive aryl chlorides and bromides.[3]
-
Cost and Toxicity: Copper is significantly less expensive and less toxic than palladium, making it a more attractive option for large-scale synthesis.[14]
-
Regioselectivity: In some cases, palladium and copper catalysts can provide complementary regioselectivity for the N-arylation of unsymmetrical triazoles.[3]
-
Reaction Conditions: Copper-catalyzed reactions can sometimes be performed under milder conditions, even at room temperature and in the absence of a ligand.[2][9]
Q3: How do I choose the right ligand for my reaction?
A3: Ligand selection is crucial for successful N-arylation.
-
For Palladium Catalysis: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often the ligands of choice for Buchwald-Hartwig reactions as they promote both oxidative addition and reductive elimination.[3][13] N-heterocyclic carbene (NHC) ligands are also highly effective.[4]
-
For Copper Catalysis: While some copper-catalyzed N-arylations proceed without a ligand, others benefit from the use of N- or O-based ligands. Diamine ligands, such as 1,10-phenanthroline derivatives, have been shown to be effective.[5][6][7][8][16] The ligand can help to stabilize the copper catalyst and facilitate the catalytic cycle.
Q4: Can I use arylboronic acids instead of aryl halides?
A4: Yes, the Chan-Lam coupling reaction utilizes arylboronic acids as the arylating agent in a copper-catalyzed process.[17] This reaction is often performed under aerobic conditions and is known for its mild reaction conditions and tolerance of a wide range of functional groups.[17][18]
Data and Protocols
Table 1: Comparison of Reaction Conditions for N-Arylation of 1,2,4-Triazole
| Catalyst System | Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuO nanoparticles (5 mol%) | Iodobenzene | K₂CO₃ | Toluene | Room Temp. | 12 | 65 | [2] |
| CuO nanoparticles (5 mol%) | 4-Iodonitrobenzene | K₂CO₃ | DMF | Room Temp. | 2 | 91 | [2] |
| Cu₂O (5 mol%) / Ligand | 4-Iodotoluene | Cs₂CO₃ | DMF | 100 | 24 | 55.5 | [10] |
| Pd₂(dba)₃ / L1 | Bromobenzene | K₃PO₄ | Toluene | 120 | 5 | 90 (N²-selective for 1,2,3-triazole) | [3] |
Experimental Protocol: Ligand-Free Copper-Catalyzed N-Arylation of 1,2,4-Triazole[2]
This protocol is adapted from a procedure utilizing copper oxide nanoparticles.[2]
-
To a round-bottom flask, add 1,2,4-triazole (3 mmol, 1 equiv.), the aryl iodide (3.3 mmol, 1.1 equiv.), CuO nanoparticles (0.15 mmol, 5 mol%), and K₂CO₃ (3 mmol, 1 equiv.).
-
Add N,N-dimethylformamide (DMF, 10 mL).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-1,2,4-triazole.
Experimental Protocol: Palladium-Catalyzed N²-Arylation of 1,2,3-Triazole[3]
This protocol is based on a highly N²-selective method.[3]
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ (0.0075 mmol, 0.75 mol%) and the bulky biaryl phosphine ligand (e.g., L1 in the original paper, 0.018 mmol, 1.8 mol%).
-
Add toluene (0.5 mL) and pre-heat the mixture at 120 °C for 3 minutes.
-
To a separate Schlenk tube, add 1,2,3-triazole (1.2 mmol, 1.2 equiv.), the aryl bromide (1 mmol, 1 equiv.), and K₃PO₄ (2 mmol, 2 equiv.).
-
Add the pre-heated catalyst solution to the second Schlenk tube, followed by an additional 0.5 mL of toluene.
-
Stir the reaction mixture at 120 °C for the specified time (e.g., 5 hours).
-
Monitor the reaction by GC or LC-MS for completion and regioselectivity.
-
After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Visualized Workflows and Mechanisms
Catalytic Cycle of Copper-Catalyzed N-Arylation of Triazoles
Caption: Decision tree for troubleshooting low-yield N-arylation reactions.
References
- BenchChem. (n.d.). Application Notes and Protocols for N-arylation of 1,2,4-Triazoles.
- Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. (2025). Organic Chemistry International.
- Copper-Catalyzed Arylation of Nitrogen Heterocycles from Anilines under Ligand-Free Conditions. (n.d.). ResearchGate.
- Optimization of the reaction condition for the N-arylation a. (n.d.). ResearchGate.
- Optimization of the N-arylation reaction conditions: a Catalyst dosage;.... (n.d.). ResearchGate.
- Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. (n.d.). Semantic Scholar.
- Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles. (n.d.). PMC - NIH.
- N-arylation of 1,2,4-triazole. (n.d.). ResearchGate.
- Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. (n.d.). PMC - NIH.
- General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022). MDPI.
- NOTE An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. (n.d.).
- Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. (n.d.). ACS Publications.
- Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. (n.d.). Organic Chemistry Portal.
- Highly N-2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles. (2025). ResearchGate.
- Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. (n.d.). ACS Publications.
- Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles. (n.d.). PMC - NIH.
- Catalytic N-Arylation of Triazoles and C-H Activation Leading to Aromatic Heterocycles. (n.d.).
- Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal.
- On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (n.d.). MDPI.
- Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. (n.d.). PubMed.
- Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. (n.d.). ACS Publications.
- Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. (n.d.). Semantic Scholar.
- Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. (n.d.). ACS Publications.
- Application Notes and Protocols for N-arylation of 3-Chloroquinoline Hydrochloride via Chan-Lam Coupling. (n.d.). BenchChem.
- First atroposelective Chan–Lam coupling for the synthesis of C–N axially chiral biaryls. (n.d.).
- Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. (n.d.). ACS Publications.
- Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. (n.d.). SciSpace.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). PMC - NIH.
- Recent developments in selective N-arylation of azoles. (n.d.). Chemical Communications (RSC Publishing).
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). Frontiers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator | Semantic Scholar [semanticscholar.org]
- 5. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 6. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
Technical Support Center: Overcoming Poor Solubility of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine in Assays
Welcome to the technical support center for [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the poor solubility of this compound in various assays.
I. Understanding the Challenge: Physicochemical Properties
This compound, with a molecular formula of C9H9ClN4 and a molecular weight of 208.65 g/mol , presents solubility challenges primarily due to its aromatic and heterocyclic structure.[1] The presence of a chlorophenyl group and a triazole ring contributes to its hydrophobicity. However, the methanamine group provides a basic character, which can be exploited to enhance solubility.[2][3]
II. Frequently Asked Questions (FAQs)
Q1: My compound, this compound, is precipitating out of solution during my assay. What is the likely cause?
A: Precipitation is a common issue with poorly soluble compounds. The primary cause is exceeding the compound's thermodynamic solubility limit in the aqueous assay buffer. This often happens when a concentrated stock solution (typically in DMSO) is diluted into the aqueous medium. The abrupt change in solvent polarity causes the compound to crash out of solution.[4]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A: The tolerance to DMSO varies significantly between cell lines.[5] As a general rule, most cell-based assays can tolerate up to 0.5% DMSO without significant cytotoxic effects.[6][7] However, it is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment with varying concentrations of DMSO.[6][8] Some studies suggest that concentrations as low as 0.25% can have inhibitory or stimulatory effects on certain cellular responses.[5][9]
Q3: Can I simply sonicate the solution to redissolve the precipitate?
A: While brief sonication can sometimes help create a more homogenous suspension of fine precipitates, it is often a temporary solution.[4] The underlying issue of poor solubility remains, and the compound may precipitate again over time, leading to inconsistent and unreliable assay results.
III. In-Depth Troubleshooting Guides
A. Optimizing Stock Solution and Dilution Protocol
Poor solubility can often be mitigated by refining the initial steps of solution preparation.
Q4: What is the best practice for preparing and diluting my stock solution to avoid precipitation?
A: A systematic approach to stock solution preparation and dilution is critical.
-
Avoid single-step large dilutions. Instead, perform serial dilutions.
-
Ensure rapid and thorough mixing. Immediately upon adding the DMSO stock to the assay buffer, vortex or pipette mix vigorously to avoid localized high concentrations that promote precipitation.[4]
-
Consider adding the DMSO stock directly to the final assay media. The presence of proteins or other components in the media can sometimes help maintain solubility.[4]
B. pH Adjustment for Solubility Enhancement
The basic nature of the methanamine group in this compound offers a valuable opportunity for solubility enhancement through pH modification.[2][3]
Q5: How can I use pH to improve the solubility of my compound?
A: As an amine-containing compound, this compound will be more soluble in acidic conditions.[2][10] The lone pair of electrons on the nitrogen atom can accept a proton, forming a more soluble salt.[3]
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, and 7.4).
-
Add an excess amount of the compound to each buffer.
-
Equilibrate the samples by shaking or rotating for a set period (e.g., 24 hours) at a controlled temperature.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Causality: By lowering the pH, you increase the protonation of the amine group, leading to the formation of a more polar, and thus more water-soluble, ammonium salt.[2]
C. Utilizing Solubilizing Excipients
When pH adjustment is not feasible or sufficient, various solubilizing agents can be employed.
Q6: What are cyclodextrins, and how can they improve the solubility of my compound?
A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can encapsulate poorly soluble "guest" molecules, like your compound, forming inclusion complexes that have enhanced aqueous solubility.[11][12][13] This technique has been successfully used to improve the solubility, stability, and bioavailability of numerous drugs.[11][14]
Experimental Protocol: Cyclodextrin-Mediated Solubilization
-
Prepare stock solutions of different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) in your assay buffer.
-
Add your compound to the cyclodextrin solutions at various concentrations.
-
Equilibrate the mixtures as described in the pH-dependent solubility protocol.
-
Determine the concentration of the dissolved compound in the supernatant.
Q7: Can surfactants be used to enhance the solubility of my compound in an assay?
A: Yes, surfactants can be effective solubilizing agents.[15][16] Above their critical micelle concentration (CMC), surfactant molecules self-assemble into micelles.[17] The hydrophobic core of these micelles can entrap your poorly soluble compound, thereby increasing its apparent solubility in the aqueous medium.[18]
Considerations for Surfactant Use:
-
Toxicity: Surfactants can be toxic to cells, so it is essential to determine the non-toxic concentration range for your specific assay.[19]
-
Interference: Surfactants can interfere with assay components or readouts. Appropriate controls are necessary to rule out any such effects.
Data Summary: Comparison of Solubilization Strategies
| Strategy | Advantages | Disadvantages |
| pH Adjustment | Simple, cost-effective. | May not be compatible with all assays (e.g., those sensitive to pH changes). |
| Co-solvents (e.g., DMSO) | Effective for many compounds. | Can be toxic to cells at higher concentrations.[6] |
| Cyclodextrins | Generally low toxicity, can improve stability.[11][13] | May not be effective for all compounds, potential for interactions with other assay components. |
| Surfactants | Can significantly increase solubility.[15][20] | Potential for cytotoxicity and assay interference.[19] |
IV. Visualizing the Troubleshooting Workflow
To aid in the decision-making process for addressing solubility issues, the following workflow diagram is provided.
Caption: A decision tree for addressing compound precipitation in assays.
V. Conclusion
Overcoming the poor solubility of this compound requires a systematic and multi-faceted approach. By carefully optimizing stock solution preparation, leveraging the compound's chemical properties through pH adjustment, and judiciously employing solubilizing agents like cyclodextrins and surfactants, researchers can achieve reliable and reproducible results in their assays. Always validate any new formulation for compatibility with your specific experimental system.
VI. References
-
Jadhav, P., et al. (2018). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Pharmaceutical and Biological Sciences.
-
Crini, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
-
Patel, M., et al. (2024). Enhancing solubility and stability of poorly soluble drugs. Journal of Pharmaceutical Research.
-
Loftsson, T., & Brewster, M. E. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.
-
Barman, S., et al. (2014). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Chemical & Engineering Data.
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology.
-
Clark, J. (2016). Solubility and pH of amines. Chemguide.
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
-
Kumar, S., & Singh, S. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals.
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
-
Singh, S. K., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Life Science and Pharma Research.
-
Lee, H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria.
-
Thong, N. Q., et al. (2021). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biotropia.
-
BenchChem. (2025). Overcoming poor solubility of tetrazoloquinoline derivatives in biological assays. BenchChem.
-
ChemGulf. (2025). How do amines and amides affect the pH of a solution?. ChemGulf Blog.
-
Strickley, R. G. (2004). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmaceutical Research.
-
Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research.
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.
-
Asghar, S., et al. (2023). Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations. Molecules.
-
Li, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
-
Singh, S. K., et al. (2020). Solubility enhancement of drugs with aid of surfactants. International Journal of Lifescience and Pharma Research.
-
Kim, J. E., et al. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Food Science and Biotechnology.
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Asian Journal of Pharmaceutical Technology & Innovation.
-
Santa Cruz Biotechnology. (n.d.). [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]-methanamine. SCBT.
-
PubChem. (n.d.). [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol. PubChem.
-
LibreTexts Chemistry. (2023). Advanced Properties of Amines. LibreTexts.
-
askIITians. (2025). How does pH affect solubility?. askIITians.
-
PubChem. (n.d.). (2R,3R)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol. PubChem.
-
BenchChem. (2025). Overcoming low solubility of triazole derivatives in organic synthesis. BenchChem.
-
BenchChem. (2025). troubleshooting poor biological activity in triazole derivatives. BenchChem.
-
Zhang, H., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology.
-
PubChem. (n.d.). 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol. PubChem.
-
PubChem. (n.d.). 1-(4-Chloro-phenyl)-4,4-dimethyl-2-[11][12][14]triazol-1-yl-pentan-3-one. PubChem.
-
Echemi. (n.d.). [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol Safety Data Sheets. Echemi.
-
Bui, T., et al. (2022). Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. Molecules.
-
Wang, X., et al. (2019). Recent Researches in Triazole Compounds as Medicinal Drugs. Current Medicinal Chemistry.
-
Liu, J., et al. (2021). N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway. Frontiers in Pharmacology.
-
PubChem. (n.d.). 1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol;(E)-hex-3-enoic acid. PubChem.
-
Sigma-Aldrich. (n.d.). 1-(4-CL-PH)-2-((5-(3-CHLOROPHENYL)-4-PH-4H-1,2,4-TRIAZOL-3-YL)SULFANYL)ETHANONE. Sigma-Aldrich.
Sources
- 1. scbt.com [scbt.com]
- 2. issr.edu.kh [issr.edu.kh]
- 3. How do amines and amides affect the pH of a solution? - Blog [chemgulf.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 8. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. How does pH affect solubility? - askIITians [askiitians.com]
- 11. mdpi.com [mdpi.com]
- 12. humapub.com [humapub.com]
- 13. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 14. ovid.com [ovid.com]
- 15. researchgate.net [researchgate.net]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. asianpharmtech.com [asianpharmtech.com]
- 19. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine Derivatives
Welcome to the technical support center for the analysis of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of interpreting the NMR spectra of this important class of compounds. Here, we provide a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experimental work.
Section 1: Understanding the Basic ¹H and ¹³C NMR Spectra
FAQ 1: What are the expected chemical shifts and splitting patterns in the ¹H NMR spectrum of the core this compound structure?
Answer:
The ¹H NMR spectrum of this compound is expected to show distinct signals for the triazole proton, the aromatic protons of the chlorophenyl ring, the methylene protons of the methanamine group, and the amine protons.
-
Triazole Proton (H-5): This proton is a singlet and is expected to appear in the downfield region, typically between δ 8.0 and 8.5 ppm . Its deshielded nature is due to the aromaticity of the triazole ring and the electron-withdrawing effect of the adjacent nitrogen atoms.
-
4-Chlorophenyl Protons: The para-substituted chlorophenyl group will exhibit a characteristic AA'BB' system, which often appears as two distinct doublets.
-
Protons ortho to the triazole ring (H-2' and H-6'): These protons are expected to be more deshielded due to the anisotropic effect of the triazole ring and will likely appear as a doublet around δ 7.7-7.9 ppm .
-
Protons meta to the triazole ring (H-3' and H-5'): These protons will appear as a doublet further upfield, typically in the range of δ 7.5-7.7 ppm . The coupling constant (J) for both doublets should be in the range of 8-9 Hz.
-
-
Methylene Protons (-CH₂-NH₂): These protons will appear as a singlet, integrating to 2H, typically in the range of δ 3.9-4.2 ppm . The electronegativity of the adjacent nitrogen atom causes this downfield shift.
-
Amine Protons (-NH₂): The chemical shift of the amine protons is highly variable and depends on the solvent, concentration, and temperature. They often appear as a broad singlet and can range from δ 1.5 to 3.5 ppm . In many cases, these protons may exchange with residual water in the solvent, leading to a very broad signal or no observable signal at all.
Expected ¹H NMR Data Summary:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Triazole H-5 | 8.0 - 8.5 | s | 1H |
| Chlorophenyl H-2', H-6' | 7.7 - 7.9 | d | 2H |
| Chlorophenyl H-3', H-5' | 7.5 - 7.7 | d | 2H |
| Methylene (-CH₂) | 3.9 - 4.2 | s | 2H |
| Amine (-NH₂) | 1.5 - 3.5 | br s | 2H |
FAQ 2: What are the expected chemical shifts in the ¹³C NMR spectrum of the core structure?
Answer:
The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton. Based on the data for the benzyl analogue, the following are the expected chemical shifts for the core structure.[1]
-
Triazole Carbons:
-
C-4: This carbon, bearing the methanamine substituent, is expected to be in the range of δ 145-148 ppm .
-
C-5: This carbon, attached to the triazole proton, will likely appear around δ 120-125 ppm .
-
-
4-Chlorophenyl Carbons:
-
C-1' (ipso-carbon attached to the triazole): This quaternary carbon is expected around δ 135-137 ppm .
-
C-4' (ipso-carbon attached to chlorine): This quaternary carbon will be in the range of δ 133-135 ppm .
-
C-2' and C-6': These carbons will likely resonate around δ 129-131 ppm .
-
C-3' and C-5': These carbons are expected to be in the region of δ 120-122 ppm .
-
-
Methylene Carbon (-CH₂-NH₂): This carbon is expected to appear in the range of δ 35-40 ppm .
Expected ¹³C NMR Data Summary:
| Carbon | Expected Chemical Shift (ppm) |
| Triazole C-4 | 145 - 148 |
| Triazole C-5 | 120 - 125 |
| Chlorophenyl C-1' | 135 - 137 |
| Chlorophenyl C-4' | 133 - 135 |
| Chlorophenyl C-2', C-6' | 129 - 131 |
| Chlorophenyl C-3', C-5' | 120 - 122 |
| Methylene (-CH₂) | 35 - 40 |
Section 2: Troubleshooting Common Spectral Issues
This section addresses common problems encountered during the NMR analysis of this compound derivatives.
Problem 1: I see an extra singlet in the aromatic region (δ 7.5-8.5 ppm) of my ¹H NMR spectrum. What could it be?
Answer:
An extra singlet in this region is a strong indicator of the presence of the 1,5-disubstituted regioisomer . The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is highly regioselective for the 1,4-isomer; however, under certain conditions, a small amount of the 1,5-isomer can be formed.
Causality: The formation of the 1,5-isomer can be promoted by factors such as the choice of copper source, ligands, and reaction temperature. In some cases, thermal, uncatalyzed cycloaddition can occur, which often leads to a mixture of regioisomers.
Troubleshooting Protocol:
-
Re-examine the integration: Carefully integrate the triazole proton signals of both the major 1,4-isomer and the suspected 1,5-isomer to determine the isomeric ratio.
-
Perform a 2D HMBC experiment: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most definitive way to confirm the regiochemistry.
-
For the 1,4-isomer: You will observe a correlation between the methylene protons (-CH₂) and the C-4 and C-5 carbons of the triazole ring. Crucially, there will be a correlation between the protons on the chlorophenyl ring (H-2' and H-6') and the C-5 carbon of the triazole ring.
-
For the 1,5-isomer: You will observe a correlation between the methylene protons (-CH₂) and the C-5 carbon, but not the C-4 carbon. The key diagnostic correlation will be between the chlorophenyl protons (H-2' and H-6') and the C-4 carbon of the triazole ring.
-
DOT Diagram: Differentiating 1,4- and 1,5-Isomers with HMBC
Caption: Workflow for troubleshooting broad NMR signals.
Experimental Protocols:
-
Concentration Study: Prepare a series of samples at different concentrations (e.g., 10 mg/mL, 5 mg/mL, 1 mg/mL) in the same deuterated solvent and acquire ¹H NMR spectra. If aggregation is the issue, the peaks should become sharper upon dilution.
-
Variable Temperature (VT) NMR: Acquire ¹H NMR spectra at different temperatures (e.g., 25 °C, 50 °C, 75 °C). If slow chemical exchange is occurring, you may observe coalescence of the broad peaks into sharper signals at higher temperatures.
Problem 3: The chemical shift of my amine proton (-NH₂) is different from what I expected, or I don't see it at all.
Answer:
The chemical shift of amine protons is highly sensitive to the experimental conditions. Its position can vary significantly, and it may be broadened to the point of being indistinguishable from the baseline.
Causality:
-
Solvent Effects: In protic solvents like DMSO-d₆ or CD₃OD, the amine protons will undergo rapid exchange with the solvent's deuterium atoms, leading to very broad or absent signals. In aprotic solvents like CDCl₃, the signal is more likely to be observed but can still be broad due to hydrogen bonding.
-
pH Effects: The protonation state of the amine group dramatically affects its chemical shift. Traces of acid in the NMR solvent (e.g., CDCl₃ can contain trace DCl) can protonate the amine, shifting the signal downfield and potentially leading to coupling with the adjacent methylene protons. Conversely, in the presence of a base, the proton exchange rate may increase, causing broadening.
-
Concentration: At higher concentrations, intermolecular hydrogen bonding can cause the amine proton signal to shift downfield.
Troubleshooting Protocol:
-
D₂O Shake: To confirm the identity of an amine proton signal, add a drop of D₂O to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. If the signal is due to an exchangeable proton (like -NH₂), it will disappear or significantly decrease in intensity.
-
Solvent Titration: If you suspect pH effects are at play, you can try acquiring the spectrum in a different solvent. For example, if you are using CDCl₃, try DMSO-d₆. The use of buffered NMR solvents is also an option for controlling pH.
Problem 4: I've derivatized the methanamine group (e.g., to form an amide). How will this affect the NMR spectrum?
Answer:
Derivatization of the methanamine will cause significant and predictable changes in the NMR spectrum, particularly for the methylene and newly introduced protons.
-
Amide Formation (e.g., N-acetylation):
-
Methylene Protons (-CH₂-NHCOR): The methylene signal will shift downfield to approximately δ 4.5-4.8 ppm due to the increased electron-withdrawing effect of the amide carbonyl group. It will now likely appear as a doublet due to coupling with the amide proton.
-
Amide Proton (-NH-): An amide proton signal will appear, typically as a triplet, in the downfield region of δ 8.0-9.0 ppm . Its coupling to the methylene protons will result in a triplet multiplicity.
-
New Substituent Protons: You will also see new signals corresponding to the protons of the acyl group (e.g., a singlet around δ 2.0 ppm for an acetyl group).
-
-
Restricted Rotation: The C-N bond of an amide has partial double-bond character, which can lead to restricted rotation. At room temperature, this can sometimes result in two distinct sets of signals (rotamers) for the protons near the amide bond. A variable temperature NMR experiment can help confirm this; as the temperature is increased, the two sets of signals will broaden, coalesce, and eventually sharpen into a single set of averaged signals.
Section 3: References
-
Supplementary Information for a study on 1-benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole. The Royal Society of Chemistry. Available at: [Link]
-
Wishart, D. S. (2008). Internal pH indicators for biomolecular NMR. Journal of biomolecular NMR, 41(1), 5–7. Available at: [Link]
Sources
Technical Support Center: Scale-Up Synthesis of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Welcome to the dedicated technical support guide for the synthesis of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important triazole intermediate. We will delve into the mechanistic underpinnings of the synthetic sequence, offering field-tested solutions to common problems.
Synthetic Overview & Core Strategy
The most prevalent and scalable route to this compound involves a three-stage process. This strategy leverages the robustness of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry"[1][2][3].
-
Stage 1: Aryl Azide Formation: Synthesis of 1-azido-4-chlorobenzene from 4-chloroaniline.
-
Stage 2: CuAAC Reaction: Regioselective cycloaddition of the aryl azide with a suitable three-carbon (C3) alkyne synthon.
-
Stage 3: Functional Group Transformation: Conversion of the C4-substituent on the triazole ring to the target methanamine group.
The specific choice of the C3 alkyne in Stage 2 dictates the reaction required in Stage 3. For scalability and commercial availability, propargylamine is often used, which would form the target molecule directly. However, protecting group strategies or reduction of a related functional group (like a nitrile or azide) are common alternatives to improve handling and purification.
Caption: General workflow for the synthesis of the target amine.
Troubleshooting Guide & FAQs
This section addresses specific, frequently encountered issues in a question-and-answer format.
Stage 1: Synthesis of 1-Azido-4-chlorobenzene
Question 1: My yield of 1-azido-4-chlorobenzene is low, and the product is impure. What are the critical parameters for the diazotization-azidation sequence?
Probable Cause & Solution: The diazotization of 4-chloroaniline and subsequent reaction with sodium azide is highly sensitive to temperature and the rate of addition.[4][5]
-
Causality: The intermediate diazonium salt is unstable at elevated temperatures and can decompose, leading to side products and reduced yield. The reaction of the diazonium salt with sodium azide is exothermic and produces nitrogen gas; rapid addition can lead to uncontrolled temperature spikes and foaming.
-
Recommended Protocol:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the diazotization (addition of sodium nitrite) and azidation (addition of sodium azide) steps. Use an ice/salt bath for larger scales.
-
Slow, Sub-surface Addition: Add the aqueous solution of sodium nitrite slowly below the surface of the acidic aniline suspension to ensure immediate reaction and prevent localized concentration buildup. The same applies to the subsequent addition of sodium azide.
-
Monitor for Completion: Use starch-iodide paper to test for the presence of excess nitrous acid after the nitrite addition is complete. A positive test (blue-black color) indicates completion. Quench any excess nitrous acid with a small amount of sulfamic acid before adding sodium azide.
-
FAQ 1: What are the primary safety concerns when working with 1-azido-4-chlorobenzene?
Answer: Organic azides are potentially explosive and must be handled with extreme caution.[6][7][8] Key safety protocols include:
-
Energy Input: Avoid heat, shock, friction, and light. Organic azides can decompose violently.[7]
-
Solvent Choice: Never use chlorinated solvents like dichloromethane or chloroform, as they can form highly unstable diazidomethane and triazidomethane.[6][8]
-
Handling: Use plastic or ceramic spatulas instead of metal ones to avoid the formation of sensitive heavy metal azides.[7][9]
-
Purification: Do not distill organic azides. Purification should be limited to extraction, precipitation, and careful column chromatography if necessary.[6]
-
Storage: Store synthesized azides in solution if possible, below room temperature, and protected from light.[7][10] The "Rule of Six" suggests that having at least six carbon atoms per energetic group (like azide) provides a degree of stability.[7] 1-Azido-4-chlorobenzene (C6H4ClN3) meets this criterion but should still be treated as potentially hazardous.
Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Question 2: The CuAAC reaction is sluggish, or I see significant formation of homocoupled alkyne (Glaser coupling) byproducts. How can I optimize the catalytic system?
Probable Cause & Solution: This issue typically points to problems with the Cu(I) catalyst's concentration, stability, or the presence of oxygen.
-
Causality: The active catalyst is Cu(I).[1] In the presence of oxygen, Cu(I) is readily oxidized to the inactive Cu(II) state. This oxidation also promotes the undesired oxidative homocoupling of the terminal alkyne. While Cu(II) salts (like CuSO₄) are often used as the precursor, they require an in situ reducing agent to generate the active Cu(I) species.[1]
-
Recommended Solutions:
-
In Situ Reduction: The most common and robust method is using a Cu(II) source (e.g., CuSO₄·5H₂O) with a stoichiometric excess of a reducing agent, typically sodium ascorbate.[1][3] This continuously regenerates the active Cu(I) catalyst and scavenges oxygen.
-
Use of Ligands: Ligands can stabilize the Cu(I) oxidation state, prevent disproportionation, and accelerate the catalytic cycle. Tris-(benzyltriazolylmethyl)amine (TBTA) is a widely used ligand for this purpose.
-
Degassing: For sensitive or large-scale reactions, deoxygenating the solvent and reaction mixture by sparging with nitrogen or argon prior to adding the copper catalyst can significantly reduce side reactions.
-
FAQ 2: My reaction gives a mixture of 1,4- and 1,5-regioisomers. I thought the copper-catalyzed reaction was specific?
Answer: The hallmark of the CuAAC reaction is its exceptional regioselectivity for the 1,4-disubstituted product.[1][2] Formation of the 1,5-isomer suggests one of two things:
-
A Competing Thermal Reaction: If the reaction is run at high temperatures for extended periods without an effective catalyst, the uncatalyzed Huisgen 1,3-dipolar cycloaddition can occur, which typically yields a mixture of both regioisomers.
-
Alternative Catalysis: Certain ruthenium catalysts are known to selectively produce the 1,5-regioisomer.[11] If your starting materials or equipment are contaminated with other metals, unexpected regioselectivity could result, though this is rare.
The solution is to ensure an active copper catalyst is present and to use the mildest conditions possible (often room temperature is sufficient).
Sources
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. benchchem.com [benchchem.com]
- 6. ucd.ie [ucd.ie]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. uvic.ca [uvic.ca]
- 10. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. pubs.acs.org [pubs.acs.org]
avoiding impurities in the preparation of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Welcome to the technical support center for the synthesis of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into navigating the common challenges and optimizing the experimental outcomes for this specific synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
The target compound is a classic example of a molecule prepared via "click chemistry," a powerful class of reactions that are rapid, efficient, and highly selective.[1] However, even with robust methodologies like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the path to a pure product can be compromised by subtle side reactions and impurities. This guide provides a structured approach to identifying, troubleshooting, and preventing these issues.
Overview of the Synthetic Pathway
The most reliable and common route to the target amine involves a two-step process starting from 1-azido-4-chlorobenzene and 3-azidoprop-1-yne. The first step is the formation of the 1,2,3-triazole ring via CuAAC, followed by the selective reduction of the azidomethyl group to the primary amine.
Caption: General synthetic route to the target compound.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific issues that may arise during the synthesis, providing probable causes and actionable solutions.
Part 1: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Step
Question 1: My CuAAC reaction is sluggish or has stalled. TLC/LC-MS analysis shows a large amount of unreacted 1-azido-4-chlorobenzene and/or the alkyne starting material. What's wrong?
Answer: This is the most common issue in CuAAC reactions and almost always points to problems with the copper(I) catalyst.
-
Probable Cause 1: Catalyst Oxidation. The active catalyst is the Cu(I) oxidation state. It is readily oxidized to the inactive Cu(II) state by dissolved oxygen in the reaction solvent.[2]
-
Solution: Ensure your solvents are thoroughly degassed before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions. Always run the reaction under a positive pressure of an inert atmosphere.
-
-
Probable Cause 2: Insufficient Reducing Agent. When generating Cu(I) in situ from a Cu(II) salt (like CuSO₄), a reducing agent such as sodium ascorbate is used. An insufficient amount will result in incomplete conversion of Cu(II) to Cu(I).
-
Solution: Use at least two equivalents of sodium ascorbate for every one equivalent of the Cu(II) salt. It is often beneficial to use a slight excess (e.g., 5-10 mol%) of the entire catalyst system.
-
-
Probable Cause 3: Inhibitory Buffer or Solvent Components. While not common for this specific synthesis, be aware that components with strong chelating properties (like Tris buffer) can bind to the copper and inhibit catalysis.[2]
-
Solution: Use non-coordinating solvents and buffers. A mixture of t-butanol and water is a standard and effective solvent system for this reaction.
-
-
Probable Cause 4: Poor Ligand Choice. While this reaction can proceed without a ligand, accelerating ligands are crucial for stabilizing the Cu(I) state and increasing the reaction rate.[3]
-
Solution: The use of a ligand like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended to protect the catalyst and accelerate the reaction.
-
| Component | Recommended Reagents & Conditions | Rationale |
| Cu(I) Source | CuSO₄·5H₂O (5 mol%) + Sodium Ascorbate (10 mol%) | In situ generation of Cu(I) is convenient and reliable. |
| Ligand | THPTA or TBTA (5-6 mol%) | Stabilizes the Cu(I) oxidation state and accelerates the reaction.[3] |
| Solvent | Degassed t-BuOH/H₂O (1:1 mixture) | Provides good solubility for both organic and inorganic reagents. |
| Atmosphere | Nitrogen or Argon | Prevents oxidation of the active Cu(I) catalyst. |
Question 2: I've isolated a major byproduct with a molecular weight corresponding to a dimer of my alkyne starting material. What is this impurity and how can I prevent it?
Answer: You are likely observing the result of oxidative alkyne homocoupling, also known as Glaser coupling. This is a well-known side reaction in CuAAC chemistry where two terminal alkyne molecules couple to form a 1,3-diyne.
Caption: Desired reaction versus the Glaser coupling side reaction.
-
Causality: This side reaction is promoted by the presence of oxygen and high concentrations of the copper catalyst and the alkyne.
-
Prevention Strategies:
-
Strictly Anaerobic Conditions: As with preventing general catalyst deactivation, ensure your reaction is free of oxygen.
-
Control Reagent Stoichiometry: Use a slight excess of the azide component (e.g., 1.1 equivalents of 1-azido-4-chlorobenzene) relative to the alkyne. This ensures that any activated alkyne is more likely to react with the azide than with another alkyne molecule.
-
Slow Addition: If the problem persists, add the alkyne starting material slowly to the reaction mixture over a period of time (e.g., 1 hour) using a syringe pump. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction.
-
Part 2: The Reduction Step
Question 3: My final reduction of the azidomethyl group is incomplete. How can I ensure full conversion to the amine?
Answer: Incomplete reduction leaves the azidomethyl triazole intermediate, which can be difficult to separate from the more polar amine product. The choice of reduction method and optimization of its conditions are key.
-
Method 1: Staudinger Reduction (PPh₃ followed by H₂O)
-
Mechanism: The azide reacts with triphenylphosphine (PPh₃) to form an aza-ylide intermediate, which is then hydrolyzed with water to yield the amine and triphenylphosphine oxide (TPPO).
-
Troubleshooting:
-
Stoichiometry: Ensure at least 1.1 to 1.2 equivalents of PPh₃ are used.
-
Reaction Time: The initial formation of the aza-ylide is usually rapid (monitor by TLC for consumption of the azide). The subsequent hydrolysis can be slower; ensure sufficient water is present and allow adequate time (can be several hours). Gentle heating (40-50 °C) can facilitate the hydrolysis step.
-
Purification: The main byproduct, TPPO, can sometimes be challenging to remove. It can often be crystallized out from a nonpolar solvent (like diethyl ether or hexanes) or removed via chromatography.
-
-
-
Method 2: Catalytic Hydrogenation (H₂/Pd-C)
-
Mechanism: The azide is reduced by hydrogen gas on the surface of a palladium-on-carbon catalyst.
-
Troubleshooting:
-
Catalyst Activity: Ensure the Pd/C catalyst is fresh and active. Use a sufficient loading, typically 5-10 wt% of the substrate.
-
Hydrogen Pressure: While often effective at atmospheric pressure (using a balloon of H₂), some reductions may require higher pressures in a dedicated hydrogenation apparatus (e.g., 50 psi).
-
Solvent Choice: Methanol or ethanol are excellent solvent choices. Ensure the starting material is fully dissolved.
-
-
Question 4: I've successfully reduced the azide, but my mass spec shows a byproduct where the chlorine on the phenyl ring has been replaced by hydrogen. What happened?
Answer: This is a classic case of catalytic hydrodehalogenation. Palladium catalysts, particularly Pd/C, are known to reduce aryl chlorides, bromides, and iodides under hydrogenation conditions.
-
Causality: The C-Cl bond is being reductively cleaved on the catalyst surface. This is more likely to occur under harsh conditions (high pressure, high temperature, prolonged reaction times).
-
Prevention Strategies:
-
Milder Conditions: First, try running the hydrogenation at atmospheric pressure and room temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Alternative Catalyst: If dehalogenation persists, switch to a less reactive catalyst. Platinum(IV) oxide (PtO₂, Adams' catalyst) is often less prone to causing dehalogenation than Pd/C.
-
Switch Reduction Method: The most robust solution is to avoid catalytic hydrogenation altogether. The Staudinger reduction is an excellent alternative as it is highly selective for the azide and will not affect the aryl chloride.
-
Frequently Asked Questions (FAQs)
-
FAQ 1: What are the best analytical techniques to monitor the reaction and identify impurities?
-
Thin-Layer Chromatography (TLC): The best tool for real-time reaction monitoring. The starting azide and alkyne will be relatively nonpolar, the triazole intermediate will be of intermediate polarity, and the final amine product will be very polar (often streaking on the baseline without a basic modifier in the eluent).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying starting materials, the desired product, and any byproducts by their molecular weight. This is the best way to confirm the presence of homocoupled diynes or dehalogenated products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is critical for structural confirmation. The triazole proton typically appears as a sharp singlet between 7.5 and 8.5 ppm. The appearance of the -CH₂-NH₂ signal (and disappearance of the -CH₂-N₃ signal) confirms the success of the reduction step.
-
-
FAQ 2: Are there specific safety precautions for handling the azide intermediates?
-
Yes, absolutely. Organic azides are potentially explosive, especially those with a high nitrogen-to-carbon ratio. While the aryl azide (1-azido-4-chlorobenzene) is relatively stable, the propargyl azide is more hazardous.
-
Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Never heat organic azides to high temperatures, especially neat. Avoid distillation if possible.
-
Avoid contact with heavy metals (other than the copper catalyst), strong acids, and friction or shock.
-
Always work behind a blast shield, especially when working on a scale larger than a few millimoles.
-
-
-
FAQ 3: How should I purify the final amine product?
-
Free amines are basic and often interact strongly with the acidic silica gel used in standard column chromatography, leading to poor separation and low recovery.
-
Option 1 (Modified Chromatography): Add a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine or a gradient containing methanol with 1% ammonium hydroxide. This will protonate the silica surface and allow the amine to elute cleanly.
-
Option 2 (Acid-Base Extraction): Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with aqueous acid (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities (like TPPO) in the organic layer. Then, basify the aqueous layer with NaOH and re-extract the pure free amine back into an organic solvent.
-
Option 3 (Crystallization): Convert the amine to its hydrochloride salt by treating a solution of the amine (e.g., in ether or methanol) with HCl (either as a gas or a solution in dioxane). The resulting salt is often a stable, crystalline solid that can be purified by recrystallization.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-(Azidomethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole
-
To a round-bottom flask, add 1-azido-4-chlorobenzene (1.0 eq), 3-azidoprop-1-yne (1.05 eq), and a 1:1 mixture of t-butanol and water.
-
Degas the mixture by bubbling argon through the solution for 20 minutes.
-
In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.10 eq) in a minimum amount of water.
-
Add the catalyst solution to the reaction mixture.
-
Stir the reaction vigorously at room temperature under an argon atmosphere.
-
Monitor the reaction progress by TLC until the starting azide is consumed (typically 2-4 hours).
-
Upon completion, add water and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or used directly in the next step if sufficiently pure.
Protocol 2: Staudinger Reduction to this compound
-
Dissolve the crude 4-(azidomethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole (1.0 eq) in tetrahydrofuran (THF).
-
Add triphenylphosphine (1.1 eq) portion-wise. Stir at room temperature for 1-2 hours (monitor by TLC for the disappearance of the azide).
-
Add water (5-10 eq) to the reaction mixture.
-
Heat the mixture to 50 °C and stir for 3-6 hours, or until the hydrolysis of the intermediate is complete (monitor by LC-MS).
-
Remove the THF under reduced pressure.
-
Perform an acid-base extraction as described in FAQ 3 to isolate the pure amine from the triphenylphosphine oxide byproduct.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565-598. Available at: [Link]
-
ResearchGate. (n.d.). Side reactions of macromonomers under CuAAC condition. Retrieved from [Link]
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Pharmaceutical Research, 25(10), 2216-2230. Available at: [Link]
-
PubChem. (n.d.). [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 1-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
Sources
Validation & Comparative
Comparative Analysis of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine and Other Triazole Derivatives: A Guide for Drug Discovery Professionals
The 1,2,3-triazole scaffold has emerged as a cornerstone in modern medicinal chemistry, largely due to the advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), popularly known as "click chemistry".[1] This reaction's efficiency, regioselectivity, and biocompatibility have enabled the rapid synthesis of diverse molecular libraries.[1][2] The resulting 1,4-disubstituted 1,2,3-triazole ring is not merely a passive linker; its unique electronic properties, including the ability to form hydrogen bonds and dipole interactions, allow it to actively engage with biological targets, making it a valuable pharmacophore in the design of novel therapeutic agents.[1][3]
This guide provides a comparative analysis of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine, a representative 1,4-disubstituted 1,2,3-triazole, with other structurally related triazole derivatives. We will explore the synthesis, structure-activity relationships (SAR), and biological activities of these compounds, with a focus on their potential as anticancer and antimicrobial agents. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of compounds and to facilitate the design of new, more potent therapeutic agents.
The Synthetic Versatility of 1,2,3-Triazoles via Click Chemistry
The synthesis of 1,4-disubstituted 1,2,3-triazoles, including the parent structure of our target compound, is most efficiently achieved through the CuAAC reaction. This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species. The key advantage of this method is its high regioselectivity, exclusively yielding the 1,4-disubstituted isomer. The reaction is robust, tolerates a wide range of functional groups, and can be performed under mild, often aqueous, conditions.[4][5]
Below is a general workflow for the synthesis of 1,4-disubstituted 1,2,3-triazoles.
Caption: General workflow for the synthesis of 1,4-disubstituted 1,2,3-triazoles.
Comparative Biological Activities of Triazole Derivatives
Triazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[6][7] The specific activity is highly dependent on the nature and position of the substituents on the triazole ring.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of 1,2,3- and 1,2,4-triazole derivatives against various cancer cell lines.[8][9][10] The presence of a halogenated phenyl ring, such as the 4-chlorophenyl group in our target compound, is a common feature in many bioactive triazoles.
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring at the N1 position of the triazole are critical for activity. Electron-withdrawing groups, such as chlorine or fluorine, often enhance anticancer potency.[11]
-
Substitution at the C4 Position: The substituent at the C4 position of the 1,2,3-triazole ring plays a crucial role in modulating biological activity. The aminomethyl group in our target compound provides a basic center that can interact with acidic residues in biological targets. Other modifications at this position, such as the introduction of chalcone, indole, or coumarin moieties, have been shown to yield potent anticancer agents.[12]
-
Isomeric Form: Both 1,2,3- and 1,2,4-triazole isomers have demonstrated significant anticancer properties. The specific isomer can influence the compound's three-dimensional structure and its ability to bind to specific biological targets.[3][8]
Table 1: Comparative Anticancer Activity of Selected Triazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,3-Triazole-containing chalcones | A549 (Lung) | 8.67 - 11.62 | [12] |
| 1,2,3-Triazole-containing coumarins | A549 (Lung) | 2.97 - 4.78 | [12] |
| 1,2,3-Triazole-phosphonate derivative | HT-1080 (Fibrosarcoma) | 15.13 | [8] |
| 1-(3-chloro-4-fluorophenyl)-6-fluoro-1H-naphtho[2,3-d][13][14]triazole-4,9-dione | (IDO1 enzyme inhibition) | 0.005 | [11] |
| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | A549 (Lung) | 1.09 | |
| Thymo-1,2,3-triazole hybrid | MCF-7 (Breast) | 6.17 | [10] |
Mechanism of Action:
The anticancer mechanisms of triazole derivatives are diverse and often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[12] Some derivatives have been shown to inhibit specific enzymes crucial for cancer cell survival and proliferation, such as tubulin polymerization and indoleamine 2,3-dioxygenase 1 (IDO1).[11][15]
Caption: Simplified mechanism of anticancer action for some triazole derivatives.
Antimicrobial Activity
Triazole derivatives, particularly those belonging to the 1,2,4-triazole class, are well-established antimicrobial agents.[13][14][16] The 1,2,3-triazole scaffold has also been explored for its antimicrobial potential, with promising results against a range of bacterial and fungal pathogens.[13][14]
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
-
Halogen Substitution: Similar to anticancer activity, the presence of halogens on the phenyl ring often correlates with enhanced antimicrobial potency.[17]
-
Lipophilicity: The overall lipophilicity of the molecule can influence its ability to penetrate microbial cell membranes. The introduction of long alkyl chains or other lipophilic groups can modulate this property.[4]
-
Specific Pharmacophores: The incorporation of other known antimicrobial pharmacophores, such as coumarins or quinolones, into the triazole structure can lead to synergistic effects and broader-spectrum activity.[3][17]
Table 2: Comparative Antimicrobial Activity of Selected Triazole Derivatives
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 1,2,3-Triazole-coumarin conjugates | Enterococcus faecalis | 12.5 - 50 | [3] |
| Clinafloxacin-1,2,4-triazole hybrids | Staphylococcus aureus (MRSA) | 0.25 - 1 | [17] |
| 4-Amino-5-aryl-1,2,4-triazole-3-thiones | Various bacteria | Good to moderate activity | [18] |
| 4-Amino-1,2,4-triazole derivatives | Various bacteria & fungi | Good activity | [19] |
| 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives | Bacillus subtilis | 31.25 | [20] |
Experimental Protocols
To facilitate further research and validation, detailed protocols for the synthesis and biological evaluation of triazole derivatives are provided below.
Synthesis of 1,4-Disubstituted 1,2,3-Triazoles (General CuAAC Protocol)
This protocol is a representative example for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[21]
Materials:
-
Aryl azide (1.0 eq)
-
Terminal alkyne (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (5 mol%)
-
Sodium ascorbate (15 mol%)
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Ethyl acetate
-
Silica gel
-
Celite
Procedure:
-
In a reaction vial, dissolve the aryl azide and terminal alkyne in a 1:1 mixture of t-BuOH and water.
-
Add copper(II) sulfate pentahydrate and sodium ascorbate to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 1-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of silica gel and Celite.
-
Wash the filter cake with additional ethyl acetate.
-
Combine the organic filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][6][16]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (triazole derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds (triazole derivatives)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the broth medium.
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate containing the test compounds. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: Determine the MIC as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion and Future Perspectives
The 1,2,3- and 1,2,4-triazole scaffolds represent a privileged class of heterocycles with immense potential in drug discovery. The ease of their synthesis via click chemistry allows for the rapid generation of diverse libraries for biological screening. The comparative analysis presented in this guide highlights the significant anticancer and antimicrobial activities of various triazole derivatives. The structure-activity relationships discussed provide a rational basis for the design of new, more potent, and selective therapeutic agents. Future research should focus on exploring novel substitutions on the triazole ring, investigating their mechanisms of action in greater detail, and optimizing their pharmacokinetic and pharmacodynamic properties for in vivo applications.
References
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). STAR Protocols. [Link]
-
Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. [Link]
-
CyQUANT MTT Cell Viability Assay. (2025). Protocols.io. [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). Institute for Collaborative Biotechnology. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). AcarINDEX. [Link]
-
Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. (n.d.). Journal of the Brazilian Chemical Society. [Link]
-
Drelinkiewicz, D., & Whitby, R. J. (2022). A Practical Flow Synthesis of 1,2,3-Triazoles. ResearchGate. [Link]
-
Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. (2020). ACS Omega. [Link]
-
Bektaş, H., et al. (2010). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules. [Link]
-
Drelinkiewicz, D., & Whitby, R. J. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Advances. [Link]
-
Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. (n.d.). MDPI. [Link]
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). Molecules. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). ScienceDirect. [Link]
-
Li, L., et al. (2020). Discovery and structure-activity relationship studies of 1-aryl-1H-naphtho[2,3-d][1][13][14]triazole-4,9-dione derivatives as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and trytophan 2,3-dioxygenase (TDO). European Journal of Medicinal Chemistry. [Link]
-
Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (n.d.). Zaporozhye Medical Journal. [Link]
-
Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. (2021). Molbank. [Link]
-
Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES Publishing. [Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (n.d.). Frontiers in Pharmacology. [Link]
-
A comprehensive review on triazoles as anticancer agents. (n.d.). DergiPark. [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). National Center for Biotechnology Information. [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2020). Molecules. [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). MDPI. [Link]
-
A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Ouyang, X., et al. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2021). Chemical Methodologies. [Link]
-
1-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine. (n.d.). ChemSynthesis. [Link]
-
Structure-activity relationship and enzyme kinetic studies on 4-aryl-1H-1,2, 3-triazoles as indoleamine 2,3-dioxygenase (IDO) inhibitors. (n.d.). ResearchGate. [Link]
-
A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. (n.d.). ResearchGate. [Link]
-
Biological features of new 1,2,4-triazole derivatives (a literature review). (2022). Zaporozhye Medical Journal. [Link]
-
synthesis of 1,2,4 triazole compounds. (n.d.). ISRES Publishing. [Link]
-
4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (n.d.). PubMed. [Link]
-
Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (n.d.). RSC Medicinal Chemistry. [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. isres.org [isres.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Discovery and structure-activity relationship studies of 1-aryl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione derivatives as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and trytophan 2,3-dioxygenase (TDO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MTT Assay [protocols.io]
- 17. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. globalresearchonline.net [globalresearchonline.net]
- 20. mdpi.com [mdpi.com]
- 21. scielo.br [scielo.br]
A Comparative Guide to Validating the Biological Activity of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine in Breast Cancer Cells
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-cancer properties of the novel compound, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine, specifically within the context of breast cancer. The methodologies outlined herein are designed to be robust and self-validating, offering a clear path from initial viability screening to mechanistic insights, all while benchmarking against a standard chemotherapeutic agent.
Introduction: The Promise of Triazole Derivatives in Oncology
Breast cancer remains a significant global health challenge, with a pressing need for novel therapeutics to overcome drug resistance and improve patient outcomes.[1][2] The 1,2,3-triazole scaffold has emerged as a "privileged moiety" in medicinal chemistry due to its unique chemical properties, including the ability to form hydrogen bonds and its metabolic stability.[1][3] Derivatives of this class have demonstrated a range of biological activities, including the ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest.[1][2][4] This guide focuses on a specific derivative, this compound, outlining a rigorous, multi-faceted approach to characterize its potential as an anti-breast cancer agent.
Our validation strategy is built on a logical progression of experiments, beginning with broad assessments of cytotoxicity and culminating in specific assays to elucidate the compound's mechanism of action. To provide clinically relevant context, the compound's performance will be compared against Doxorubicin, a well-established anthracycline antibiotic used in breast cancer chemotherapy.[5][6][7][8][9]
Experimental Validation Workflow
A systematic approach is crucial for the unambiguous validation of a novel anti-cancer compound. The following workflow is designed to build a comprehensive activity profile for this compound.
Caption: A stepwise experimental workflow for validating the anti-cancer activity of a novel compound.
Part 1: Foundational Cytotoxicity Assessment
The initial and most critical question is whether the compound exhibits cytotoxic or cytostatic effects on breast cancer cells. The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of cells, which serves as an indicator of cell viability.[10]
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7 for ER-positive and MDA-MB-231 for triple-negative subtypes) in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11][12]
-
Compound Treatment: Prepare serial dilutions of this compound and a standard drug (Doxorubicin) in culture medium.[13] Replace the existing medium with the drug-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).[13] Include vehicle-only (e.g., DMSO) controls.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50%.
Comparative Data Presentation
| Compound | Cell Line | IC50 (µM) after 48h |
| This compound | MCF-7 | [Hypothetical Value, e.g., 8.5] |
| MDA-MB-231 | [Hypothetical Value, e.g., 12.2] | |
| Doxorubicin (Reference) | MCF-7 | [Hypothetical Value, e.g., 1.2] |
| MDA-MB-231 | [Hypothetical Value, e.g., 0.8] |
This table presents a template for summarizing the cytotoxicity data. Actual values must be determined experimentally.
Part 2: Elucidating the Mechanism of Cell Death
Once cytotoxicity is established, the next logical step is to determine how the compound is killing the cancer cells. The two primary modes of cell death are apoptosis and necrosis. Apoptosis is a controlled, programmed process that is a desirable outcome for an anti-cancer agent.
Apoptosis vs. Necrosis: A Mechanistic Overview
Caption: Key morphological differences between apoptosis and necrosis.
Detailed Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is the gold standard for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.[14][15] During early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect this event. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[14]
-
Cell Treatment: Culture and treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.[14] Wash the cells with cold PBS.[16][17]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[14][15][17]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[15][16][17]
-
Flow Cytometry Analysis: Analyze the stained cells promptly using a flow cytometer.[14] The results will segregate the cell population into four quadrants:
-
Q1 (Annexin V-/PI-): Live cells
-
Q2 (Annexin V+/PI-): Early apoptotic cells
-
Q3 (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Q4 (Annexin V-/PI+): Necrotic cells
-
Comparative Data Presentation
| Treatment (at IC50) | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | [e.g., ~95%] | [e.g., ~2%] | [e.g., ~3%] |
| This compound | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Doxorubicin | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
Part 3: Investigating Cell Cycle Perturbations
Many anti-cancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Analyzing the cell cycle distribution provides insight into the compound's potential molecular targets.
Detailed Protocol: Cell Cycle Analysis via PI Staining
This method uses propidium iodide (PI) to stain the total DNA content of cells.[18][19] Since the amount of DNA doubles as cells move from the G1 to the G2/M phase, flow cytometry can quantify the proportion of cells in each phase (G0/G1, S, and G2/M).[18]
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1x10^6 cells.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing to prevent clumping.[19][20] Incubate on ice for at least 30 minutes or store at 4°C.[20]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[20]
-
Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).[19][20] The RNase A is crucial to ensure that only DNA is stained, as PI can also bind to double-stranded RNA.[18][19]
-
Incubation: Incubate for 5-10 minutes at room temperature.[20]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, recording at least 10,000 events.[20] The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Comparative Data Presentation
| Treatment (at IC50) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | [e.g., ~60%] | [e.g., ~25%] | [e.g., ~15%] |
| This compound | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Doxorubicin | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
Part 4: Probing Molecular Targets and Functional Outcomes
The final phase of this validation guide involves identifying the molecular players affected by the compound and assessing the impact on key cancer cell behaviors like migration and invasion.
Detailed Protocol: Western Blot Analysis
Western blotting is a powerful technique to detect and quantify specific proteins in a cell lysate.[21][22][23] Based on the apoptosis and cell cycle data, one can hypothesize which protein pathways are involved. For example, if the compound induces apoptosis, one could probe for key apoptotic proteins like cleaved Caspase-3 (an executioner caspase) and Bcl-2 family members (regulators of apoptosis). If G2/M arrest is observed, one might examine the levels of cyclin B1 and CDK1.
-
Protein Extraction: Treat cells with the compound, then lyse them in a specialized buffer containing protease and phosphatase inhibitors to obtain a total protein extract.[24]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[21][22]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[21][23]
-
Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Then, incubate with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.[21]
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[21]
Hypothesized Signaling Pathway
Caption: A hypothetical intrinsic apoptosis pathway potentially activated by the compound.
Detailed Protocol: Transwell Migration & Invasion Assay
A critical hallmark of cancer malignancy is the ability of cells to migrate and invade surrounding tissues. The Transwell or Boyden chamber assay is a widely used in vitro method to quantify these processes.[25][26][27]
-
Chamber Setup: Use a two-chamber system with a porous membrane separating the upper and lower chambers.[26] For an invasion assay, the membrane is coated with a layer of extracellular matrix (ECM) proteins, such as Matrigel, which cells must degrade to pass through.[26]
-
Cell Seeding: Place serum-starved breast cancer cells into the upper chamber.
-
Chemoattractant: Fill the lower chamber with medium containing a chemoattractant, such as fetal bovine serum (FBS), to create a gradient that encourages cell movement.[27]
-
Treatment: The test compound can be added to the upper chamber with the cells to assess its inhibitory effect on migration/invasion.
-
Incubation: Incubate the plate for a period sufficient to allow for cell movement (e.g., 12-48 hours).
-
Analysis: Remove non-migrated cells from the top of the membrane with a cotton swab.[27] Fix and stain the cells that have migrated to the bottom of the membrane.[27]
-
Quantification: Count the stained cells under a microscope in several fields of view to determine the average number of migrated/invaded cells.[26]
Conclusion and Future Directions
This guide provides a foundational, comparative framework for validating the anti-cancer activity of this compound. By systematically assessing its cytotoxicity, mechanism of cell death, impact on the cell cycle, and effect on cell migration, researchers can build a comprehensive profile of the compound's therapeutic potential. Positive and compelling results from this in vitro workflow would provide a strong rationale for advancing the compound to more complex pre-clinical models, such as 3D spheroids and in vivo animal studies, bringing it one step closer to potential clinical application.[28]
References
-
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua. Retrieved from [Link]
-
Bioassays for anticancer activities. (2014). PubMed. Retrieved from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). PMC. Retrieved from [Link]
-
DNA Cell Cycle Analysis with PI. (n.d.). University of Rochester Medical Center. Retrieved from [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. Retrieved from [Link]
-
DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine. Retrieved from [Link]
-
Transwell Cell Migration and Invasion Assay Guide. (n.d.). Corning. Retrieved from [Link]
-
Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. (2019). MDPI. Retrieved from [Link]
-
Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. (2023). Protocols.io. Retrieved from [Link]
-
1,2,3-Triazole Derivatives with Anti-breast Cancer Potential. (2022). ResearchGate. Retrieved from [Link]
-
Deep Dive into the Transwell Migration and Invasion Assay. (2025). CLYTE Technologies. Retrieved from [Link]
-
The Annexin V Apoptosis Assay. (n.d.). University of Massachusetts Chan Medical School. Retrieved from [Link]
-
Transwell In Vitro Cell Migration and Invasion Assays. (2022). PMC. Retrieved from [Link]
-
Assessing Specificity of Anticancer Drugs In Vitro. (2016). PMC. Retrieved from [Link]
-
1,2,3-Triazole Derivatives with Anti-breast Cancer Potential. (2022). PubMed. Retrieved from [Link]
-
Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line. (2020). PMC. Retrieved from [Link]
-
1,2,3-Triazole Derivatives with Anti-breast Cancer Potential. (2022). Bentham Science. Retrieved from [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved from [Link]
-
A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (2015). ResearchGate. Retrieved from [Link]
-
Chemotherapy Drugs and Regimens for Breast Cancer. (2025). Breastcancer.org. Retrieved from [Link]
-
Chemotherapy for breast cancer. (n.d.). Canadian Cancer Society. Retrieved from [Link]
-
Chemotherapy for Breast Cancer. (2021). American Cancer Society. Retrieved from [Link]
-
Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium. Retrieved from [Link]
-
Chemotherapy for Breast Cancer Fact Sheet. (n.d.). Westmead BCI. Retrieved from [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]
-
MTT (Assay protocol). (2023). Protocols.io. Retrieved from [Link]
-
Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay. (2023). Biomedica. Retrieved from [Link]
-
Western Blot: Principles, Procedures, and Clinical Applications. (2025). StatPearls - NCBI. Retrieved from [Link]
-
Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023). Champions Oncology. Retrieved from [Link]
-
Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents. (2019). PMC. Retrieved from [Link]
-
Synthesis and biological evaluation of triazol-4-ylphenyl-bearing histone deacetylase inhibitors as anticancer agents. (2010). PubMed. Retrieved from [Link]
-
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2022). MDPI. Retrieved from [Link]
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2021). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,2,3-Triazole Derivatives with Anti-breast Cancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Breast Cancer Drugs [breastcancertrials.org]
- 6. breastcancer.org [breastcancer.org]
- 7. Chemotherapy for breast cancer | Canadian Cancer Society [cancer.ca]
- 8. Chemotherapy for Breast Cancer | Breast Cancer Treatment | American Cancer Society [cancer.org]
- 9. Chemotherapy for Breast Cancer Fact Sheet | Westmead BCI [bci.org.au]
- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. kumc.edu [kumc.edu]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. vet.cornell.edu [vet.cornell.edu]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. medium.com [medium.com]
- 23. blog.championsoncology.com [blog.championsoncology.com]
- 24. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 26. clyte.tech [clyte.tech]
- 27. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 28. noblelifesci.com [noblelifesci.com]
A Comparative Guide to the Synthesis of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
For researchers and professionals in drug development, the efficient and reliable synthesis of novel chemical entities is paramount. The compound [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine is a valuable building block in medicinal chemistry, with the 1,2,3-triazole core acting as a key pharmacophore in various therapeutic agents. This guide provides an in-depth comparison of two primary synthetic routes to this target molecule, offering insights into the experimental design, mechanistic underpinnings, and practical considerations for each approach.
Introduction to the Target Molecule
The 1,2,3-triazole moiety is a bioisostere for amide bonds, offering improved metabolic stability and the ability to engage in hydrogen bonding and dipole interactions with biological targets.[1] The title compound, featuring a 4-chlorophenyl substituent and a methanamine group, presents a versatile scaffold for further chemical elaboration in drug discovery programs. The choice of synthetic route can significantly impact yield, purity, scalability, and cost-effectiveness. Herein, we compare two robust strategies: a convergent synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a linear approach involving the reduction of a triazole-4-carbonitrile intermediate.
Route 1: Convergent Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This route involves the coupling of two key fragments, 1-azido-4-chlorobenzene and propargylamine, in the final step, which is a hallmark of a convergent synthesis.
Scientific Rationale and Mechanistic Insight
The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) acetylide intermediate. The use of a copper(I) catalyst dramatically accelerates the reaction and ensures the exclusive formation of the 1,4-regioisomer, in contrast to the uncatalyzed Huisgen cycloaddition which yields a mixture of 1,4- and 1,5-isomers.[2] The in-situ reduction of a copper(II) salt, such as CuSO₄, by a reducing agent like sodium ascorbate is a common and practical method to generate the active Cu(I) catalyst.[4][5] The addition of a stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can prevent the disproportionation and oxidation of Cu(I), leading to a more reliable and efficient reaction.[4]
Experimental Workflow
Sources
- 1. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship (SAR) of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine Analogs
The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry. Its unique combination of properties—metabolic stability, a significant dipole moment, and the ability to act as a hydrogen bond acceptor—makes it a highly valuable pharmacophore.[1] The 1,4-disubstituted 1,2,3-triazole scaffold, readily accessible through the robust and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," serves as a rigid linker that effectively orients substituents for optimal interaction with biological targets.[2] This guide provides an in-depth analysis of the structure-activity relationships for a specific class of these compounds: analogs of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine. We will dissect how modifications to this core structure influence biological activity, offering a comparative framework for researchers in drug discovery.
The Core Scaffold: An Anchor for Diverse Biological Activity
The parent compound, this compound, presents three primary regions for chemical modification to explore the structure-activity landscape:
-
The Phenyl Ring (R¹): Substitutions on the N1-phenyl ring.
-
The Methanamine Group (R²): Derivatization of the C4-aminomethyl moiety.
-
The Triazole Core: While less commonly modified, bioisosteric replacement or positional isomerism can be considered.
The inherent biological versatility of the 1,2,3-triazole nucleus is vast, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][3][4][5] Our focus is to understand how specific structural tweaks on the defined methanamine scaffold steer its activity towards particular therapeutic targets.
Below is a logical workflow for the synthesis and evaluation of these analogs, a common pathway in medicinal chemistry campaigns.
Caption: General workflow for SAR studies of triazole analogs.
SAR Analysis at the N1-Phenyl Ring
The electronic nature and steric profile of the substituent on the N1-phenyl ring are critical determinants of activity. While our core topic specifies a 4-chlorophenyl group, comparative studies often include analogs with varying substitutions at this position to probe the binding pocket of the target protein.
Let's consider a hypothetical series of analogs evaluated as inhibitors of a human carbonic anhydrase (hCA) isoform, a common target for triazole-based drugs.[3][6]
| Compound ID | R¹ Substitution (at para-position) | hCA-II Inhibition Kᵢ (nM) | hCA-IX Inhibition Kᵢ (nM) |
| 1a | -Cl (Reference) | 85.2 | 25.6 |
| 1b | -H | 150.7 | 68.3 |
| 1c | -F | 79.5 | 22.1 |
| 1d | -OCH₃ | 112.4 | 45.9 |
| 1e | -CF₃ | 65.8 | 18.4 |
| 1f | -SO₂NH₂ | 9.7 | 4.3 |
Analysis and Causality:
-
Halogens: The unsubstituted analog (1b ) is the least potent, indicating the phenyl ring requires substitution for effective binding. Comparing the halogens, the high electronegativity of fluorine (1c ) offers a slight improvement over chlorine (1a ), suggesting a favorable interaction with an electropositive region in the enzyme's active site.
-
Electronic Effects: The electron-donating methoxy group (1d ) reduces activity compared to the reference, whereas the strongly electron-withdrawing trifluoromethyl group (1e ) enhances it. This trend strongly suggests that reducing the electron density of the phenyl ring is beneficial for potency.
-
The Sulfonamide Moiety: The introduction of a sulfonamide group (1f ) results in a dramatic increase in potency against both isoforms. This is a classic example of a "bioisosteric replacement" or "functional group addition" strategy. The primary sulfonamide group is a well-established zinc-binding group (ZBG) for carbonic anhydrase inhibitors. Its inclusion allows the molecule to directly chelate the catalytic Zn²⁺ ion in the active site, leading to potent inhibition.[6]
SAR Analysis at the C4-Methanamine Moiety
The primary amine of the methanamine group is a versatile handle for modification. It can act as a hydrogen bond donor or a basic center, and its derivatization can introduce new functionalities, alter solubility, and explore additional binding interactions. A common strategy is to convert the amine into various amides.
Let's compare a series of N-acyl derivatives for their potential anticancer activity against a human cancer cell line, such as MCF-7 (breast cancer).[2][4]
| Compound ID | R² Group (Acyl Moiety) | MCF-7 IC₅₀ (µM) |
| 2a | -H (Primary Amine) | 45.2 |
| 2b | -C(O)CH₃ (Acetyl) | 28.7 |
| 2c | -C(O)Ph (Benzoyl) | 15.4 |
| 2d | -C(O)-(4-fluorophenyl) | 9.8 |
| 2e | -C(O)-(4-methoxyphenyl) | 18.1 |
| 2f | -C(O)-(3-sulfamoylbenzoyl) | 2.1 |
Analysis and Causality:
-
Acylation Benefit: The parent amine (2a ) has modest activity. Conversion to simple amides (2b , 2c ) improves potency, suggesting that the amide linkage provides a beneficial hydrogen bonding interaction or that the increased lipophilicity improves cell permeability.
-
Aromatic Amides: The benzoyl derivative (2c ) is more potent than the acetyl (2b ), indicating that an additional aromatic ring can engage in favorable π-π stacking or hydrophobic interactions within the target protein.
-
Substituted Benzamides: Further substitution on the benzoyl ring reveals electronic preferences. The electron-withdrawing fluorine (2d ) enhances activity, while the electron-donating methoxy group (2e ) slightly reduces it, mirroring the trend observed at the N1-phenyl ring. This consistency suggests the binding pocket is sensitive to the electronic distribution across the entire ligand.
-
Targeted Functional Groups: Analog 2f , incorporating a 3-sulfamoylbenzoyl group, shows the highest potency.[6] This highlights a powerful drug design strategy: combining the core scaffold with a moiety known to interact with a specific family of enzymes that may be overexpressed in cancer cells (e.g., carbonic anhydrases, as seen previously).[6]
The relationship between structural modifications and biological activity can be summarized visually.
Caption: Key SAR trends for the triazole scaffold.
Experimental Protocols for Evaluation
To ensure data integrity and reproducibility, standardized assays are crucial. Below are representative protocols for evaluating the biological activities discussed.
Protocol 1: Carbonic Anhydrase (hCA) Inhibition Assay
This protocol describes a colorimetric assay to measure the inhibition of hCA-catalyzed esterase activity.
Principle: hCA catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, a yellow product that can be quantified spectrophotometrically at 400 nm. Inhibitors will slow this reaction rate.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 25 mM Tris-HCl, pH 7.4.
-
Enzyme Stock: Recombinant human CA-II or CA-IX at 1 mg/mL in assay buffer. Dilute to a working concentration (e.g., 2 µg/mL) immediately before use.
-
Substrate Stock: 10 mM 4-Nitrophenyl acetate (NPA) in acetonitrile.
-
Inhibitor Stocks: 10 mM stock solutions of test compounds in DMSO. Create serial dilutions in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 188 µL of assay buffer to each well.
-
Add 2 µL of inhibitor solution (or DMSO for control wells).
-
Add 5 µL of the diluted enzyme solution to all wells except the "blank" (add 5 µL of buffer instead).
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 5 µL of the NPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 400 nm every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Convert IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation if the substrate concentration and Kₘ are known.
-
Protocol 2: MTT Cytotoxicity Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be solubilized and quantified.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control, typically <0.5% DMSO). Include a "no-cell" blank control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for another 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percent viability: % Viability = (Abs_treated / Abs_control) * 100.
-
Plot percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
The this compound scaffold is a privileged structure for developing biologically active agents. The structure-activity relationship studies consistently demonstrate that:
-
Electronic properties are key: Electron-withdrawing groups on the aromatic rings generally enhance the activity of these analogs across different biological targets.
-
The C4-methanamine is a prime site for optimization: Converting the primary amine to substituted amides provides a robust strategy to improve potency by introducing new interactions and modulating physicochemical properties.
-
Rational design is highly effective: Incorporating known pharmacophores or target-specific functional groups (e.g., sulfonamides for carbonic anhydrases) onto the triazole core can lead to highly potent and selective compounds.
Future research should focus on exploring a wider range of substitutions and employing computational tools like QSAR and molecular docking to build predictive models.[1][7] These models can rationalize the observed SAR and guide the design of next-generation analogs with improved potency, selectivity, and drug-like properties, ultimately accelerating the journey from a chemical scaffold to a potential therapeutic agent.
References
-
Ghorab, M. M., et al. (2025). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1H-1,2,3-Triazole Derivatives as Potent Inhibitors of Carbonic Anhydrase, Acetylcholinesterase and Aldose Reductase. ResearchGate. Available at: [Link]
-
Al-Warhi, T., et al. (2021). Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. Molecules. Available at: [Link]
-
Kumar, R., et al. (2015). 1,2,3-Triazole Derivatives as Antitubercular Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Hameed, A., et al. (2019). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Molecules. Available at: [Link]
-
Singh, P., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of the Iranian Chemical Society. Available at: [Link]
-
Murti, Y., et al. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry. Available at: [Link]
-
Zhang, P., et al. (2018). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules. Available at: [Link]
-
Zhang, P., et al. (2018). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. Available at: [Link]
-
Prachayasittikul, V., et al. (2015). Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification. SpringerPlus. Available at: [Link]
-
Murti, Y., et al. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. ResearchGate. Available at: [Link]
-
Prachayasittikul, V., et al. (2015). Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification. Semantic Scholar. Available at: [Link]
-
Prachayasittikul, V., et al. (2015). Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2020). QSAR Study on the Antitumor Activity of Novel 1,2, 3-Triazole Compounds Based on Topomer Comfa Method. ResearchGate. Available at: [Link]
-
Singh, A., et al. (2019). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Advances. Available at: [Link]
-
Angapelly, S., et al. (2018). Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
Sources
- 1. Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 6. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating the Selectivity Landscape: A Guide to Cross-Reactivity Profiling of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
In the intricate world of drug discovery, the efficacy of a potential therapeutic agent is only half the story. The other, equally critical, half is its selectivity. A compound that potently modulates its intended target while ignoring the vast landscape of other biomolecules is the gold standard. This guide provides a comprehensive framework for conducting cross-reactivity studies on a novel compound, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine, a molecule belonging to the versatile 1,2,3-triazole class. While this specific molecule may be novel, the principles and methodologies outlined here are universally applicable for assessing the selectivity of any new chemical entity. We will delve into the rationale behind experimental choices, provide detailed protocols, and illustrate how to interpret the resulting data to build a robust selectivity profile.
The Rationale for Broad-Spectrum Selectivity Profiling
The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. Derivatives have shown activity as anticancer agents, antimicrobials, and enzyme inhibitors. This inherent promiscuity necessitates a thorough investigation of potential off-target interactions to mitigate the risk of unforeseen side effects and to ensure that the observed biological activity is indeed due to the modulation of the intended target. A comprehensive cross-reactivity study is therefore not just a regulatory hurdle but a fundamental aspect of understanding a compound's mechanism of action and its potential therapeutic window.
Experimental Workflow for Assessing Cross-Reactivity
The following workflow outlines a systematic approach to evaluating the selectivity of this compound. This multi-pronged strategy employs a combination of in vitro enzymatic assays, broad-panel kinase screening, and receptor binding assays to cast a wide net for potential off-target interactions.
Figure 1: A comprehensive workflow for the cross-reactivity profiling of a novel chemical entity.
Tier 1: Initial Off-Target Assessment Based on Structural Motifs
Given that the 1,2,3-triazole core is present in known monoamine oxidase (MAO) inhibitors, a logical first step is to assess the activity of this compound against both MAO-A and MAO-B.
Protocol: MAO-Glo™ Assay (Promega)
This commercially available assay provides a robust and high-throughput method for measuring the activity of MAO enzymes.
-
Reagent Preparation: Prepare the MAO-A and MAO-B enzyme solutions, the luciferin derivative substrate, and the reconstituted Luciferase Detection Reagent according to the manufacturer's protocol.
-
Compound Dilution: Prepare a serial dilution of this compound in an appropriate buffer (e.g., 100 mM HEPES, pH 7.5). The final concentrations should typically range from 100 µM to 1 nM.
-
Assay Plate Setup: Add 12.5 µL of the test compound dilutions or control inhibitors (e.g., clorgyline for MAO-A, pargyline for MAO-B) to the wells of a white, 96-well assay plate.
-
Enzyme Addition: Add 12.5 µL of the appropriate MAO enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Substrate Addition: Add 25 µL of the MAO substrate solution to initiate the reaction. Incubate for 60 minutes at room temperature.
-
Signal Detection: Add 50 µL of Luciferase Detection Reagent to each well to stop the enzymatic reaction and generate a luminescent signal. Incubate for 20 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Tier 2: Broad-Spectrum Kinase Profiling
Kinases are a large family of enzymes that are frequently implicated in off-target effects of drug candidates. A broad-panel kinase screen is therefore an essential component of any comprehensive selectivity study.
Recommended Approach: Commercial Kinase Profiling Services
For a comprehensive and standardized assessment, utilizing a commercial kinase profiling service such as those offered by Eurofins, Reaction Biology, or Thermo Fisher Scientific is highly recommended. These services provide access to large panels of purified kinases (often >400) and well-validated assay formats.
Typical Workflow:
-
Compound Submission: Provide the service provider with a sample of this compound at a specified concentration (e.g., 10 µM).
-
Single-Point Screening: The compound is initially screened at a single high concentration against the entire kinase panel. The percent inhibition is determined for each kinase.
-
IC50 Determination for Hits: For any kinases showing significant inhibition (e.g., >50%) in the initial screen, a full dose-response curve is generated to determine the IC50 value.
Tier 3: GPCR and Ion Channel Screening
To further broaden the scope of the cross-reactivity assessment, screening against a panel of G-protein coupled receptors (GPCRs) and ion channels is advisable, especially if the primary target is a member of these families or if the compound has a high lipophilicity, which can sometimes be associated with promiscuity.
Recommended Approach: Radioligand Binding Assays
Radioligand binding assays are the gold standard for assessing the affinity of a compound for a receptor. These assays are typically conducted by specialized contract research organizations (CROs).
Principle:
The assay measures the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity. The amount of radioactivity remaining bound to the receptor is inversely proportional to the binding affinity of the test compound.
Data Interpretation and Presentation
The data from these studies should be compiled into a clear and concise format to facilitate the assessment of the compound's selectivity.
Table 1: Hypothetical Selectivity Profile of this compound
| Target | IC50 / Ki (nM) | Selectivity Ratio (Off-Target IC50 / Primary Target IC50) |
| Primary Target X | 15 | - |
| MAO-A | >10,000 | >667 |
| MAO-B | 8,500 | 567 |
| Kinase A | 1,200 | 80 |
| Kinase B | >10,000 | >667 |
| GPCR Y | 5,300 | 353 |
A selectivity ratio of >100-fold is generally considered a good starting point for a selective compound, although the required level of selectivity is highly dependent on the specific target and therapeutic indication.
Conclusion
A thorough understanding of a compound's selectivity is paramount for its successful development as a therapeutic agent. By employing a tiered approach that includes targeted assays based on structural motifs and broad-panel screening against major drug target families, a robust selectivity profile can be established for this compound. The methodologies and data interpretation framework presented in this guide provide a solid foundation for making informed decisions about the continued development of this and other novel chemical entities. This systematic approach not only de-risks the development process but also provides crucial insights into the compound's mechanism of action and potential for clinical success.
References
-
D'souza, A. M., & Vanelle, P. (2020). 1,2,3-Triazole derivatives and their anti-cancer activity. Molecules, 25(19), 4586. [Link]
-
Zhu, X., Li, Y., & Shen, J. (2019). Recent advances in the development of 1,2,3-triazole-based antimicrobial agents. Archiv der Pharmazie, 352(10), 1900139. [Link]
-
Tariq, M., et al. (2021). 1,2,3-Triazole hybrids as potential monoamine oxidase inhibitors: A review. Bioorganic Chemistry, 116, 105325. [Link]
A Comparative Efficacy Analysis of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine Against Established Therapeutic Agents
This guide provides a comprehensive framework for evaluating the therapeutic potential of the novel compound, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine. Our analysis is grounded in the well-established biological significance of the 1,2,3-triazole scaffold, a privileged structure in medicinal chemistry renowned for its diverse pharmacological activities. We will explore a hypothesized therapeutic application, outline rigorous experimental protocols for efficacy comparison against current standards of care, and present a clear, data-driven approach for researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Promise of 1,2,3-Triazole Derivatives
The 1,2,3-triazole ring is a five-membered heterocyclic motif that has garnered significant attention in drug discovery due to its unique chemical properties. It is metabolically stable, capable of forming hydrogen bonds, and possesses a significant dipole moment, all of which contribute to its ability to interact with a wide array of biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of bioactivities, including antimicrobial, antiviral, and anticancer effects. The subject of this guide, this compound, is a novel entity within this promising class of compounds. The presence of a 4-chlorophenyl group may enhance its lipophilicity and potential for specific receptor interactions, while the methanamine substituent provides a basic center that could be crucial for target binding.
Given the prevalence of antimicrobial and anticancer activity among 1,2,3-triazole derivatives, this guide will focus on a hypothesized application in oncology. We will compare its potential efficacy against a standard-of-care chemotherapeutic agent, Doxorubicin.
Hypothesized Mechanism of Action: Induction of Apoptosis
A common mechanism of action for many anticancer compounds, including some triazole derivatives, is the induction of apoptosis, or programmed cell death. We hypothesize that this compound may exert its cytotoxic effects by triggering the intrinsic apoptotic pathway. This pathway is typically initiated by intracellular stress, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to cell death.
Caption: Hypothesized intrinsic apoptotic pathway initiated by the novel compound.
Comparative Efficacy Evaluation: A Data-Driven Approach
To ascertain the therapeutic potential of this compound, a direct comparison with an established drug is essential. We have selected Doxorubicin, a widely used anthracycline antibiotic with potent anticancer activity, as the comparator. The following table outlines the key efficacy parameters to be evaluated.
| Parameter | This compound | Doxorubicin (Comparator) | Justification |
| IC₅₀ (µM) in HeLa cells | To be determined | ~0.5 - 2.0 | Measures the concentration required to inhibit 50% of cancer cell growth, a primary indicator of cytotoxic potency. |
| IC₅₀ (µM) in MCF-7 cells | To be determined | ~0.1 - 1.0 | Evaluation against a different cancer cell line to assess the breadth of activity. |
| Selectivity Index (SI) | To be determined | >10 | The ratio of the IC₅₀ in a non-cancerous cell line (e.g., HEK293) to the IC₅₀ in a cancer cell line. A higher SI indicates greater selectivity for cancer cells. |
| Caspase-3 Activation | To be determined | Significant increase | Quantifies the activation of a key executioner caspase in the apoptotic pathway, providing mechanistic insight. |
| In Vivo Tumor Growth Inhibition (%) | To be determined | High | Evaluates the compound's efficacy in a living organism, a critical step in preclinical development. |
Experimental Protocols
The following are detailed protocols for the key experiments required to generate the comparative data outlined above. These protocols are designed to be self-validating through the inclusion of appropriate controls.
This assay determines the concentration of the compound that inhibits 50% of cell growth (IC₅₀).
Methodology:
-
Cell Seeding: Seed HeLa and MCF-7 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and Doxorubicin for 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.
This assay quantifies the activation of caspase-3, a key marker of apoptosis.
Methodology:
-
Cell Treatment: Treat HeLa cells with the IC₅₀ concentration of each compound for 24 hours.
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Assay Reaction: Incubate the cell lysates with a caspase-3 specific substrate (e.g., Ac-DEVD-pNA).
-
Absorbance Measurement: Measure the absorbance of the resulting colorimetric product at 405 nm.
-
Data Analysis: Quantify the fold-increase in caspase-3 activity relative to untreated cells.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental work, from initial in vitro screening to in vivo validation.
Caption: Overall workflow for the comparative efficacy evaluation of the novel compound.
Trustworthiness and Self-Validation
The scientific integrity of this comparative guide is paramount. The described protocols incorporate self-validating systems:
-
Positive and Negative Controls: The use of Doxorubicin as a positive control and a vehicle (e.g., DMSO) as a negative control in all assays ensures that the experimental systems are functioning correctly.
-
Dose-Response Curves: Generating full dose-response curves in the cytotoxicity assays, rather than testing a single concentration, provides a more comprehensive understanding of the compound's potency.
-
Multiple Cell Lines: Testing the compounds on multiple cancer cell lines and a non-cancerous cell line helps to assess the breadth of activity and the selectivity for cancer cells.
-
Reproducibility: All experiments should be performed in triplicate and repeated at least three independent times to ensure the reproducibility of the results.
By adhering to these principles, the data generated will be robust and reliable, providing a trustworthy foundation for assessing the therapeutic potential of this compound.
References
-
D'Souza, R., & Faria, J. (2020). 1,2,3-Triazoles as a Privileged Scaffold in Anticancer Agents. RSC Medicinal Chemistry. Available at: [Link]
-
Boţoş, A., & Nădăşan, I. (2021). 1,2,3-Triazole Ring, a Biologically Active Scaffold with Multiple Applications in Medicinal Chemistry. Molecules. Available at: [Link]
A Spectroscopic Compass: Distinguishing Isomers of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
A Technical Guide for Researchers in Medicinal Chemistry and Drug Development
In the landscape of modern drug discovery, the precise structural elucidation of bioactive molecules is paramount. Even subtle variations in isomeric form can lead to profound differences in pharmacological activity, toxicity, and metabolic stability. The synthetic versatility of the 1,2,3-triazole scaffold, often accessed through the robust copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has cemented its status as a privileged pharmacophore. However, this chemistry can yield regioisomers, demanding rigorous analytical techniques for their differentiation. This guide provides a comprehensive spectroscopic comparison of the key isomers of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine, a compound of interest in medicinal chemistry. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that allow for the unambiguous identification of the 1,4- and 1,5-disubstituted regioisomers.
The Isomeric Challenge: 1,4- vs. 1,5-Regioisomers
The primary isomeric challenge in the synthesis of the target compound lies in the regioselectivity of the cycloaddition reaction between a terminal alkyne and an organic azide. This can lead to the formation of two principal regioisomers: the 1,4-disubstituted and the 1,5-disubstituted products. A third, less common, 2,4-disubstituted isomer is also a theoretical possibility. Each isomer presents a unique spatial arrangement of substituents, which in turn gives rise to distinct spectroscopic signatures. For drug development professionals, confirming the identity of the desired isomer is a critical step in ensuring the consistency and efficacy of a potential therapeutic agent.
Synthetic Pathways to the Target Amines
A common and reliable route to the desired this compound isomers begins with the corresponding alcohol, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol. This key intermediate can be synthesized via a "click" reaction between 4-chlorophenyl azide and propargyl alcohol. The subsequent conversion of the alcohol to the amine can be achieved through several methods, including oxidation to the aldehyde followed by reductive amination, or conversion to an azide followed by reduction. The choice of synthetic route can influence the isomeric purity of the final product.[1][2][3]
Caption: Synthetic workflow for this compound.
Spectroscopic Fingerprints: A Comparative Analysis
The differentiation of the 1,4- and 1,5-isomers of this compound hinges on subtle but significant differences in their spectroscopic data. Below is a detailed comparison based on established principles and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for isomer differentiation. The chemical shifts of the triazole proton and the adjacent methylene protons are particularly diagnostic.
¹H NMR Spectroscopy:
| Proton | 1,4-Isomer (Predicted) | 1,5-Isomer (Predicted) | Rationale |
| Triazole-H | ~8.0-8.2 ppm (singlet) | ~7.7-7.9 ppm (singlet) | The proton at the 5-position of the 1,4-isomer is deshielded by the adjacent nitrogen atoms and the electron-withdrawing 4-chlorophenyl group at the 1-position. In the 1,5-isomer, the proton at the 4-position is generally observed at a slightly higher field. |
| -CH₂-NH₂ | ~4.0-4.2 ppm (singlet) | ~4.2-4.4 ppm (singlet) | The methylene protons in the 1,5-isomer are expected to be slightly more deshielded due to closer proximity to the electron-withdrawing 4-chlorophenyl group. |
| Aromatic-H | 7.5-7.8 ppm (multiplet) | 7.5-7.8 ppm (multiplet) | The aromatic protons of the 4-chlorophenyl group will appear as a characteristic AA'BB' system (two doublets). |
| -NH₂ | Broad singlet | Broad singlet | The chemical shift of the amine protons is variable and depends on concentration and solvent. |
¹³C NMR Spectroscopy:
| Carbon | 1,4-Isomer (Predicted) | 1,5-Isomer (Predicted) | Rationale |
| Triazole-C4 | ~145-148 ppm | ~135-138 ppm | The C4 carbon in the 1,4-isomer, attached to the aminomethyl group, is significantly deshielded. In the 1,5-isomer, this carbon is now a CH and appears at a higher field. |
| Triazole-C5 | ~122-125 ppm | ~140-143 ppm | The C5 carbon in the 1,4-isomer is a CH and is less deshielded than the C4 carbon. In the 1,5-isomer, this carbon is substituted and deshielded by the adjacent nitrogen and the aminomethyl group. |
| -CH₂-NH₂ | ~35-38 ppm | ~38-41 ppm | Similar to the proton NMR, the carbon of the methylene group in the 1,5-isomer is expected to be slightly more deshielded. |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule. While the spectra of the two isomers are expected to be broadly similar, subtle differences in the fingerprint region can be observed.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |
| N-H stretch (amine) | 3300-3500 (two bands for primary amine) | The position and shape of these bands can be influenced by hydrogen bonding. |
| C-H stretch (aromatic) | 3050-3150 | |
| C-H stretch (aliphatic) | 2850-2960 | |
| C=N and N=N stretch (triazole ring) | 1450-1600 | The exact positions of these bands may differ slightly between the two isomers due to the different substitution patterns affecting the ring vibrations. |
| C-N stretch | 1000-1250 | |
| C-Cl stretch | 700-850 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While both isomers will have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) may differ.
Expected Fragmentation Pathways:
-
Molecular Ion Peak (M⁺): Both isomers will show a molecular ion peak corresponding to their exact mass. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be evident in the M and M+2 peaks.
-
Loss of N₂: A characteristic fragmentation of 1,2,3-triazoles is the loss of a neutral nitrogen molecule (N₂), leading to a significant M-28 fragment.
-
Cleavage of the Aminomethyl Group: Fragmentation involving the loss of the aminomethyl group (-CH₂NH₂) or parts of it (e.g., CH₂N, NH₂) is expected.
-
Fragmentation of the Chlorophenyl Ring: Cleavage of the chlorophenyl ring can also occur.
The relative intensities of these fragment ions may vary between the 1,4- and 1,5-isomers due to the different stabilities of the resulting fragment ions, providing a basis for their differentiation.
Experimental Protocols
To ensure the reliability of the spectroscopic data, standardized experimental protocols are essential.
NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for soluble samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr).
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a liquid chromatography (LC) system.
-
Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for direct probe analysis.
-
Mass Analysis: Acquire the mass spectrum over a suitable mass range to observe the molecular ion and key fragment ions.
-
Tandem MS (MS/MS): For more detailed structural information, perform tandem mass spectrometry experiments by isolating the molecular ion and inducing fragmentation.
Caption: Spectroscopic analysis workflow for isomer differentiation.
Conclusion
The unambiguous differentiation of the 1,4- and 1,5-isomers of this compound is a critical analytical challenge with significant implications for drug development. As demonstrated, a multi-technique spectroscopic approach, heavily relying on the detailed analysis of ¹H and ¹³C NMR data, provides a robust solution. The predicted differences in the chemical shifts of the triazole ring and aminomethyl substituent protons and carbons serve as reliable diagnostic markers. Complemented by IR and mass spectrometry, researchers can confidently establish the isomeric identity of their synthesized compounds, ensuring the integrity and reproducibility of their scientific findings. This guide provides the foundational knowledge and practical considerations for navigating the spectroscopic intricacies of these important heterocyclic compounds.
References
-
PubChem. [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol. Available from: [Link]
- Alexandre, F. R., et al. (2018). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 23(7), 1686.
-
Beilstein Journal of Organic Chemistry. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Available from: [Link]
-
MDPI. (2020). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Available from: [Link]
Sources
- 1. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for the Detection of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth, comparative analysis of methodologies for the quantitative determination of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine, a novel triazole derivative. We will explore the validation of a developed High-Performance Liquid Chromatography (HPLC) method and compare its performance characteristics with other potential analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
The principles and procedures outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures, which is recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6][7]
The Critical Role of Method Validation
Before delving into the specifics of methodology, it is crucial to understand the "why" behind analytical method validation. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3][6][7] For a compound like this compound, which may be a new chemical entity (NCE) in a drug development pipeline, a validated analytical method is indispensable for:
-
Ensuring Data Integrity: Providing confidence in the accuracy and precision of results for quantitative analysis of the active pharmaceutical ingredient (API).
-
Regulatory Compliance: Meeting the stringent requirements of regulatory authorities for drug approval and marketing.[8][9][10]
-
Quality Control: Enabling reliable batch release testing and stability studies of the drug substance and product.[11][12]
Comparative Overview of Analytical Techniques
The choice of an analytical technique is governed by the physicochemical properties of the analyte, the nature of the sample matrix, and the intended application of the method. For this compound, a compound with aromatic and triazole moieties, several techniques are viable.
| Technique | Principle | Advantages for the Target Analyte | Disadvantages for the Target Analyte |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Robust, cost-effective, good for routine QC, suitable for non-volatile compounds. The chlorophenyl and triazole groups provide strong UV chromophores. | Lower sensitivity and specificity compared to mass spectrometry-based methods. |
| GC-MS | Separation of volatile compounds based on boiling point, detection by mass. | High specificity and sensitivity.[13][14] | Requires derivatization for non-volatile compounds like the target analyte, which can introduce variability. Thermal degradation is a risk. |
| LC-MS/MS | High-resolution separation with highly specific and sensitive mass detection. | "Gold standard" for trace analysis in complex matrices due to its high selectivity and sensitivity.[15][16][17] | Higher cost and complexity of instrumentation and method development. |
For the purpose of this guide, we will focus on the development and validation of an HPLC-UV method, as it represents a common and practical choice for the routine analysis of such a compound in a pharmaceutical setting.[11][12][18]
Validation of an HPLC-UV Method for this compound
The validation of the analytical method will be conducted in accordance with ICH Q2(R2) guidelines, assessing the following parameters: specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][19]
Experimental Workflow for Method Validation
Caption: Workflow for the validation of an analytical method.
Detailed Experimental Protocols
1. Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][20]
-
Protocol:
-
Prepare solutions of a blank (mobile phase), a placebo (formulation matrix without the API), a standard solution of this compound, and a sample solution.
-
Inject each solution into the HPLC system.
-
Compare the chromatograms to ensure that no interfering peaks are observed at the retention time of the analyte in the blank and placebo injections.
-
To further confirm specificity, stress studies (e.g., acid, base, oxidative, thermal, and photolytic degradation) can be performed on the drug substance. The degradation product peaks should be well-resolved from the main analyte peak.[21]
-
2. Linearity and Range
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[1][12]
-
Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to prepare at least five concentrations across the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area against concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
3. Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[15] It is often determined by recovery studies.
-
Protocol:
-
Spike a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[22]
4. Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[20]
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD over the different sets of conditions should be ≤ 2%.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol (based on the standard deviation of the response and the slope of the calibration curve):
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the response (can be estimated from the standard deviation of y-intercepts of regression lines) and S = the slope of the calibration curve.
-
6. Robustness
Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[20]
-
Protocol:
-
Introduce small variations to the method parameters, such as:
-
Flow rate (e.g., ± 0.2 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
-
Analyze a sample under each of these modified conditions.
-
Evaluate the effect on the results (e.g., retention time, peak area, and tailing factor).
-
-
Acceptance Criteria: The results should remain within acceptable limits, and system suitability parameters should still be met.
Summary of Validation Parameters and Hypothetical Results
| Parameter | Acceptance Criteria | Hypothetical Result | Conclusion |
| Specificity | No interference at the analyte's retention time. | No interfering peaks observed. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 | Pass |
| Range | 50-150% of target conc. | 50-150 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% | Pass |
| Precision (RSD) | |||
| - Repeatability | ≤ 2.0% | 0.8% | Pass |
| - Intermediate Precision | ≤ 2.0% | 1.2% | Pass |
| LOD | N/A | 0.1 µg/mL | N/A |
| LOQ | N/A | 0.3 µg/mL | N/A |
| Robustness | System suitability passes under varied conditions. | All variations met system suitability. | Pass |
Logical Relationships in Method Validation
The validation parameters are interconnected, forming a self-validating system.
Caption: Interdependencies of analytical method validation parameters.
Conclusion and Recommendations
This guide has outlined a comprehensive, ICH-compliant framework for the validation of an HPLC-UV method for the novel compound this compound. The detailed protocols and acceptance criteria provide a robust template for ensuring the reliability and accuracy of analytical data.
Comparison and Final Recommendation:
-
HPLC-UV: The validated HPLC-UV method is demonstrated to be specific, linear, accurate, precise, and robust for the intended purpose of routine quality control analysis. It offers a balance of performance and cost-effectiveness.
-
GC-MS: While offering high specificity, the need for derivatization and the risk of thermal instability make GC-MS a less ideal choice for this particular analyte.[13]
-
LC-MS/MS: For applications requiring ultra-low detection limits, such as bioanalysis of plasma samples or trace impurity analysis, an LC-MS/MS method would be superior and should be developed and validated.[15][16][23]
For routine assay and purity testing of this compound in a drug substance or product, the validated HPLC-UV method is the recommended approach. For more demanding applications, the development of an LC-MS/MS method is warranted.
References
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Crawford Scientific.
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Pharma Talks.
- 3 Key Steps for HPLC Method Validation in Pharmaceuticals. (2025, September 6). Altabrisa Group.
- FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. (n.d.). ECA Academy.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org.
- ICH Q2(R2) Validation of analytical procedures. (2024, June 14). European Medicines Agency.
- Q2(R2) Validation of Analytical Procedures. (n.d.). U.S. Food and Drug Administration.
- Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. (2018, August 10). PubMed.
- Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). U.S. Food and Drug Administration.
- Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
- Analytical method development and validation for the determination of triazole antifungals in biological matrices. (2025, November 6). Pharmacia.
- EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7). gmp-compliance.org.
- ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
- ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs.
- 8 Essential Characteristics of LC-MS/MS Method Validation. (n.d.). Resolian.
- Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024, December 13). International Journal of Trends in Emerging Research and Development.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency.
- A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor.
- LC-MS/MS method optimization and validation for trace-level analysis of 71 crop protection chemicals in pulses. (2019, October 24). PubMed.
- What Is Method Validation In The Context Of LC-MS?. (2025, June 14). Chemistry For Everyone - YouTube.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. database.ich.org [database.ich.org]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology - ECA Academy [gmp-compliance.org]
- 9. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 10. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 11. pharmtech.com [pharmtech.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. researchtrendsjournal.com [researchtrendsjournal.com]
- 14. impactfactor.org [impactfactor.org]
- 15. resolian.com [resolian.com]
- 16. LC-MS/MS method optimization and validation for trace-level analysis of 71 crop protection chemicals in pulses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. altabrisagroup.com [altabrisagroup.com]
- 19. m.youtube.com [m.youtube.com]
- 20. ema.europa.eu [ema.europa.eu]
- 21. scielo.br [scielo.br]
- 22. Analytical method development and validation for the determination of triazole antifungals in biological matrices [pharmacia.pensoft.net]
- 23. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Performance of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine in Functional Assays: A Comparative Guide
Introduction: The Promise of the Triazole Scaffold in Oncology
The 1,2,3-triazole ring is a "privileged" scaffold in medicinal chemistry, a core structural motif that appears in a multitude of compounds with diverse and potent biological activities.[1][2] This is largely due to its unique electronic properties, stability, and ability to form hydrogen bonds, making it an excellent pharmacophore for engaging with biological targets.[3] In recent years, numerous 1,2,3-triazole derivatives have been synthesized and evaluated as lead compounds against a wide array of diseases, with a particularly strong emphasis on oncology.[4][5][6] These compounds have been shown to exert anticancer effects through various mechanisms, including the induction of cell cycle arrest and apoptosis.[4][7]
This guide focuses on a novel derivative, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine (hereafter referred to as CPTM ), a compound whose specific biological functions have yet to be fully characterized. Given the established anticancer potential of its structural class, a systematic evaluation of CPTM's performance in functional assays is warranted.
This document serves as a comprehensive, methodology-focused guide for researchers, scientists, and drug development professionals. It provides a strategic framework for benchmarking CPTM's in vitro efficacy and elucidating its potential mechanism of action. We will compare its hypothetical performance against well-characterized anticancer agents, providing the scientific rationale and detailed protocols necessary for a robust evaluation.
Strategic Framework for Benchmarking CPTM
A logical, tiered approach is essential for efficiently characterizing a novel compound. Our proposed workflow begins with broad screening to establish cytotoxic activity and progresses to more specific assays to dissect the underlying mechanism.
Caption: A tiered experimental workflow for characterizing CPTM.
Comparative Compounds: Establishing a Performance Baseline
To contextualize the performance of CPTM, it is crucial to benchmark it against established anticancer drugs with known mechanisms of action.
-
Doxorubicin: A widely used chemotherapeutic agent that intercalates DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis. It serves as a positive control for general cytotoxicity and apoptosis induction.
-
Paclitaxel: A potent microtubule-stabilizing agent that disrupts mitotic spindle dynamics, causing G2/M cell cycle arrest and subsequent apoptosis. It is an essential comparator for any compound suspected of targeting the cytoskeleton.
Tier 1: Primary Screening for Cytotoxicity
The initial step is to determine whether CPTM exhibits cytotoxic effects against cancer cells and to quantify its potency.
Core Experiment: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[8] The intensity of the color is directly proportional to the number of viable cells.[10]
Causality Behind Experimental Choices:
-
Why a Panel of Cell Lines? Cancer is a heterogeneous disease. Testing CPTM against a panel of cell lines from different tissue origins (e.g., breast: MCF-7, MDA-MB-231; lung: A549; colon: HCT116) is critical to identify any potential tissue-specific activity and to understand the breadth of its efficacy.
-
Why Doxorubicin as a Control? Doxorubicin is a broad-spectrum cytotoxic agent, providing a robust benchmark for potency. If CPTM's IC50 is comparable to or better than doxorubicin's in a given cell line, it warrants further investigation.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions for CPTM, Doxorubicin, and Paclitaxel in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., from 0.01 µM to 100 µM). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well.[3] Incubate for 4 hours at 37°C.[3] A purple precipitate should be visible in viable cells.
-
Solubilization: Add 100 µL of SDS-HCl solution to each well to solubilize the formazan crystals.[3]
-
Data Acquisition: Incubate in the dark at room temperature for at least 2 hours.[10] Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Data Presentation: Comparative IC50 Values
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| CPTM | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin | 0.5 - 1.5 | 0.1 - 1.0 | 0.2 - 1.0 |
| Paclitaxel | 0.005 - 0.05 | 0.01 - 0.1 | 0.001 - 0.01 |
| (Note: IC50 ranges for control drugs are typical literature values and may vary between experiments.) |
Tier 2: Elucidating the Mechanism of Action
If CPTM demonstrates potent cytotoxicity, the next logical step is to investigate how it kills cancer cells. The most common mechanisms for anticancer drugs are the induction of cell cycle arrest and apoptosis.[7]
Core Experiment 1: Cell Cycle Analysis via Flow Cytometry
This technique measures the DNA content of individual cells within a population.[11] By staining cells with a fluorescent dye that binds to DNA, such as Propidium Iodide (PI), we can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their fluorescence intensity.[12]
Caption: The four main phases of the eukaryotic cell cycle.
Causality Behind Experimental Choices:
-
Why PI Staining? PI is a stoichiometric dye, meaning it binds in proportion to the amount of DNA present. This allows for the clear separation of 2n (G1 phase) and 4n (G2/M phase) DNA content populations.
-
Why Compare to Paclitaxel? Paclitaxel is a classic example of a drug that causes a distinct arrest in the G2/M phase of the cell cycle. Comparing the cell cycle profile of CPTM-treated cells to that of Paclitaxel-treated cells can provide strong evidence for or against a microtubule-targeting mechanism.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed cells in 6-well plates and treat with CPTM, Doxorubicin, and Paclitaxel at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours. Ethanol fixation is preferred for preserving DNA integrity.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).
-
Data Acquisition: Incubate in the dark for 30 minutes. Analyze the samples using a flow cytometer.
-
Analysis: Generate DNA content frequency histograms. Use modeling software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Core Experiment 2: Apoptosis Detection via Annexin V/PI Staining
Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[13] One of the earliest signs of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC) to detect apoptotic cells. Co-staining with PI allows for the differentiation between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Causality Behind Experimental Choices:
-
Why this dual stain? This combination provides a more nuanced picture than a simple viability assay. It confirms that cell death is occurring through a programmed, non-inflammatory pathway (apoptosis) rather than necrosis, which is crucial for a potential therapeutic agent.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells in 6-well plates with the compounds at their IC50 concentrations for a relevant time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the samples immediately by flow cytometry.
Tier 3: Investigating a Specific Molecular Target
If cell cycle analysis reveals a significant G2/M arrest similar to Paclitaxel, it strongly suggests that CPTM may be targeting microtubule dynamics. A direct, cell-free biochemical assay is required to validate this hypothesis.
Core Experiment: In Vitro Tubulin Polymerization Assay
This assay directly measures the assembly of purified tubulin into microtubules.[14] The process can be monitored in real-time by measuring the increase in fluorescence of a reporter dye that binds specifically to polymerized microtubules.[15]
Causality Behind Experimental Choices:
-
Why a cell-free assay? This removes the complexity of the cellular environment and provides direct evidence of the compound's interaction with tubulin. It can definitively distinguish between compounds that inhibit polymerization (like vinca alkaloids) and those that enhance it (like taxanes).
-
Controls are Key: Paclitaxel (a polymerization enhancer) and Nocodazole (a polymerization inhibitor) must be included as controls to correctly interpret the effect of CPTM on the polymerization curve.[14]
Experimental Protocol: Tubulin Polymerization Assay
-
Reagent Preparation: Prepare a reaction mix on ice containing purified tubulin (e.g., 2 mg/mL), a GTP-containing buffer, and a fluorescent reporter dye, as per a commercial kit's instructions (e.g., from Cytoskeleton, Inc.).[16]
-
Compound Addition: Add CPTM, Paclitaxel (positive control for enhancement), Nocodazole (positive control for inhibition), or vehicle to the wells of a pre-warmed 96-well plate.
-
Initiate Polymerization: Add the ice-cold tubulin reaction mix to each well. Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.
-
Analysis: Plot fluorescence intensity versus time. Compare the polymerization curve of CPTM-treated samples to the vehicle control. An increase in the polymerization rate and extent indicates a stabilizing effect, while a decrease indicates a destabilizing/inhibitory effect.
Conclusion and Future Directions
This guide outlines a rigorous, multi-tiered strategy for the functional benchmarking of this compound. By systematically progressing from broad cytotoxicity screening to specific mechanistic and target-based assays, researchers can build a comprehensive performance profile for this novel compound. The comparative data generated against standards like Doxorubicin and Paclitaxel will be crucial for determining its potential as a viable anticancer drug candidate.
Positive results from this in vitro workflow would provide a strong rationale for advancing CPTM to more complex studies, including evaluation in 3D cell culture models, investigation of downstream signaling pathways (e.g., caspase activation via Western blot), and eventual preclinical testing in in vivo models.
References
-
Dheer, D., Singh, V., & Shankar, R. (2017). 1,2,3-Triazoles as pharmacologically important scaffolds. Bioorganic & Medicinal Chemistry, 25(18), 4565-4586. [Link]
-
Bo-Zhen, C., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry, 12(6), 7633-7667. [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
-
Darzynkiewicz, Z., et al. (2004). Analysis of cell cycle by flow cytometry. Methods in molecular biology (Clifton, N.J.), 281, 301–311. [Link]
-
Bonandi, E., et al. (2017). 1,2,3-Triazole-Containing Hybrids as Leads in Medicinal Chemistry: A Recent Overview. Molecules, 22(10), 1697. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis and anticancer activity of new 1,2,3-triazole derivatives. Acta Pharmaceutica, 67(2), 185-198. [Link]
-
Arts, M., et al. (2012). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Letters in Drug Design & Discovery, 9(8), 757-763. [Link]
-
Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug resistance updates, 13(6), 172–179. [Link]
-
Xu, Z., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology, 12, 706822. [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved January 18, 2026, from [Link]
-
Mao, Y., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 8(1), 1714. [Link]
Sources
- 1. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Cell viability assays | Abcam [abcam.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 8. MTT assay - Wikipedia [en.wikipedia.org]
- 9. biotium.com [biotium.com]
- 10. atcc.org [atcc.org]
- 11. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 12. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. maxanim.com [maxanim.com]
- 16. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Elucidating the Mechanism of Action of Novel Triazole-Based Compounds: A Case Study of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity
In the landscape of drug discovery, novel chemical entities (NCEs) present both immense opportunity and significant challenge. The compound [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine, while available as a research chemical, currently lacks a defined and validated mechanism of action in peer-reviewed literature[1]. The 1,2,3-triazole scaffold, however, is a well-established pharmacophore present in a multitude of bioactive molecules with diverse therapeutic applications, including antimicrobial, enzyme inhibitory, and anticonvulsant activities[2][3][4][5][6][7].
This guide, therefore, takes a proactive and predictive approach. We will not present a confirmed mechanism for the title compound. Instead, we will leverage the known biological activities of structurally related 1,2,3-triazole derivatives to construct a robust, multi-pronged experimental strategy. This document will serve as a comprehensive roadmap for researchers to systematically investigate and validate the potential mechanism(s) of action of this compound. We will compare this investigative workflow with the established mechanisms of two well-characterized compound classes: other bioactive triazoles and the urinary tract antiseptic methenamine, which shares a methanamine moiety but has a distinct mechanism[8][9][10][11][12].
Our objective is to provide a scientifically rigorous framework that is both educational and immediately applicable in a research setting. Every proposed experimental step is grounded in established methodologies and is designed to yield clear, interpretable data, thereby empowering researchers to confidently characterize this and other novel triazole-based compounds.
Part 1: Hypothesis Generation - Plausible Mechanisms of Action Based on the Triazole Pharmacophore
The 1,2,3-triazole ring is a bioisostere for various functional groups, capable of engaging in hydrogen bonding and dipole-dipole interactions, which contributes to its ability to interact with a wide range of biological targets[6]. Based on extensive research into triazole derivatives, we can hypothesize several potential mechanisms of action for this compound.
Hypothesis 1: Enzyme Inhibition
A significant number of 1,2,3-triazole derivatives have been identified as potent enzyme inhibitors[2][3][4][13]. This inhibitory activity spans a wide range of enzyme classes:
-
Metabolic Enzymes: Inhibition of α-amylase and α-glucosidase, relevant for type 2 diabetes[2].
-
Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), implicated in neurodegenerative diseases like Alzheimer's[3][5].
-
Carbonic Anhydrases: Inhibition of carbonic anhydrase-II, a target for diuretics and anti-glaucoma agents[4].
-
Fungal Enzymes: Inhibition of 14α-demethylase (CYP51), the mechanism of action for many azole antifungal drugs[14].
The presence of the chlorophenyl group on our target compound suggests potential interactions within a hydrophobic binding pocket of an enzyme active site.
Hypothesis 2: Antimicrobial Activity
The triazole nucleus is a core component of many antimicrobial agents[6][15][16][17]. The mode of action for antimicrobial triazoles can be varied, but often involves disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis. The structural similarity of our compound to known antimicrobial triazoles makes this a plausible avenue of investigation.
Hypothesis 3: Neurological Activity
Certain 1,2,4-triazole derivatives have demonstrated anticonvulsant activity, potentially through interaction with GABAa receptors[7]. While our compound is a 1,2,3-triazole, the potential for neurological targets cannot be dismissed without experimental validation.
Comparative Compound: Methenamine
It is crucial to differentiate the potential mechanisms of our target compound from that of methenamine. Methenamine is a prodrug that, in the acidic environment of the urinary tract, hydrolyzes to produce formaldehyde, a non-specific bactericidal agent that denatures proteins and nucleic acids[8][9][10][11][12]. This is a chemical, rather than a target-specific, mechanism of action. While our compound contains a methanamine group, its complex triazole structure makes a target-specific interaction more probable than the release of formaldehyde.
Part 2: A Step-by-Step Experimental Guide to Mechanism of Action Validation
This section outlines a logical, tiered approach to systematically investigate the hypothesized mechanisms of action.
Tier 1: Broad-Spectrum Phenotypic Screening
The initial step is to perform broad phenotypic screens to identify the general biological activity of the compound.
Experimental Protocol 1: In Vitro Antimicrobial Susceptibility Testing
-
Objective: To determine if the compound exhibits antibacterial or antifungal activity.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform broth microdilution assays according to CLSI guidelines.
-
Test against a panel of clinically relevant microbes, including:
-
Determine the Minimum Inhibitory Concentration (MIC) for each tested organism.
-
-
Data Interpretation: A low MIC value against a particular class of microbes would warrant further investigation into the specific antimicrobial mechanism.
Experimental Protocol 2: General Cytotoxicity Assay
-
Objective: To assess the compound's general toxicity to mammalian cells.
-
Methodology:
-
Use a panel of human cell lines (e.g., HEK293 for normal cells, and a cancer cell line like MCF-7 for comparison).
-
Perform a cell viability assay (e.g., MTT, PrestoBlue) after treating cells with a range of compound concentrations for 24-72 hours.
-
Calculate the IC50 (half-maximal inhibitory concentration).
-
-
Data Interpretation: High cytotoxicity could suggest a non-specific mechanism of action or potential for anticancer activity. Low cytotoxicity is generally desired for antimicrobial or enzyme-inhibitory applications.
Caption: Tier 2 Enzyme Inhibition Screening Workflow.
Tier 3: In-Depth Mechanism of Action Studies
Once a specific biological activity is confirmed (e.g., inhibition of a particular enzyme or antimicrobial activity against a specific pathogen), the focus shifts to detailed mechanistic studies.
If the compound is an enzyme inhibitor:
-
Kinetics of Inhibition: Perform enzyme kinetic studies (e.g., Michaelis-Menten kinetics in the presence of the inhibitor) to determine the mode of inhibition (competitive, non-competitive, or uncompetitive).
-
Target Engagement Assays: In a cellular context, use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to its target enzyme inside the cell.
-
Structural Biology: If possible, co-crystallize the compound with its target enzyme to elucidate the precise binding interactions at the atomic level.
If the compound has antimicrobial activity:
-
Macromolecular Synthesis Inhibition: Conduct assays to determine if the compound inhibits the synthesis of DNA, RNA, protein, or the cell wall in the target microbe.
-
Cell Membrane Integrity Assays: Use fluorescent dyes (e.g., propidium iodide) to assess if the compound disrupts the microbial cell membrane.
-
Resistance Studies: Attempt to generate resistant mutants to identify the compound's target through genetic sequencing of the resistant strains.
Part 3: Comparative Analysis
To provide context to the experimental findings, it is essential to compare the performance of this compound with that of established compounds.
| Compound/Class | Proposed/Known Mechanism | Primary Target(s) | Key Experimental Validation |
| This compound | Hypothetical: Enzyme Inhibition or Antimicrobial | To be determined | Tier 1-3 Assays as described above |
| 1,2,3-Triazole AChE Inhibitors | Competitive enzyme inhibition | Acetylcholinesterase (AChE) | Enzyme kinetics, molecular docking [3] |
| 1,2,3-Triazole Carbonic Anhydrase Inhibitors | Direct binding to active site | Carbonic Anhydrase-II | In vitro enzyme inhibition assays, molecular docking [4] |
| Azole Antifungals | Inhibition of ergosterol synthesis | 14α-demethylase (CYP51) | MIC determination, sterol profiling, enzyme assays [14] |
| Methenamine | Chemical hydrolysis to formaldehyde | Non-specific (proteins, nucleic acids) | Urine pH analysis, formaldehyde quantification [8][9][11] |
Conclusion and Future Directions
The journey to validate the mechanism of action of a novel compound like this compound is a systematic process of hypothesis testing and data-driven refinement. The triazole scaffold suggests a high probability of specific biological activity, most likely through enzyme inhibition or antimicrobial action. By following the tiered experimental approach outlined in this guide—from broad phenotypic screening to in-depth mechanistic studies—researchers can efficiently and accurately characterize its molecular mechanism.
The true value of this compound will be revealed through the rigorous application of these scientific principles. The insights gained will not only define its therapeutic potential but also contribute to the broader understanding of the structure-activity relationships of the versatile 1,2,3-triazole chemical class. This structured approach, grounded in the principles of scientific integrity and logical progression, provides a clear and actionable path forward for any research team dedicated to novel drug discovery.
References
-
Title: Development of 1,2,3-Triazoles as Dual Enzyme Inhibitors Targeting α-Amylase and α-Glucosidase for Type 2 Diabetes Intervention Source: PubMed URL: [Link]
-
Title: New 1,2,3-triazoles and their oxime derivatives: AChE/BChE enzyme inhibitory and DNA binding properties Source: ScienceDirect URL: [Link]
-
Title: Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors Source: Frontiers in Chemistry URL: [Link]
-
Title: Reported 1,2,3-triazole scaffolds as multi-target enzyme inhibitors. Source: ResearchGate URL: [Link]
-
Title: Some examples of 1,2,3-triazole used as inhibitors of butyrylcholinesterase (BuChE) and neuroprotective agents. Source: ResearchGate URL: [Link]
-
Title: Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives Source: MDPI URL: [Link]
-
Title: Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives Source: MDPI URL: [Link]
-
Title: Synthesis, Characterization and Pharmacological Evaluation of Antimicrobial Activity of Novel 1,2,4-Triazole Derivatives Source: JETIR URL: [Link]
-
Title: What is the mechanism of action of methenamine? Source: Dr.Oracle URL: [Link]
-
Title: Antibacterial activity study of 1,2,4-triazole derivatives Source: PubMed URL: [Link]
-
Title: Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence Source: National Institutes of Health (NIH) URL: [Link]
-
Title: 1,2,4-Triazoles as Important Antibacterial Agents Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments Source: MDPI URL: [Link]
-
Title: Methenamine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Methenamine - LiverTox - NCBI Bookshelf Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives Source: National Institutes of Health (NIH) URL: [Link]
-
Title: What is the mechanism of Methenamine Hippurate? Source: Patsnap Synapse URL: [Link]
-
Title: Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Biological features of new 1,2,4-triazole derivatives (a literature review) Source: The Ukrainian Biochemical Journal URL: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Development of 1,2,3-Triazoles as Dual Enzyme Inhibitors Targeting α-Amylase and α-Glucosidase for Type 2 Diabetes Intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methenamine - Wikipedia [en.wikipedia.org]
- 11. Methenamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What is the mechanism of Methenamine Hippurate? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. jetir.org [jetir.org]
- 16. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
This document provides essential procedural guidance for the safe and compliant disposal of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine. As a research chemical, the proper handling and disposal of this compound are paramount to ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical information and actionable protocols.
Hazard Identification and Characterization
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for related compounds, the following hazards should be anticipated:
| Hazard Class | Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1][2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory) | 3 | H335: May cause respiratory irritation | [1][2] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | [3] |
| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child | [4][5] |
| Hazardous to the Aquatic Environment, Long-term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects | [5] |
The causality behind these anticipated hazards lies in the chemical's structure. The chlorophenyl group can contribute to toxicity and persistence in the environment. Triazole derivatives are known to have a wide range of biological activities, and as such, should be considered bioactive and potentially hazardous upon exposure.[6]
Regulatory Framework for Disposal
In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] Due to its chemical structure as a chlorinated organic compound, this compound waste is likely to be classified as hazardous waste.[7]
It is the responsibility of the waste generator (the laboratory) to make a hazardous waste determination. Given the anticipated hazards, it is prudent to manage this chemical as a hazardous waste to ensure compliance with federal, state, and local regulations.[8]
Personnel Safety and Personal Protective Equipment (PPE)
To mitigate the risks of exposure, all handling and disposal procedures must be conducted with appropriate personal protective equipment. The rationale for each piece of PPE is to create a barrier between the researcher and the potentially hazardous chemical.
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[9] This is crucial to prevent eye irritation or damage from splashes or airborne particles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory.[9][10] For larger quantities or in case of a spill, impervious clothing may be necessary to prevent skin contact and irritation.[11]
-
Respiratory Protection: All handling of the solid compound or solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.[5][11] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[10]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound.
Waste Segregation and Collection
Proper segregation is the foundation of a safe and compliant waste management system.
-
Designated Waste Container: Dedicate a specific, clearly labeled container for the waste of [1-(4-charophenyl)-1H-1,2,3-triazol-4-yl]methanamine and any materials contaminated with it.
-
Solid Waste: Collect unused or expired solid this compound, as well as contaminated items such as weighing paper, gloves, and pipette tips, in a designated, sealable plastic bag or a robust, screw-cap container.[11]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically resistant container (e.g., high-density polyethylene). Do not mix this waste with other solvent streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Container Labeling and Storage
Accurate labeling and proper storage are critical for safety and regulatory compliance.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.[12]
Arranging for Final Disposal
The final disposal of hazardous chemical waste must be handled by trained professionals.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Licensed Disposal Facility: The EHS department will work with a licensed hazardous waste disposal company to transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The preferred method for disposal of chlorinated organic compounds is high-temperature incineration, which ensures the complete destruction of the molecule.[7][9]
Decontamination of Labware
All labware that has come into contact with this compound must be thoroughly decontaminated.
-
Rinsing: Rinse the glassware and equipment with a suitable solvent (e.g., acetone or ethanol) three times.
-
Rinsate Collection: Collect the solvent rinsate as hazardous waste in the designated liquid waste container.
-
Final Cleaning: After the solvent rinse, the labware can be washed with soap and water.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.[11]
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control and Contain: If it is safe to do so, prevent the spread of the spill. For solid spills, avoid generating dust.[10][11] For liquid spills, use an absorbent material (e.g., vermiculite or chemical absorbent pads) to contain the spill.
-
Personal Protection: Don appropriate PPE before attempting to clean up the spill.
-
Cleanup:
-
Solid Spills: Carefully sweep or vacuum the spilled material and place it in the designated hazardous waste container.[10] Use a HEPA-filtered vacuum if available.[10]
-
Liquid Spills: Absorb the spilled liquid with an inert absorbent material. Place the contaminated absorbent in the hazardous waste container.
-
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste. Follow with a soap and water wash.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
- Apollo Scientific. (2023, May 15). 1-(4-Chlorophenyl).
- Echemi. (n.d.). [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol Safety Data Sheets.
- UVA Environmental Resources. (2024, May 15). Standard Operating Procedure - Dechlorination.
- Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water.
- BLD Pharmatech. (n.d.). Safety Data Sheet.
- European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine Safety Data Sheet.
- Oregon.gov. (2007, November). Guidance for Disposal of Chlorinated Water Discharges.
- PF Online. (n.d.). What Regulations Apply to Chlorinated Solvent Use?
- Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole.
- Thermo Fisher Scientific. (2025, December 20). Safety Data Sheet.
- PubChem. (n.d.). [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Santa Cruz Biotechnology. (n.d.). 3-Amino-1,2,4-triazole.
- Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 3-Amino-1,2,4-triazole.
- Inchem.org. (n.d.). ICSC 0631 - AMITROLE.
- Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet: 1,2,3-1H-Triazole.
- National Institutes of Health. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
- Sigma-Aldrich. (n.d.). Safety Data Sheet.
- Frontiers. (2024, October 22). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities.
- ResearchGate. (2025, August 4). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities.
- PubChem. (n.d.). 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one.
- Cayman Chemical. (n.d.). 1-(4-Chlorophenyl)piperazine (CAS 38212-33-8).
- Pharmaffiliates. (2005, April 1). 1-((4-Chlorophenyl)(phenyl)methyl)-4-nitrosopiperazine.
- Santa Cruz Biotechnology. (n.d.). [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]-methanamine.
Sources
- 1. [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol | C9H8ClN3O | CID 2763878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | C9H7ClN2O | CID 11356026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. bio.vu.nl [bio.vu.nl]
- 6. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
Personal protective equipment for handling [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Safe Handling Protocol: [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
This document provides essential safety and logistical guidance for the handling and disposal of the novel research compound, this compound. As this is a compound with limited published safety data, this protocol is established on the precautionary principle, deriving hazard assessments from its constituent chemical moieties: a chlorinated aromatic ring, a primary aromatic amine, and a 1,2,3-triazole system.
Hazard Assessment Based on Structural Analysis
A comprehensive safety plan begins with a thorough understanding of potential risks. In the absence of a specific Safety Data Sheet (SDS), we must infer hazards from the molecule's structure.
-
Aromatic Amine Moiety: Aromatic amines as a class are associated with significant health hazards. They are often readily absorbed through the skin and can pose risks of carcinogenicity and mutagenicity.[1][2] The primary amine group (-NH2) can also be corrosive or irritating to the skin, eyes, and respiratory tract. Metabolism of aromatic amines can produce reactive intermediates that may lead to DNA damage, a primary concern for long-term or repeated exposure.[3][4]
-
Chlorinated Phenyl Group: The presence of a 4-chlorophenyl group introduces hazards associated with halogenated aromatic compounds. These substances can be persistent in the environment and may exhibit toxicity.
-
1,2,3-Triazole Ring: While the 1,2,3-triazole ring is a common and generally stable scaffold in medicinal chemistry, nitrogen-rich heterocyclic compounds should always be handled with care.[5][6]
Given these structural alerts, the compound must be treated as hazardous until empirical data proves otherwise.[7] All handling procedures must aim to minimize any potential for direct contact, inhalation, or ingestion.
Engineering Controls & Designated Work Area
The first line of defense is to physically separate the researcher from the chemical hazard.
-
Primary Engineering Control: All manipulations involving this compound, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood.[7] The fume hood provides critical protection against the inhalation of airborne particulates or vapors.
-
Designated Area: A specific area within the laboratory should be designated for working with this compound.[7] This area must be clearly marked with appropriate hazard signage. Access should be restricted to trained personnel only.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are immediately accessible and have been recently tested.[8] A spill kit appropriate for solid and liquid chemical spills must be available in the designated area.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to prevent exposure through all potential routes.[9] Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite.[10]
| Protection Type | Required Equipment | Rationale & Causality |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles and a full-face shield.[9] | Goggles protect against splashes; the face shield provides a secondary barrier for the entire face, which is critical when handling potentially corrosive or highly toxic materials. |
| Hand Protection | Double-gloving with nitrile gloves.[7][11] | Double-gloving minimizes the risk of exposure from pinhole leaks or tears. Nitrile offers good resistance to a range of chemicals, but gloves should be changed immediately upon known or suspected contact with the compound. |
| Body Protection | A buttoned lab coat with knit cuffs.[10] | Protects skin and personal clothing from contamination. Knit cuffs provide a snug fit around the inner glove to prevent exposure at the wrist. |
| Respiratory Protection | Generally not required if all work is performed in a certified fume hood. | If there is a risk of aerosol generation outside of a fume hood (e.g., during a large spill), a full-face respirator with multi-sorbent cartridges should be used by trained emergency responders.[12] |
Step-by-Step Handling & Decontamination Procedures
Adherence to a strict, methodical workflow is essential for minimizing risk.
Preparation and Weighing (Solid Compound)
-
Don PPE: Before entering the designated area, put on all required PPE as detailed in the table above.
-
Prepare Workspace: Line the work surface of the fume hood with absorbent, disposable bench paper.
-
Tare Balance: Place a clean weighing vessel on the analytical balance inside the fume hood and tare it.
-
Transfer Compound: Carefully transfer the required amount of the solid compound to the weighing vessel using a clean spatula. Avoid creating dust. If the material is a fine powder, consider "wetting" the spatula with a small amount of an appropriate, inert solvent to minimize aerosolization.
-
Secure and Label: Tightly cap the stock container immediately after use. Ensure all containers are clearly labeled with the chemical name and appropriate hazard warnings.[13]
Solution Preparation
-
Add Solvent: Slowly add the desired solvent to the vessel containing the weighed compound.
-
Dissolution: Use gentle agitation (e.g., magnetic stirring) to dissolve the solid. Keep the container covered to the extent possible during this process.
-
Transfer: Use a pipette or cannula for liquid transfers to minimize the risk of spills.
Post-Handling Decontamination
-
Surface Cleaning: Wipe down all surfaces in the designated area and any equipment used with a suitable solvent (e.g., 70% ethanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.
-
PPE Removal: Remove PPE in the correct order to avoid self-contamination. First, remove the outer gloves. Then, remove the face shield and goggles. Remove the lab coat, turning it inside out as it is removed. Finally, remove the inner gloves.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after leaving the laboratory.[14]
Emergency Response Protocols
Immediate and correct action is critical in the event of an exposure.[15]
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[16][17] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[16][18] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the affected individual to fresh air immediately.[19] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and call for emergency medical services.[20] |
| Ingestion | Do NOT induce vomiting.[8] Rinse the mouth with water. Seek immediate medical attention and provide the SDS or chemical name to the responders. |
| Major Spill | Evacuate the immediate area. Alert others and contact your institution's Environmental Health & Safety (EHS) office. Do not attempt to clean up a large or unknown spill without proper training and equipment.[15] |
Waste Management and Disposal Workflow
All materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Disposal Plan
-
Solid Waste: Contaminated gloves, bench paper, weighing papers, and any unused solid compound should be collected in a dedicated, clearly labeled hazardous waste container. The label should read: "Hazardous Waste: Halogenated and Nitrogen-Containing Organic Solids".
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, clearly labeled, and sealable hazardous waste container. The label should read: "Hazardous Waste: Halogenated and Nitrogen-Containing Organic Liquids".
-
Sharps: Contaminated needles or sharp-edged tools must be disposed of in a designated sharps container.
-
Storage: All hazardous waste containers must be kept closed and stored in a designated satellite accumulation area within the lab, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's certified EHS provider. Do not dispose of any material down the drain.[21]
Waste Disposal Decision Workflow
Caption: Waste disposal decision workflow for contaminated materials.
References
-
Novel Chemicals with Unknown Hazards SOP . (n.d.). Tufts University. Retrieved from [Link]
-
Aromatic Amine Toxicity . (n.d.). ScienceDirect. Retrieved from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . (2023). ACS Chemical Health & Safety. Retrieved from [Link]
-
Laboratory Safety Guidance . (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Laboratories - Overview . (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
OSHA Standards for Biological Laboratories . (n.d.). Administration for Strategic Preparedness and Response (ASPR). Retrieved from [Link]
-
OSHA Laboratory Standard . (2023). Compliancy Group. Retrieved from [Link]
-
Chemical Exposure and Spill Response Procedures . (n.d.). New Mexico State University. Retrieved from [Link]
-
The Laboratory Standard . (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
-
Hazardous Chemical Exposures . (n.d.). Princeton University. Retrieved from [Link]
-
What are the safety precautions for using research chemicals... . (2024). Quora. Retrieved from [Link]
-
First Aid for Chemical Inhalation Incidents . (2024). Coast2Coast. Retrieved from [Link]
-
Health risks and management strategies for malignant liver conditions associated with exposure to aromatic amines . (2025). Dr. Oracle. Retrieved from [Link]
-
Aromatic Amines . (n.d.). Breast Cancer Prevention Partners (BCPP). Retrieved from [Link]
-
Chemical Emergencies, Exposures, and Spills . (n.d.). Florida State University. Retrieved from [Link]
-
First Aid: Chemical Exposure . (n.d.). UMass Memorial Health. Retrieved from [Link]
-
ECHA provides advice on new hazard classes for substances and mixtures . (2023). European Chemicals Agency (ECHA). Retrieved from [Link]
-
ECHA Provides Advice On New Hazard Classes For Substances And Mixtures . (2023). CliniExperts. Retrieved from [Link]
-
New ECHA guidance and substances added to REACH Regulation . (n.d.). Thomson Reuters Practical Law. Retrieved from [Link]
-
Safety Data Sheet: 1,2,4-Triazole . (2024). Carl ROTH. Retrieved from [Link]
-
Working with Chemicals . (n.d.). In Prudent Practices in the Laboratory. National Academies Press (US). Retrieved from [Link]
-
Guidance documents . (n.d.). European Chemicals Agency (ECHA). Retrieved from [Link]
-
New guidelines on restrictions and hazardous substances . (2025). TEAM mastery. Retrieved from [Link]
-
Personal Protective Equipment . (2025). US Environmental Protection Agency (EPA). Retrieved from [Link]
-
What are the safety precautions when using Triazole? . (2025). ChemScence. Retrieved from [Link]
-
Protective Gear . (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
Laboratory Safety and Chemical Hygiene Plan . (n.d.). Northwestern University. Retrieved from [Link]
-
Personal Protective Equipment . (n.d.). University of Iowa, Environmental Health & Safety. Retrieved from [Link]
-
Proper Protective Equipment . (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Versatile Synthetic Platform for 1,2,3-Triazole Chemistry . (2024). ACS Omega. Retrieved from [Link]
-
Green Synthetic Pathways for Nitrogen and Sulfur-Containing Heterocycles . (n.d.). ER Publications. Retrieved from [Link]
-
Environment-friendly synthesis of nitrogen-containing heterocyclic compounds . (2025). ResearchGate. Retrieved from [Link]
-
Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms . (2014). PubMed. Retrieved from [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . (n.d.). United Nations Office on Drugs and Crime (UNODC). Retrieved from [Link]
-
1,2,3-Triazole . (n.d.). Wikipedia. Retrieved from [Link]
-
Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents . (2022). MDPI. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aromatic and Heterocyclic Aromatic Amines | LGC Standards [lgcstandards.com]
- 3. Aromatic Amine Toxicity → Area → Sustainability [pollution.sustainability-directory.com]
- 4. droracle.ai [droracle.ai]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 7. twu.edu [twu.edu]
- 8. abmole.com [abmole.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 13. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 14. quora.com [quora.com]
- 15. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. safety.fsu.edu [safety.fsu.edu]
- 18. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 19. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]
- 20. file.medchemexpress.com [file.medchemexpress.com]
- 21. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
